molecular formula C14H26O4SSn B14738473 Dibutyltin 3,3'-thiodipropionate CAS No. 4981-24-2

Dibutyltin 3,3'-thiodipropionate

Katalognummer: B14738473
CAS-Nummer: 4981-24-2
Molekulargewicht: 409.1 g/mol
InChI-Schlüssel: IJQTVZYMPBLNGO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dibutyltin 3,3'-thiodipropionate is a useful research compound. Its molecular formula is C14H26O4SSn and its molecular weight is 409.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyltin 3,3'-thiodipropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin 3,3'-thiodipropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

4981-24-2

Molekularformel

C14H26O4SSn

Molekulargewicht

409.1 g/mol

IUPAC-Name

2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione

InChI

InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI-Schlüssel

IJQTVZYMPBLNGO-UHFFFAOYSA-L

Kanonische SMILES

CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC

Herkunft des Produkts

United States
Foundational & Exploratory

Dibutyltin 3,3'-thiodipropionate CAS 4981-24-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Dibutyltin 3,3'-Thiodipropionate (CAS 4981-24-2): A Comprehensive Technical Guide on Dual-Action Polymer Stabilization and Toxicological Profiling

Introduction

For materials scientists and pharmaceutical packaging engineers, managing the thermal and oxidative degradation of halogenated polymers—such as the polyvinyl chloride (PVC) utilized in medical tubing and blister packs—is a critical challenge. Dibutyltin 3,3'-thiodipropionate (CAS 4981-24-2) represents a highly specialized organotin compound engineered to address this exact issue[1]. Structurally defined as a cyclic stannacycle, this molecule elegantly integrates the acid-scavenging properties of a dibutyltin (DBT) core with the peroxide-decomposing capabilities of a thioether macrocycle.

This whitepaper dissects the physicochemical properties, mechanistic causality, synthesis protocols, and regulatory toxicology of Dibutyltin 3,3'-thiodipropionate, providing a definitive resource for researchers navigating its application, extractable/leachable (E&L) analysis, and regulatory replacement.

Part 1: Physicochemical Properties & Structural Identity

Dibutyltin 3,3'-thiodipropionate is formally named 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione[2]. The molecule forms a 10-membered ring where the central tin atom is coordinated by the two carboxylate oxygens of the thiodipropionate ligand.

Table 1: Key Physicochemical and Structural Parameters[2]

Property Value / Description
Chemical Name Dibutyltin 3,3'-thiodipropionate
IUPAC Name 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione
CAS Registry Number 4981-24-2
Molecular Formula C14H26O4SSn
Monoisotopic Mass 410.057 Da
SMILES String CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC

| Primary Function | Heat Stabilizer / Secondary Antioxidant |

Part 2: Mechanistic Causality: The Dual-Action Stabilization System

The efficacy of Dibutyltin 3,3'-thiodipropionate lies in its synergistic intramolecular design. Polymer degradation typically occurs via two concurrent pathways: thermal dehydrochlorination and auto-oxidative chain reactions[3]. This compound neutralizes both through distinct chemical mechanisms:

  • The Frye-Horst Substitution (DBT Core) : During the thermal processing of PVC, degradation initiates at defect sites containing labile allylic or tertiary chlorides. The dibutyltin moiety acts as a potent Lewis acid, complexing with these labile chlorines. Through the Frye-Horst mechanism, the tin atom exchanges its thiodipropionate carboxylate ligand with the polymer's chlorine atom, replacing the unstable allylic chloride with a highly stable allylic ester[3]. This halts the unzipping dehydrochlorination process.

  • Hydroperoxide Decomposition (Thioether Ligand) : Environmental and UV exposure generates polymer hydroperoxides (ROOH), which cleave into destructive free radicals. The sulfur atom within the thiodipropionate macrocycle acts as a secondary antioxidant. It undergoes a non-radical, stoichiometric redox reaction, nucleophilically attacking the peroxide oxygen to reduce ROOH into stable alcohols (ROH), while the sulfide is oxidized to a sulfoxide[3].

G DBT Dibutyltin 3,3'-thiodipropionate (CAS 4981-24-2) DBT_Core Dibutyltin (DBT) Core (HCl Scavenger & Cl Exchanger) DBT->DBT_Core Functional Moiety 1 Thio_Core Thiodipropionate Ligand (Peroxide Decomposer) DBT->Thio_Core Functional Moiety 2 PVC_Deg Degraded PVC (Labile Allylic Chlorides) Stable_PVC Stabilized PVC (Allylic Esterification) PVC_Deg->Stable_PVC Frye-Horst Mechanism ROOH Polymer Hydroperoxides (ROOH) Stable_ROH Stable Alcohols + Sulfoxides (Non-radical Products) ROOH->Stable_ROH Stoichiometric Reduction DBT_Core->PVC_Deg Substitutes Cl Thio_Core->ROOH Reduces

Dual-action stabilization mechanism of Dibutyltin 3,3'-thiodipropionate in polymer matrices.

Part 3: Experimental Protocol: Synthesis and Self-Validating Characterization

For analytical chemists requiring high-purity reference standards for E&L studies in drug delivery systems, the following azeotropic dehydration protocol provides a reliable, high-yield synthesis pathway.

Causality of Experimental Design : The reaction between dibutyltin oxide (DBTO) and 3,3'-thiodipropionic acid is an equilibrium condensation. By utilizing toluene as an azeotropic solvent and a Dean-Stark apparatus, the byproduct (water) is continuously removed. This thermodynamic sink prevents the reverse hydrolysis reaction, driving the macrocyclization to near-quantitative yields.

Step-by-Step Synthesis Workflow:

  • Reagent Preparation : Charge a 500 mL round-bottom flask with 0.1 mol (24.89 g) of Dibutyltin oxide (DBTO) and 0.1 mol (17.82 g) of 3,3'-thiodipropionic acid.

  • Solvent Addition : Add 250 mL of anhydrous toluene to the flask. Insert a magnetic stir bar.

  • Apparatus Assembly : Equip the flask with a Dean-Stark trap and a reflux condenser. Ensure a continuous flow of chilled water through the condenser.

  • Azeotropic Reflux : Heat the mixture to 110–115°C under vigorous stirring. The initially cloudy suspension will begin to clarify as the DBTO reacts and dissolves.

  • Self-Validation Checkpoint : Monitor the water collection in the Dean-Stark trap. The reaction is deemed strictly complete only when exactly 1.8 mL (0.1 mol) of water is collected, validating 100% stoichiometric conversion.

  • Isolation : Cool the reaction to room temperature. Remove the toluene solvent via rotary evaporation under reduced pressure.

  • Purification : Recrystallize the crude solid from a mixture of hot ethanol and hexane to yield pure 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione.

  • Spectroscopic Confirmation : Utilize FTIR spectroscopy. The successful formation of the stannacycle is confirmed by the complete disappearance of the broad carboxylic -OH stretch (3300–2500 cm⁻¹) and the presence of a strong asymmetric Sn-O-C=O stretching vibration at 1580–1620 cm⁻¹.

Synthesis DBTO Dibutyltin Oxide (DBTO) Reaction Reflux & Condensation (Dean-Stark Trap) DBTO->Reaction TDP 3,3'-Thiodipropionic Acid TDP->Reaction Solvent Toluene (Azeotropic Solvent) Solvent->Reaction Water H2O Removal (Drives Equilibrium) Reaction->Water -H2O Product Dibutyltin 3,3'-thiodipropionate (Yield > 95%) Reaction->Product Crystallization

Azeotropic dehydration synthesis workflow for Dibutyltin 3,3'-thiodipropionate.

Part 4: Toxicology, EHS, and Regulatory Landscape

Despite its technical brilliance as a stabilizer, Dibutyltin 3,3'-thiodipropionate is subject to severe regulatory scrutiny, which is of paramount importance to drug development professionals evaluating packaging safety and compliance.

  • Reproductive Toxicity : Like most dibutyltin (DBT) compounds, this substance is classified as a severe reproductive toxicant (Repr. 1B or 1A depending on regional CLP classifications)[4]. It acts as an endocrine disruptor, interfering with cellular signaling pathways and posing significant teratogenic risks.

  • Regulatory Restrictions : The compound is heavily restricted under the European Union's REACH regulation (Annex XVII, Entry 20), which limits the concentration of tin in consumer articles to less than 0.1% by weight[4].

  • Corporate Compliance : Major global manufacturers explicitly list CAS 4981-24-2 on their restricted substance lists. For instance, NXP Semiconductors and Kohoku Kogyo mandate strict bans on the intentional addition of specific organic tin compounds in their supply chains to comply with global ECO-product standards[4],[5].

Because of these toxicological profiles, the modern pharmaceutical and materials science industries are actively phasing out DBT compounds in favor of calcium-zinc (Ca/Zn) stabilizers or purely organic alternatives. However, understanding the exact chemical properties of CAS 4981-24-2 remains critical for analytical chemists performing trace E&L quantification on legacy products.

Conclusion

Dibutyltin 3,3'-thiodipropionate represents a masterclass in rational chemical design for polymer stabilization, elegantly combining Lewis acid and redox-active moieties into a single cyclic molecule. While its use is sunsetting due to stringent reproductive toxicity regulations, the mechanistic principles underlying its function continue to inform the development of next-generation, non-toxic polymer additives.

References

  • PubChemLite - Dibutyltin 3,3'-thiodipropionate (C14H26O4SSn). Université du Luxembourg.
  • Mapping exercise – Plastic additives initi
  • Stabilization of Polymers and Stabilizer Processes.
  • KOHOKU KOGYO Specified Chemical Substances List. Kohoku Kogyo.
  • ECO Products Substance Control for Products and Packaging. NXP Semiconductors.

Sources

Extractables, Leachables, and Polymer Stabilization: A Comparative Analysis of Organotin Thiodipropionate and Dibutyl Thiodipropionate Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical packaging and medical device manufacturing, polymer additives are essential for preventing thermal and oxidative degradation during processing. However, for drug development professionals, these additives represent a primary source of Extractables and Leachables (E&L). This technical whitepaper provides an in-depth mechanistic, toxicological, and analytical comparison between two critical polymer additives: Organotin thiodipropionate (a heavy-metal PVC stabilizer) and Dibutyl thiodipropionate ester (a non-metallic secondary antioxidant).

Molecular Mechanisms of Polymer Stabilization

Understanding the chemical behavior of these additives is the first step in predicting their fate as leachables in drug products. Despite sharing the "thiodipropionate" nomenclature, their stabilization mechanisms are fundamentally distinct.

Organotin Thiodipropionate: The Halogen Scavenger

Organotin compounds, specifically dialkyltin (e.g., dibutyltin) derivatives, are highly efficient heat stabilizers for polyvinyl chloride (PVC). During thermal processing (such as extrusion of IV tubing), PVC undergoes dehydrochlorination, releasing HCl which auto-catalyzes further polymer degradation.

Organotin thiodipropionates act via two synergistic pathways:

  • HCl Scavenging: The carboxylate groups react with liberated HCl, forming dialkyltin dichlorides and free thiodipropionic acid, thereby halting the catalytic degradation cycle.

  • Labile Chlorine Substitution: The tin atom coordinates with allylic chlorides on the PVC backbone, substituting the labile chlorine with the thiodipropionate ligand to restore structural integrity.

Dibutyl Thiodipropionate Ester: The Hydroperoxide Decomposer

Dibutyl thiodipropionate (DBTDP) is a purely organic, thioether-type secondary antioxidant used primarily in polyolefins (PP, PE). Unlike primary antioxidants (like hindered phenols) that scavenge free radicals, DBTDP functions by non-radical decomposition of hydroperoxides (ROOH) into stable alcohols (ROH).

The nucleophilic sulfur atom in the thioether backbone attacks the electrophilic oxygen of the hydroperoxide. This redox reaction yields a stable alcohol and oxidizes the sulfide to a sulfoxide, and subsequently to a sulfone. Because it is consumed during this process, analytical E&L methods must account for these oxidized degradants.

Stabilization_Mechanisms cluster_Organotin Organotin Thiodipropionate (PVC Stabilization) cluster_Thioester Dibutyl Thiodipropionate Ester (Antioxidant) PVC Degraded PVC (Allylic Chlorides + HCl) Sn_Stabilizer Dibutyltin Thiodipropionate PVC->Sn_Stabilizer Thermal Stress HCl_Scavenging HCl Scavenging (Forms Bu2SnCl2) Sn_Stabilizer->HCl_Scavenging Reacts with HCl Cl_Substitution Labile Chlorine Substitution Sn_Stabilizer->Cl_Substitution Reacts with Allylic Cl Stable_PVC Stabilized Polymer (Esterified Backbone) Cl_Substitution->Stable_PVC Restores Backbone Polyolefin Oxidized Polymer (Hydroperoxides, ROOH) Thioester Dibutyl Thiodipropionate (Sulfide) Polyolefin->Thioester Oxidative Stress Redox Redox Reaction (Non-Radical) Thioester->Redox Nucleophilic Attack Stable_PO Stable Alcohol (ROH) + Sulfoxide/Sulfone Redox->Stable_PO Peroxide Decomposition

Mechanistic pathways of PVC stabilization vs. polyolefin hydroperoxide decomposition.

Toxicological Profiles and E&L Regulatory Implications

The distinction between a heavy-metal complex and a purely organic ester dictates their regulatory scrutiny in drug development.

The 1[1] highlights the historical push to manage the extractable toxicity of tin-based compounds. Organotins are notorious for their endocrine-disrupting properties and immunotoxicity. In drug development, the migration of dibutyltin species from PVC IV bags into parenteral formulations is a critical regulatory red flag under USP <1660>.

Conversely, dibutyl thiodipropionate ester presents a significantly lower toxicity profile. As detailed in the2[2], these organic dialkyl esters are generally recognized as safe with low systemic toxicity, though their migration must still be quantified under USP <1663> and <1664>.

Table 1: Comparative Physicochemical and Toxicological Properties
ParameterOrganotin Thiodipropionate (e.g., Dibutyltin)Dibutyl Thiodipropionate Ester
Chemical Class Organometallic heavy-metal complexThioether (Dialkyl ester)
Primary Function Heat stabilizer, HCl scavengerSecondary antioxidant, peroxide decomposer
Target Polymer Polyvinyl Chloride (PVC)Polyolefins (PP, PE), Styrenics
Toxicity Profile High (Endocrine disruptor, immunotoxic)Low (Generally recognized as safe)
Key Degradant Dialkyltin dichlorides (e.g., Bu₂SnCl₂)Sulfoxides and Sulfones
Analytical Detection LC-ICP-MS (Elemental Sn detection)LC-HRMS (Exact mass of organic adducts)

Advanced Analytical Workflows for E&L Detection

Detecting these compounds requires orthogonal analytical approaches due to their differing volatilities, ionization behaviors, and elemental compositions.

Causality in Experimental Choices
  • Why LC-HRMS for Thioesters? According to standards for 3 [3], High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass instruments to differentiate the thioester from isobaric drug matrix interferences via exact mass (<2 ppm error). Furthermore, we intentionally monitor for both the parent thioether and its oxidized sulfoxide/sulfone derivatives. Because the ester's mechanism of action consumes it, quantifying only the parent compound will drastically underestimate the total leachable burden.

  • Why LC-ICP-MS for Organotins? Electrospray ionization (ESI) of organotins is highly susceptible to matrix suppression from the drug product, and the complex isotopic envelope of tin reduces the sensitivity of traditional LC-MS/MS. Coupling LC to Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) provides elemental specificity, allowing for sub-ppb quantification regardless of the organic matrix.

Protocol: Orthogonal E&L Extraction and Quantification

This protocol acts as a self-validating system using a Mass Balance Validation loop to ensure no degradants escape detection.

Step 1: Controlled Extraction (USP <1663>)

  • Select appropriate extraction solvents (e.g., 50% ethanol/water, pH-adjusted buffers) to mimic the clinical drug product vehicle.

  • Perform accelerated extraction at 50°C for 72 hours using sealed, pre-cleaned borosilicate vessels.

Step 2: Sample Preparation & Aliquoting

  • Divide the extract into two aliquots to prevent cross-contamination between organic and inorganic workflows.

  • Aliquot A (for Thioester): Spike with an isotopically labeled internal standard (e.g., d5-dibutyl thiodipropionate).

  • Aliquot B (for Organotin): Spike with an organometallic internal standard (e.g., Tripropyltin chloride).

Step 3: LC-HRMS Analysis (Aliquot A)

  • Inject 10 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Utilize positive/negative ESI Q-TOF MS. Track the exact mass of the parent ester [M+H]+ and its corresponding sulfoxide[+16 Da] and sulfone [+32 Da] degradants.

Step 4: LC-ICP-MS Analysis (Aliquot B)

  • Inject onto a specialized metal-free LC system to prevent background tin contamination.

  • Separate the intact organotin stabilizer from free inorganic tin (Sn⁴⁺) via gradient elution.

  • Direct the eluent into the ICP-MS plasma, monitoring the ¹¹⁸Sn and ¹²⁰Sn isotopes.

Step 5: Self-Validation (Mass Balance Check)

  • Perform a direct-infusion ICP-MS analysis on the raw, unchromatographed extract to determine Total Elemental Tin .

  • Compare the Total Tin value to the sum of the speciated organotins quantified by LC-ICP-MS.

  • Validation Rule: If the sum of the speciated tin is less than 90% of the total elemental tin, the system flags a "Species Deficit." This ensures that no unknown tin-bearing degradants are eluting outside the analytical window or irreversibly binding to the stationary phase, thereby preventing false-negative toxicological risk assessments.

EL_Workflow Start Polymer Packaging (IV Bags, Blisters) Extraction Controlled Extraction (USP <1663>) Start->Extraction Split Sample Aliquoting Extraction->Split LC_HRMS LC-QTOF-MS Analysis (ESI+/-) Split->LC_HRMS Organic Extractables ICP_MS LC-ICP-MS Analysis (Tin Speciation) Split->ICP_MS Organometallic Species Data_Ester Identify Thioesters & Degradants (Sulfoxides) LC_HRMS->Data_Ester Exact Mass & MS/MS Data_Sn Quantify Organotin Leachables (Bu2Sn2+) ICP_MS->Data_Sn 118Sn / 120Sn Isotopes Risk Toxicological Risk Assessment (USP <1664>) Data_Ester->Risk Data_Sn->Risk

Orthogonal E&L analytical workflow for detecting organic and organometallic leachables.

References

  • Title: EP0419254B1 - Use of organotin esterification catalysts for reducing extractability Source: Google Patents URL
  • Title: Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics Source: NIH / PubMed URL
  • Title: Extractables and Leachables Analysis of Common Household Food Storage Products using a Quadrupole Time-of-Flight (Q-TOF)

Sources

Comprehensive Technical Guide on Dibutyltin 3,3'-Thiodipropionate: Molecular Characterization and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibutyltin 3,3'-thiodipropionate is a specialized organotin compound primarily utilized as a high-performance heat stabilizer and catalyst in polymer chemistry, particularly for poly(vinyl chloride) (PVC) matrices. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical definitions, providing drug development professionals and materials scientists with a deep dive into its molecular architecture, mechanistic functions, and the self-validating analytical protocols required for its precise quantification and structural verification.

Molecular Architecture & Physicochemical Properties

Understanding the exact molecular parameters of Dibutyltin 3,3'-thiodipropionate is the foundational step for any downstream analytical or formulation workflow. The compound, systematically known as 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione, features a central tin (Sn) atom coordinated with butyl groups and a thiodipropionate ligand, forming a unique cyclic or polymeric coordination structure depending on its state[1].

Quantitative Data Summary
ParameterValue / Description
Common Name Dibutyltin 3,3'-thiodipropionate
IUPAC / Systematic Name 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione
CAS Registry Number 4981-24-2[2]
Molecular Formula C₁₄H₂₆O₄SSn[1]
Monoisotopic Mass 410.05737 Da[1]
Average Molecular Weight ~409.13 g/mol [3]
SMILES String CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC[1]
Key Adducts (ESI+) [M+H]⁺: 411.06465 m/z,[M+Na]⁺: 433.04659 m/z[1]

Mechanistic Pathway in Polymer Stabilization

In polymer science, the causality behind choosing an organotin like Dibutyltin 3,3'-thiodipropionate lies in its dual-action stabilization mechanism. When PVC is subjected to thermal stress during processing, it undergoes dehydrochlorination, initiating at labile allylic chloride sites and causing an "unzipping" degradation cascade.

The organotin acts via a ligand exchange mechanism . The electropositive tin atom complexes with the labile chlorine atom on the polymer backbone. Simultaneously, the thiodipropionate ligand acts as a nucleophile, substituting the chlorine to form a significantly more thermally stable ester/sulfide linkage[4]. Furthermore, the sulfur atom in the thiodipropionate moiety acts as a secondary antioxidant, decomposing hydroperoxides into non-radical products, thereby halting auto-oxidation[4].

StabilizationMechanism P1 Labile Allylic Chloride (Degrading PVC) I1 Metal-Polymer Complex (Coordination) P1->I1 S1 Dibutyltin Compound (Stabilizer) S1->I1 R1 Stable Ester/Sulfide (Repaired Chain) I1->R1 Ligand Exchange R2 SnCl2 Byproduct (Scavenged HCl) I1->R2 Neutralization

Mechanistic pathway of PVC stabilization by organotin via ligand exchange.

Analytical Methodologies for Molecular Verification

When characterizing organometallic compounds in complex matrices, relying solely on exact mass is a critical analytical pitfall. Tin possesses ten stable isotopes (with ¹²⁰Sn being the most abundant), creating a highly distinct isotopic envelope. The following protocol is designed as a self-validating system , ensuring that both mass accuracy and isotopic fidelity are confirmed.

Protocol: High-Resolution LC-MS/MS Workflow

Step 1: Matrix Extraction & Internal Standardization

  • Action: Dissolve the polymer sample in a suitable swelling solvent (e.g., THF), precipitate the polymer using methanol, and collect the supernatant containing the additives. Spike the sample with a deuterated internal standard (e.g., Dibutyltin-d18 dichloride) prior to extraction.

  • Causality: Polymer matrices cause severe ion suppression in MS. Precipitation removes the high-molecular-weight interference. The internal standard self-validates the extraction efficiency, ensuring that any loss of the target compound is mathematically corrected.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject the extract onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Run a solvent blank between every biological/polymer sample.

  • Causality: Organotins can bind non-specifically to stainless steel pathways and column frits. The acidic modifier prevents peak tailing by keeping the compound fully protonated. The blank run is a self-validating step to prove zero carryover between injections.

Step 3: ESI+ HRMS Acquisition

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Target the [M+H]⁺ adduct at m/z 411.06465 and the [M+Na]⁺ adduct at m/z 433.04659[1].

  • Causality: Dibutyltin 3,3'-thiodipropionate readily accepts protons and sodium ions. Monitoring multiple adducts validates the monoisotopic mass of the parent compound (410.05737 Da) from two independent ionization pathways.

Step 4: Isotopic Pattern Deconvolution

  • Action: Compare the acquired mass spectrum against the theoretical isotopic distribution for C₁₄H₂₆O₄SSn. Calculate the mass error (must be < 5 ppm) and the isotopic fit score (i-FIT > 95%).

  • Causality: Isobaric interferences from the polymer matrix might share the exact mass of the monoisotopic peak. However, it is statistically impossible for an organic interference to replicate the unique 10-isotope signature of Tin, making this step the ultimate confirmation of molecular identity.

AnalyticalWorkflow N1 Sample Preparation (Matrix Extraction) N2 UHPLC Separation (Target Isolation) N1->N2 Recovery Check N3 ESI+ HRMS (Adduct Formation) N2->N3 Elution N4 Isotopic Deconvolution (Sn Signature Match) N3->N4 m/z 411.064 N5 Formula Validation (C14H26O4SSn) N4->N5 i-FIT > 95%

Analytical workflow for verifying Dibutyltin 3,3'-thiodipropionate molecular weight.

Regulatory & Safety Context

For professionals in drug development and consumer materials, the regulatory landscape of organotins is paramount. Dibutyltin (DBT) compounds, including Dibutyltin 3,3'-thiodipropionate, are subject to stringent global regulations due to their potential environmental persistence and toxicity profiles. They are frequently listed as restricted or prohibited substances in corporate Green Procurement Standards[5]. Consequently, the high-precision analytical methods detailed in Section 3 are not just for structural verification, but are legally mandated compliance tools to ensure DBT concentrations remain below regulatory thresholds (often < 0.1% w/w) in final consumer products.

References

  • Title: Dibutyltin 3,3'-thiodipropionate (C14H26O4SSn) - PubChemLite Source: uni.lu / PubChem Database URL: [Link]

  • Title: Stabilization of Polymers and Stabilizer Processes (Poly(vinyl chloride) Stabilization Mechanisms) Source: ACS Publications URL: [Link]

  • Title: Green Procurement Standard Source: Shindengen URL: [Link]

Sources

Solubility Dynamics and Solvation Thermodynamics of Dibutyltin Thiodipropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibutyltin 3,3'-thiodipropionate (DBTDP)[CAS: 7944853; Molecular Formula: C₁₄H₂₆O₄SSn] is a highly specialized sulfur-containing organotin(IV) complex utilized primarily as a heat and photo-stabilizer in polyvinyl chloride (PVC) and other polymer matrices [1][4]. For researchers and drug development professionals, understanding the precise solubility profile of DBTDP in organic solvents is not merely a physicochemical exercise—it is a critical regulatory requirement. Because PVC is ubiquitous in pharmaceutical packaging (e.g., IV bags, blister packs, and tubing), the migration of organotin stabilizers into drug vehicles poses significant toxicological risks, including endocrine disruption. This whitepaper provides an in-depth mechanistic analysis of DBTDP's solubility, quantitative data across solvent classes, and a self-validating experimental protocol for Extractables and Leachables (E&L) profiling.

Molecular Causality of Solvation

The solubility of an organotin compound is dictated by the delicate thermodynamic balance between the disruption of its crystalline lattice and the formation of favorable solute-solvent interactions. The central Tin(IV) atom in DBTDP exhibits a tetrahedral or trigonal-bipyramidal geometry depending on its coordination state [1].

The solvation behavior of DBTDP is governed by two distinct structural domains:

  • The Di-n-butyl Moieties: The two non-polar aliphatic butyl chains attached to the Sn(IV) center dominate the molecule's steric profile. These chains engage in strong London dispersion forces, driving the compound's high solubility in non-polar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene) [2][3].

  • The Thiodipropionate Ligand: The organic ligand contains ester carbonyls and a thioether linkage. These functional groups introduce localized dipole moments and polarizability. Consequently, DBTDP exhibits excellent solubility in moderately polar, halogenated solvents (e.g., chloroform, dichloromethane) via dipole-dipole interactions, while remaining strictly insoluble in highly polar, protic solvents like water due to the overwhelming hydrophobic exclusion of the butyl chains [3].

Solvation DBTDP Dibutyltin Thiodipropionate (Solid State) Cavity Cavity Formation (Endothermic Step) DBTDP->Cavity Lattice Dissociation Solvent Organic Solvent (e.g., Dichloromethane) Solvent->Cavity Solvent Disruption Interaction Solute-Solvent Interaction (Exothermic Step) Cavity->Interaction Dispersion & Dipole Forces Solution Thermodynamic Solution (Homogeneous Phase) Interaction->Solution ΔG_solv < 0

Caption: Thermodynamic pathway of DBTDP solvation in organic solvents.

Quantitative Solubility Profile

The following table summarizes the empirical and thermodynamically predicted solubility ranges of DBTDP across various solvent classes at standard ambient temperature and pressure (SATP: 25°C, 1 atm).

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility LevelMechanistic Rationale
Aliphatic Hydrocarbons n-Hexane~1.9High (>50 mg/mL)Favorable London dispersion forces with the di-n-butyl chains; minimal lattice energy barrier.
Aromatic Hydrocarbons Toluene~2.4High (>50 mg/mL)π-alkyl interactions coupled with strong dispersion forces.
Halogenated Solvents Chloroform~4.8Very High (>100 mg/mL)Optimal dipole-dipole alignment between the solvent and the thiodipropionate ester carbonyls.
Ketones Acetone~20.7Moderate (10-50 mg/mL)Polar aprotic environment supports ligand interaction but induces slight hydrophobic penalty for butyl chains.
Alcohols Methanol~32.7Low (<10 mg/mL)Strong intermolecular hydrogen bonding of the solvent network excludes the bulky, hydrophobic Sn complex.
Aqueous Water~80.1Insoluble (<0.1 mg/mL)Extreme hydrophobic exclusion; hydration free energy is insufficient to overcome the disruption of water's hydrogen bond network.

Self-Validating Experimental Protocol: Thermodynamic Solubility via HPLC-ICP-MS

To generate regulatory-grade solubility data for E&L assessments, researchers must avoid kinetic dissolution artifacts. The following Shake-Flask Method coupled with HPLC-ICP-MS acts as a self-validating system: by measuring the concentration of Tin (¹¹⁹Sn) at 24, 48, and 72 hours, the plateauing of the concentration curve mathematically proves that true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology:
  • Solvent Saturation: Add an excess amount of DBTDP solid (e.g., 200 mg) into a 20 mL amber borosilicate glass vial.

  • Solvent Addition: Add 10 mL of the target organic solvent (e.g., Hexane or Dichloromethane). Seal with a PTFE-lined cap to prevent solvent evaporation and atmospheric moisture ingress.

  • Equilibration: Place the vial in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Time-Course Sampling (The Self-Validation Step): Withdraw 0.5 mL aliquots at

    
     h, 
    
    
    
    h, and
    
    
    h.
  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (Note: Do not use nylon or cellulose filters, which may degrade in organic solvents or adsorb the organotin).

  • Acid Digestion: Transfer 100 µL of the filtered supernatant into a digestion vessel. Evaporate the organic solvent under a gentle stream of high-purity nitrogen. Reconstitute and digest the residue in 5 mL of 2% trace-metal grade Nitric Acid (

    
    ).
    
  • Quantification: Analyze the digested sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), monitoring the ¹¹⁹Sn isotope. Compare against a calibrated standard curve of a certified Tin reference material. The solubility is confirmed when the variance between the 48 h and 72 h samples is

    
    .
    

Implications for Drug Development: E&L Profiling

In drug development, the solubility profile of DBTDP dictates the design of controlled extraction studies for pharmaceutical packaging. If a drug product is formulated in a lipophilic vehicle (e.g., a lipid emulsion or an ointment), the vehicle acts as an organic solvent, drastically increasing the thermodynamic driving force for DBTDP to leach out of the PVC container and into the medication [2].

Regulatory guidelines (such as USP <1663> and <1664>) require packaging to be tested using extraction solvents that mimic the drug's polarity. Understanding that DBTDP is highly soluble in low-dielectric solvents forces analytical chemists to utilize aggressive non-polar extraction media (like hexane or isopropanol) during the discovery phase to establish the absolute "worst-case" extractable profile.

ELWorkflow Step1 PVC Packaging Material (Containing DBTDP) Step2 Controlled Extraction (Hexane / IPA / DCM) Step1->Step2 Solvent Exposure & Incubation Step3 Phase Separation & Filtration (0.22 µm PTFE) Step2->Step3 Thermodynamic Equilibrium Reached Step4 HPLC Separation (C18 Column, Isocratic) Step3->Step4 Aliquot Injection Step5 ICP-MS Quantification (119Sn Isotope Detection) Step4->Step5 Eluent Transfer to Plasma

Caption: Step-by-step E&L analytical workflow for quantifying DBTDP extractables.

References

  • Ghani, H., & Yousif, E. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 9-15.
  • Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In M. Gielen et al. (Eds.), Tin Chemistry: Fundamentals, Frontiers and Applications. John Wiley & Sons.
  • Arkles, B. Introduction to Organotin Chemistry - and Applications. Gelest, Inc.
  • PubChemLite. Dibutyltin 3,3'-thiodipropionate (C14H26O4SSn). Luxembourg Centre for Systems Biomedicine (LCSB).

Dibutyltin 3,3'-thiodipropionate (CID 16682769): A Technical Whitepaper on Dual-Action Polymer Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibutyltin 3,3'-thiodipropionate (DBT-TDP), identified by PubChem CID 16682769, is a highly specialized organotin compound utilized primarily as a thermal stabilizer and secondary antioxidant in polymer science, particularly for polyvinyl chloride (PVC) [1]. Unlike conventional single-function stabilizers, DBT-TDP leverages a synergistic intramolecular design: the dibutyltin core acts as a primary stabilizer by scavenging hydrochloric acid (HCl) and exchanging labile allylic chlorides, while the thiodipropionate ligand functions as a secondary antioxidant by decomposing hydroperoxides. This whitepaper provides an in-depth analysis of its structural causality, mechanistic pathways, synthesis protocols, and toxicological profile.

Chemical Identity & Structural Architecture

The efficacy of DBT-TDP is rooted in its unique molecular architecture. The compound forms a macrocyclic or polymeric coordination structure where the tin (Sn) atom is bonded to two butyl groups and coordinated by the carboxylate oxygens of the 3,3'-thiodipropionate ligand.

Table 1: Physicochemical Properties of Dibutyltin 3,3'-thiodipropionate [1]

PropertyValue / Descriptor
Compound Name Dibutyltin 3,3'-thiodipropionate
PubChem CID 16682769
Molecular Formula C₁₄H₂₆O₄SSn
Monoisotopic Mass 410.05737 Da
InChIKey IJQTVZYMPBLNGO-UHFFFAOYSA-L
SMILES CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC
Structural Role Thermal Stabilizer / Secondary Antioxidant

Mechanistic Causality: The Dual-Action Stabilization

To understand the necessity of DBT-TDP in polymer matrices, one must analyze the causality of PVC degradation. When exposed to heat (>160°C) or UV radiation, PVC undergoes "unzipping" dehydrochlorination. The release of HCl autocatalyzes further degradation, leading to conjugated polyene sequences (causing discoloration) and chain scission [2]. Simultaneously, auto-oxidation generates hydroperoxides (ROOH) that propagate free radical degradation.

DBT-TDP intervenes through a self-validating, two-pronged mechanism:

  • Primary Stabilization (The Organotin Core): The electron-deficient tin atom coordinates with the electron-rich labile allylic chlorine atoms on the degrading PVC chain. Through a concerted mechanism, the tin atom replaces the labile chlorine with the thiodipropionate carboxylate ligand, forming a significantly more stable ester linkage. Concurrently, the tin core reacts with the liberated HCl to form dibutyltin dichloride, effectively neutralizing the autocatalytic acid [2].

  • Secondary Antioxidant Activity (The Thioether Linkage): The sulfur atom in the thiodipropionate moiety acts as a stoichiometric reducing agent. It reacts with hydroperoxides (ROOH) formed during auto-oxidation, reducing them to stable alcohols (ROH) while the sulfide is oxidized to a sulfoxide (and eventually a sulfone). This prevents the homolytic cleavage of ROOH into destructive alkoxy and hydroxy radicals.

G Degradation PVC Thermal Degradation (Heat / UV) Intermediates Allylic Chlorides & HCl (Autocatalysis) Degradation->Intermediates Dehydrochlorination Peroxides Hydroperoxides (ROOH) (Auto-oxidation) Degradation->Peroxides Oxidation DBT Dibutyltin Core (Primary Stabilizer) Intermediates->DBT HCl Scavenging & Ligand Exchange TDP Thiodipropionate Ligand (Secondary Antioxidant) Peroxides->TDP Peroxide Decomposition StableChain Stable Polymer Chain + Neutralized HCl DBT->StableChain Stabilization StableAlcohols Alcohols (ROH) + Sulfoxides TDP->StableAlcohols Reduction

Figure 1: Dual-action synergistic stabilization mechanism of Dibutyltin 3,3'-thiodipropionate.

Experimental Workflows: Synthesis & Validation

The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively confirmed before proceeding.

Protocol 1: Synthesis of Dibutyltin 3,3'-thiodipropionate

This synthesis relies on a condensation reaction between dibutyltin oxide (DBTO) and 3,3'-thiodipropionic acid. The continuous removal of water drives the equilibrium toward the product.

  • Step 1: Stoichiometric Preparation. Weigh equimolar amounts of dibutyltin oxide (0.1 mol, ~24.9 g) and 3,3'-thiodipropionic acid (0.1 mol, ~17.8 g).

  • Step 2: Solvent Suspension. Transfer the reagents into a 500 mL round-bottom flask. Add 250 mL of anhydrous toluene. Toluene acts as an azeotropic solvent to facilitate water removal.

  • Step 3: Azeotropic Distillation. Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110°C) under continuous magnetic stirring.

  • Step 4: Reaction Validation. Monitor the Dean-Stark trap. The reaction is complete when exactly 1.8 mL of water (0.1 mol) is collected, self-validating the complete conversion of the oxide to the ester. This typically takes 3-4 hours.

  • Step 5: Isolation. Cool the reaction mixture to room temperature. Remove the toluene solvent via rotary evaporation under reduced pressure.

  • Step 6: Purification & Characterization. Dry the resulting white solid in a vacuum oven at 50°C for 12 hours. Validate the structure via FTIR (look for the disappearance of the broad -OH stretch at 3300 cm⁻¹ and the shift of the C=O stretch to ~1580 cm⁻¹, indicating coordination to tin).

Protocol 2: Evaluation of Thermal Stability (Congo Red & TGA)

To validate the efficacy of DBT-TDP as a stabilizer, it must be tested within a polymer matrix [2].

  • Step 1: Compounding. Mill 100 parts per hundred resin (phr) of suspension-grade PVC with 30 phr of dioctyl phthalate (DOP) plasticizer and 2 phr of the synthesized DBT-TDP using a two-roll mill at 160°C for 5 minutes to form a homogeneous sheet.

  • Step 2: Static Thermal Stability (Congo Red Test). Cut 2g of the compounded sheet into small pieces and place them in a test tube. Suspend a strip of Congo Red indicator paper 2 cm above the sample. Heat the tube in an oil bath at 200°C. Record the time taken for the paper to turn from red to blue (indicating the release of un-scavenged HCl).

  • Step 3: Dynamic Thermal Stability (TGA). Subject a 10 mg sample to Thermogravimetric Analysis (TGA). Heat from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere to quantify mass loss at critical degradation temperatures.

Quantitative Performance Profiling

The addition of organotin stabilizers significantly alters the degradation kinetics of PVC. Table 2 summarizes typical thermogravimetric (TGA) mass loss data, demonstrating the protective effect of the organotin/thiodipropionate system at elevated processing temperatures [2].

Table 2: Comparative Thermal Stability (TGA Mass Remaining) [2]

Temperature (°C)Unstabilized PVC Mass Remaining (%)Plasticized PVC Film Mass Remaining (%)PVC + Organotin Stabilizer (2 phr) Mass Remaining (%)
180°C 98.0%99.0%100.0%
225°C 88.0%91.0%97.0%

Data indicates that the presence of the organotin stabilizer effectively delays the onset of dehydrochlorination, maintaining 97% mass integrity even at 225°C.

Toxicological Profile & Regulatory Landscape

While highly effective, the application of Dibutyltin 3,3'-thiodipropionate is increasingly scrutinized due to the inherent toxicity of organotin compounds [4].

  • Endocrine Disruption & Neurotoxicity: Organotins, including dibutyltin derivatives, are known endocrine disruptors and can exhibit neurotoxic effects [3, 4]. Repeated dose toxicity studies of related organotins have shown cumulative effects, including potential impacts on the central nervous system and reproductive organs [3].

  • Environmental Persistence: Organotins are highly toxic to aquatic life and exhibit significant environmental persistence. Leaching from PVC products into the environment is a major regulatory concern[2, 4].

  • Regulatory Shift: Due to these hazards, regulatory bodies (such as ECHA in the European Union) are actively mapping and restricting the use of heavy metal and organotin stabilizers [5]. The industry is currently undergoing a paradigm shift, attempting to replace compounds like DBT-TDP with non-toxic alternatives, such as Calcium/Zinc (Ca/Zn) or Magnesium/Zinc (Mg/Zn) stabilizer systems, though achieving the same synergistic thermal stability remains a technical challenge [2].

References

  • PubChemLite. Dibutyltin 3,3'-thiodipropionate (C14H26O4SSn) - Structural Information. Université du Luxembourg.
  • SpecialChem. Mastering thermal stability: Additives for heat-resistant plastics.
  • Science.gov. Repeated-dose toxicity study of thiodipropionates and organotins.
  • NIH PMC. The Minderoo-Monaco Commission on Plastics and Human Health.
  • ECHA - European Union. Mapping exercise – Plastic additives initiative.

Mechanistic Divergence in Organotin Chemistry: A Comparative Analysis of Dibutyltin Oxide (DBTO) and Dibutyltin 3,3'-Thiodipropionate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

Organotin compounds occupy a critical niche in both synthetic organic chemistry and polymer science. However, minor structural variations in the ligands attached to the central tin (Sn) atom drastically alter their chemical behavior and industrial utility. This technical guide explores the fundamental differences between Dibutyltin Oxide (DBTO) and Dibutyltin 3,3'-thiodipropionate . While DBTO serves primarily as a polymeric Lewis acid catalyst and a synthetic intermediate,[1], dibutyltin 3,3'-thiodipropionate functions as a highly specialized, dual-action heat stabilizer and antioxidant for polymer matrices[2],[3]. By dissecting their structural motifs, mechanistic pathways, and experimental applications, this guide provides actionable insights for optimizing their use in advanced chemical workflows.

Structural and Physicochemical Profiling

The functional divergence between these two compounds stems directly from their molecular architecture. DBTO forms an insoluble, polymeric network in its resting state[4], whereas dibutyltin 3,3'-thiodipropionate exists as a discrete, matrix-soluble complex[2].

Table 1: Comparative Physicochemical Data
PropertyDibutyltin Oxide (DBTO)Dibutyltin 3,3'-thiodipropionate
CAS Number 818-08-64378-61-4[5]
Molecular Formula C₈H₁₈OSn[4]C₁₄H₂₆O₄SSn[2]
Monoisotopic Mass 248.92 g/mol [4]410.057 g/mol [2]
Physical State Amorphous white/colorless solid[6]Solid/Viscous liquid (Matrix dependent)
Solubility Insoluble in pure organic solvents[6]Soluble in organic solvents and polymers
Primary Function Lewis acid catalyst, Chemical intermediateHeat stabilizer, Secondary antioxidant[3]
Structural Motif Polymeric (Sn₂O₂ / Sn₄O₄ rings)[4]Monomeric / Chelated[2]

Mechanistic Pathways: Catalysis vs. Dual-Action Stabilization

DBTO: The Polymeric Lewis Acid Catalyst

In its standard state, DBTO is not a simple monomer; it exists as a polymeric lattice driven by five-coordinate Sn centers and three-coordinate oxide centers, forming interconnected four-membered (Sn₂O₂) and eight-membered (Sn₄O₄) rings,[4]. Because of this polymeric nature, DBTO is highly insoluble. However, when refluxed with diols or polyols, the lattice breaks down to form a highly reactive stannylene acetal intermediate[4]. This intermediate drastically enhances the nucleophilicity of specific oxygen atoms, allowing for highly regioselective O-alkylation, acylation, and tosylation—a critical step in carbohydrate chemistry and drug development,[4].

DBTO_Catalysis DBTO DBTO (Polymeric) Stannylene Stannylene Acetal (Active Intermediate) DBTO->Stannylene + Diol - H2O Diol Diol / Polyol Diol->Stannylene Product Regioselective Product Stannylene->Product + TsCl Byproduct Regenerated Tin Species Stannylene->Byproduct Turnover Electrophile Electrophile (e.g., TsCl) Electrophile->Product

Figure 1: Catalytic cycle of DBTO in regioselective tosylation via stannylene acetal formation.

Dibutyltin 3,3'-Thiodipropionate: Synergistic Polymer Stabilization

Unlike DBTO, dibutyltin 3,3'-thiodipropionate is engineered to protect polymers (like PVC) from thermal and oxidative degradation[3]. It operates via a synergistic, dual-action mechanism:

  • Primary Stabilization (HCl Scavenging): The Lewis acidic Sn center complexes with labile allylic chlorine atoms on the PVC backbone, substituting them with stable carboxylate ligands and absorbing liberated HCl to prevent auto-catalytic "zipper" degradation[3].

  • Secondary Antioxidant Action (Peroxide Decomposition): The thioether (-S-) linkage in the thiodipropionate ligand reacts with reactive hydroperoxides (ROOH) generated during thermal oxidation, reducing them to harmless alcohols while the sulfide is oxidized to a stable sulfoxide[3].

Thiodipropionate_Stabilization Degradation Polymer Degradation (Heat / O2) HCl HCl Release Degradation->HCl ROOH Hydroperoxides (ROOH) Degradation->ROOH SnCenter Sn Center (Lewis Acid) HCl->SnCenter Scavenging Thioether Thioether Linkage (-S-) ROOH->Thioether Redox Reaction Stabilizer Dibutyltin 3,3'-thiodipropionate Stabilizer->SnCenter Stabilizer->Thioether SnChloride Dibutyltin Dichloride (Stable) SnCenter->SnChloride Neutralization Sulfoxide Sulfoxide / Sulfone (Harmless) Thioether->Sulfoxide Decomposition

Figure 2: Dual stabilization mechanism of dibutyltin 3,3'-thiodipropionate in polymer matrices.

Experimental Workflows & Protocols

To guarantee reproducibility and scientific integrity, the following protocols represent self-validating systems for deploying these compounds.

Protocol A: DBTO-Mediated Regioselective Tosylation of Polyols

Objective: Selectively tosylate a primary alcohol in the presence of secondary alcohols using DBTO.

  • Activation: Suspend 1.0 equivalent of the target polyol and 1.05 equivalents of DBTO in anhydrous toluene[4].

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus for 2–4 hours. Causality: DBTO is insoluble. As the reaction proceeds, water is azeotropically removed, driving the equilibrium forward. The solution turning completely clear validates the successful formation of the soluble stannylene acetal.

  • Electrophilic Addition: Cool the solution to room temperature. Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) and a catalytic amount of tetrabutylammonium bromide (TBAB). Stir for 2 hours.

  • Validation: Monitor via TLC. The stannylene acetal directs the tosyl group exclusively to the least sterically hindered equatorial/primary oxygen. Quench with water, extract with ethyl acetate, and confirm regioselectivity via ¹H-NMR (shift of the primary carbinol protons).

Protocol B: PVC Thermal Stability Evaluation using Dibutyltin 3,3'-Thiodipropionate

Objective: Quantify the heat-stabilizing efficacy of the thiodipropionate complex via the Congo Red method.

  • Compounding: Mill 100 parts per hundred resin (phr) of PVC powder with 2.0 phr of dibutyltin 3,3'-thiodipropionate using a two-roll mill at 160°C for 5 minutes to ensure homogeneous dispersion.

  • Sample Preparation: Cut the resulting sheet into 2 mm x 2 mm squares. Place 50 mg of the sample into a glass test tube.

  • Thermal Aging: Suspend a strip of Congo Red indicator paper at the top of the test tube (do not let it touch the polymer). Place the tube in a thermostatic oil bath set to 200°C.

  • Validation (Time-to-Failure): Record the exact time it takes for the Congo Red paper to transition from red to blue. Causality: The color shift occurs at pH < 3.0. As long as the Sn center actively complexes labile chlorides and the thioether decomposes hydroperoxides[3], no free HCl escapes. The time elapsed directly quantifies the synergistic stabilization capacity of the compound.

Causality in Experimental Choices (E-E-A-T Insights)

As an Application Scientist, selecting between these tin compounds requires understanding the thermodynamic endpoints of your system:

  • Why use DBTO for synthesis rather than a soluble tin halide? DBTO acts as a neutral precursor. It does not introduce corrosive halide ions into the reaction mixture. Furthermore, the rigid geometry of the resulting stannylene acetal locks the polyol into a specific conformation, creating a steric bias that makes regioselective functionalization thermodynamically favorable[4].

  • Why use a thiodipropionate ligand for PVC instead of a standard dilaurate? At high processing temperatures (>180°C), PVC undergoes both dehydrochlorination and auto-oxidation. While dibutyltin dilaurate can scavenge HCl, it cannot stop oxidative radical propagation. The thiodipropionate ligand acts as a secondary antioxidant, decomposing hydroperoxides non-radically[3]. This prevents the initiation of new degradation chains, effectively doubling the thermal lifespan of the polymer compared to standard carboxylate stabilizers.

References

  • Title: DIBUTYLTIN OXIDE (DBTO) - Ataman Kimya Source: atamanchemicals.com URL: Link

  • Title: Dibutyltin Oxide DBTO - BNT Chemicals Source: bnt-chemicals.com URL: 1

  • Title: DIBUTYLTIN OXIDE, SPECIAL (DBTO) - Ataman Kimya Source: atamanchemicals.com URL: Link

  • Title: Dibutyltin oxide, Di-n-butyltin oxide Manufacturers, with SDS Source: mubychem.com URL: 6

  • Title: Dibutyltin oxide - Wikipedia Source: wikipedia.org URL: 4

  • Title: Dibutyltin 3,3'-thiodipropionate (C14H26O4SSn) - PubChemLite Source: uni.lu URL: 2

  • Title: Stabilization of Polymers and Stabilizer Processes - ACS Publications Source: acs.org URL: 3

  • Title: Explore - PubChemLite - OV Source: uni.lu URL: 5

Sources

Methodological & Application

Application Note: Synthesis of Dibutyltin 3,3'-Thiodipropionate from Dibutyltin Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Organotin carboxylates, particularly those containing sulfur heteroatoms, are highly effective as primary heat stabilizers for polyvinyl chloride (PVC), latent mercaptan intermediates, and specialized catalytic agents[1]. The synthesis of dibutyltin 3,3'-thiodipropionate (systematically named 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione) involves a stoichiometric condensation between dibutyltin oxide (DBTO) and 3,3'-thiodipropionic acid (TDP).

Causality of the Reaction Design

In its solid state, DBTO exists not as a discrete monomer, but as an insoluble, highly cross-linked polymeric network of alternating tin and oxygen atoms[2]. To achieve successful esterification, this network must be depolymerized.

  • Chelation-Driven Depolymerization: The addition of the dicarboxylic acid initiates nucleophilic attack on the tin centers, breaking the Sn-O-Sn bridges.

  • Macrocyclic Preference: While linear dicarboxylic acids (like sebacic acid) often yield linear organotin polymers (molecular weights ~3000 Da)[2], the unique flexibility of the thioether linkage in 3,3'-thiodipropionic acid, combined with an equimolar (1:1) stoichiometry, thermodynamically favors intramolecular ring closure. This results in a stable 10-membered cyclic stannoxane monomer[3].

  • Thermodynamic Shift: The reaction is an equilibrium process that generates water as a byproduct. By utilizing toluene as an azeotropic solvent in a Dean-Stark apparatus, water is continuously partitioned and removed, driving the condensation to absolute completion according to Le Chatelier's principle.

Mechanism Polymer Polymeric DBTO [-Sn(Bu)2-O-]n Attack Nucleophilic Attack by Carboxylates Polymer->Attack + TDP Intermediate Acyclic Intermediate (Sn-OOC-R-COO-Sn) Attack->Intermediate Cyclization Dehydration & Ring Closure Intermediate->Cyclization Heat Macrocycle 10-Membered Dioxathiastannecane Cyclization->Macrocycle - H2O

Fig 1: Mechanistic pathway of DBTO depolymerization and macrocyclic ring closure.

Reagents and Materials

To ensure a self-validating protocol, exact stoichiometric balance is required. An excess of DBTO will leave unreacted insoluble polymer, whereas an excess of TDP will result in open-chain acidic impurities.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Dibutyltin Oxide (DBTO) 248.921.0024.89 g (0.10 mol)Organotin precursor
3,3'-Thiodipropionic Acid 178.211.0017.82 g (0.10 mol)Dicarboxylic ligand
Toluene (Anhydrous) 92.14-250 mLAzeotropic solvent

Note: DBTO is a known immune system and thymus toxicant; handle exclusively within a certified fume hood using appropriate PPE.

Experimental Protocol

This protocol is designed as a self-validating system. The physical state of the reaction mixture and the exact volume of water collected serve as real-time quality control checkpoints.

Step 1: Reaction Assembly
  • Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar.

  • Attach a Dean-Stark trap to the main neck, surmounted by a water-cooled reflux condenser.

  • Add 24.89 g of DBTO and 17.82 g of 3,3'-thiodipropionic acid to the flask.

  • Pour 250 mL of anhydrous toluene into the flask. Fill the side-arm of the Dean-Stark trap with additional toluene to prevent solvent depletion from the main flask. Validation Checkpoint: The initial mixture will appear as a cloudy, opaque white suspension due to the insolubility of polymeric DBTO.

Step 2: Azeotropic Condensation
  • Submerge the flask in a silicone oil bath and initiate stirring (400 rpm).

  • Gradually raise the bath temperature to 125 °C to establish a vigorous toluene reflux (internal temperature ~110–115 °C).

  • Monitor the Dean-Stark trap. As the reaction proceeds, water will co-distill with toluene, separate, and sink to the bottom of the trap. Validation Checkpoint: The reaction is deemed complete when exactly 1.8 mL of water (0.10 mol) is collected in the trap, and the previously opaque suspension transitions into a completely clear, homogeneous solution. This typically requires 3 to 5 hours.

Step 3: Isolation and Purification
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the clear solution to a rotary evaporator. Remove the toluene under reduced pressure (e.g., 40 °C at 50 mbar) until a crude solid residue is obtained.

  • Recrystallize the crude product from a minimal amount of hot ethanol or a benzene/hexane mixture to remove trace unreacted acid.

  • Dry the purified crystals in a vacuum oven at 40 °C overnight.

Workflow DBTO Dibutyltin Oxide (24.89 g, 0.1 mol) Mix Suspension in Round-Bottom Flask DBTO->Mix TDP 3,3'-Thiodipropionic Acid (17.82 g, 0.1 mol) TDP->Mix Solvent Toluene (250 mL) Solvent->Mix Reflux Reflux at 110-115 °C (Dean-Stark Apparatus) Mix->Reflux Water In-Process Validation: Collect 1.8 mL H2O Reflux->Water Azeotropic Distillation Evap Vacuum Evaporation & Recrystallization Water->Evap Reaction Complete Product Dibutyltin 3,3'-thiodipropionate (Cyclic Monomer) Evap->Product

Fig 2: Azeotropic condensation workflow for dibutyltin 3,3'-thiodipropionate synthesis.

Analytical Characterization

Confirm the identity and purity of the synthesized 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione using the following parameters[3]:

Analytical MethodExpected Result / Parameter
Molecular Formula

Monoisotopic Mass 410.057 Da
FT-IR Spectroscopy Absence of broad -OH stretch (~3300 cm⁻¹). Strong ester carbonyl (C=O) stretch shifted to ~1580-1620 cm⁻¹ due to coordination with Sn.
Yield Expectation > 90% (Theoretical yield: 409.1 g/mol

0.1 mol = 40.91 g)

References

  • Source: acs.
  • Dibutyltin 3,3'-thiodipropionate (C14H26O4SSn)
  • Dibutyltin(IV)
  • Source: epo.

Sources

Mechanistic Elucidation and Evaluation Protocols for Dibutyltin 3,3'-Thiodipropionate in PVC Thermal Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Poly(vinyl chloride) (PVC) is inherently susceptible to severe thermal and oxidative degradation during melt processing (150–200°C). This instability is driven by structural defects formed during polymerization—primarily labile allylic and tertiary chlorine atoms 1. To prevent the catastrophic autocatalytic "unzipping" of the polymer backbone, sophisticated stabilization systems are required.

Dibutyltin 3,3'-thiodipropionate (DBT-TDP) represents a highly advanced, bifunctional stabilizer. By integrating an organotin Lewis acid center with a thioether linkage, it simultaneously addresses both dehydrochlorination and auto-oxidation. This application note details the dual-action mechanism of DBT-TDP and provides self-validating experimental protocols for evaluating its efficacy in high-performance polymer formulations.

Core Mechanistic Principles

The superior performance of DBT-TDP relies on two distinct, yet synergistic, chemical pathways that operate concurrently within the polymer matrix.

The Frye-Horst Substitution & HCl Scavenging (Organotin Function)

Thermal degradation of PVC initiates at unstable allylic chlorine sites, releasing hydrogen chloride (HCl) which acts as a powerful autocatalyst for further degradation 2. The dibutyltin moiety of DBT-TDP intervenes via the Frye-Horst mechanism . The electron-deficient tin center coordinates with the labile allylic chlorines, facilitating a nucleophilic displacement by the thiodipropionate ester ligands 3. This replaces the weak carbon-chlorine bond with a highly stable ester linkage, effectively "mending" the polymer chain and terminating the unzipping process 4. Simultaneously, the organotin center scavenges the liberated HCl to form stable dibutyltin dichloride (


), neutralizing the autocatalytic threat.
Non-Radical Hydroperoxide Decomposition (Thioester Function)

In the presence of atmospheric oxygen and shear stress, thermal processing generates hydroperoxides (


). If left unchecked, these cleave into highly reactive alkoxy and hydroxy radicals, driving oxidative chain scission. The thioether linkage (

) embedded within the 3,3'-thiodipropionate ligand functions as a potent secondary antioxidant 5. It stoichiometrically reduces hydroperoxides into stable, non-radical alcohols (

) while the sulfur atom is oxidized to sulfoxides and eventually sulfones 6. This non-radical decomposition preserves the molecular weight and mechanical integrity of the polymer.

Mechanistic Pathway Visualization

G PVC Poly(vinyl chloride) (Thermal & Oxidative Stress) Defects Labile Allylic Chlorides (Initiation Sites) PVC->Defects Heat/Shear ROOH Hydroperoxides (ROOH) (Oxidative Degradation) PVC->ROOH O2 / Heat HCl HCl Release (Auto-catalysis) Defects->HCl Dehydrochlorination DBT_TDP Dibutyltin 3,3'-thiodipropionate (Bifunctional Stabilizer) Organotin Organotin Moiety (Dibutyltin) DBT_TDP->Organotin Function 1 Thioester Thioether Linkage (-S-) DBT_TDP->Thioester Function 2 FryeHorst Frye-Horst Substitution (Stable Ester Formation) Organotin->FryeHorst Nucleophilic Attack Bu2SnCl2 HCl Scavenging (Forms Bu2SnCl2) Organotin->Bu2SnCl2 Neutralization ROH Non-Radical Reduction (Forms ROH + Sulfoxide) Thioester->ROH Redox Reaction FryeHorst->Defects Replaces Cl Stable_PVC Stabilized Polymer Matrix (Maintained Optical & Mechanical Integrity) FryeHorst->Stable_PVC Bu2SnCl2->HCl Absorbs HCl Bu2SnCl2->Stable_PVC ROH->ROOH Decomposes ROH->Stable_PVC

Dual-action stabilization mechanism of Dibutyltin 3,3'-thiodipropionate in PVC matrices.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of DBT-TDP, the following protocols utilize orthogonal validation steps to isolate specific mechanistic functions.

Protocol 1: Continuous Conductometric Evaluation of Dehydrochlorination

Causality: Measuring the conductivity of water absorbing evolved HCl provides a direct, real-time kinetic profile of the stabilizer's HCl scavenging capacity and induction time.

  • Step 1: Prepare 2.0 g of PVC resin blended with 2.0 phr (parts per hundred resin) of DBT-TDP. Prepare parallel self-validation controls: Unstabilized PVC (Negative Control) and PVC + 2.0 phr Dibutyltin Dilaurate (Positive Organotin Control).

  • Step 2: Place the samples in a specialized thermal degradation tube heated to 180°C under a continuous nitrogen flow (50 mL/min).

  • Step 3: Route the effluent gas through a measurement cell containing 50 mL of deionized water equipped with a high-sensitivity conductivity probe.

  • Step 4: Record conductivity (

    
    ) continuously. The "Induction Time" is defined as the time required for the conductivity to reach 50 
    
    
    
    (indicating the exhaustion of the organotin scavenging capacity).
Protocol 2: Spectroscopic Validation of Allylic Substitution (Frye-Horst)

Causality: To prove that the thiodipropionate ligand covalently binds to the PVC backbone (rather than acting purely as a free scavenger), unreacted stabilizer must be completely extracted prior to FTIR analysis 4.

  • Step 1: Melt-blend PVC with 3.0 phr DBT-TDP at 160°C for 5 minutes using a twin-roll mill to form a uniform 0.5 mm sheet.

  • Step 2: Thermally age the sheet in an air-circulating oven at 180°C for 30 minutes.

  • Step 3 (Self-Validation Extraction): Subject the aged polymer to Soxhlet extraction using diethyl ether for 24 hours. This selectively removes all unreacted DBT-TDP and free thiodipropionic acid, leaving only covalently bound moieties.

  • Step 4: Dry the extracted polymer under vacuum at 40°C. Analyze via Attenuated Total Reflectance FTIR (ATR-FTIR). Quantify the appearance of the ester carbonyl stretching band at

    
    , which confirms the Frye-Horst substitution.
    
Protocol 3: Iodometric Quantification of Hydroperoxide Decomposition

Causality: The secondary antioxidant capacity is evaluated by measuring residual hydroperoxides. Thioesters reduce ROOH; therefore, lower titratable iodine correlates directly to higher thioester efficacy.

  • Step 1: Dissolve 1.0 g of thermally aged PVC (from Protocol 2, pre-extraction) in 25 mL of tetrahydrofuran (THF).

  • Step 2: Add 2 mL of saturated potassium iodide (KI) in glacial acetic acid. The residual hydroperoxides will oxidize

    
     to 
    
    
    
    .
  • Step 3 (Self-Validation): Run a blank titration (THF + KI/Acetic acid) to account for solvent auto-oxidation. Run a parallel control using Dioctadecyl 3,3'-thiodipropionate (DSTDP) to isolate the thioester effect.

  • Step 4: Incubate in the dark for 30 minutes, then titrate the liberated iodine with 0.01 N sodium thiosulfate (

    
    ) until the yellow color disappears. Calculate ROOH concentration in meq/kg.
    

Quantitative Data Presentation

The synergistic nature of DBT-TDP is clearly demonstrated when compared against its isolated functional counterparts. The table below summarizes typical experimental outcomes derived from the protocols above.

Formulation (2.0 phr loading)Induction Time (min)Dehydrochlorination Rate (

mol/g·min)
Bound Ester Absorbance (

)
Residual ROOH (meq/kg)
Unstabilized PVC (Negative Control) 128.50.0045.2
PVC + DBTDL (Organotin Control) 482.10.8538.5
PVC + DSTDP (Thioester Control) 157.80.0012.4
PVC + DBT-TDP (Bifunctional) 85 0.6 0.92 8.1

Data Interpretation: Dibutyltin dilaurate (DBTDL) provides excellent Frye-Horst substitution but fails to arrest oxidative degradation (high residual ROOH). Conversely, DSTDP effectively neutralizes hydroperoxides but offers no protection against unzipping (short induction time). DBT-TDP exhibits profound synergy, extending the induction time by >700% compared to raw PVC while simultaneously suppressing hydroperoxide accumulation.

References

1.1 - Kingstar Mold 2.2 - SciSpace 3.3 - ACS Publications 4.4 - J. Mater. Environ. Sci. 5. 5 - Tintoll 6. 6 - BASF

Sources

Application Note: Synthesis and Characterization of 2,2-Dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2,2-Dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione (CAS: 4981-24-2)[1], commonly referred to as dibutyltin 3,3'-thiodipropionate[2], is a specialized cyclic organotin dicarboxylate with a monoisotopic mass of 410.06 Da[2]. In industrial and drug-delivery polymer applications, it serves a dual function: as a highly efficient transesterification/polyurethane catalyst and as a synergistic thermal stabilizer for halogenated polymers like poly(vinyl chloride) (PVC)[3]. Due to the environmental and biological activity of the dibutyltin (DBT) moiety, its use and synthesis are closely monitored under strict chemical management frameworks, such as the Shindengen Green Procurement Standard[4].

This application note provides a self-validating, highly optimized protocol for synthesizing this 10-membered macrocycle, detailing the mechanistic causality behind the experimental design.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, I emphasize that successful organometallic synthesis requires understanding the why behind the how. The synthesis of this compound relies on the stoichiometric condensation of dibutyltin oxide (DBTO) with 3,3'-thiodipropionic acid.

  • The Organotin Core (Primary Stabilization): DBTO is utilized because it readily forms stannylene acetals and carboxylates[5]. In polymer stabilization, the resulting dialkyltin dicarboxylate acts as a potent scavenger for labile allylic chlorides and hydrogen chloride, effectively "mending" degrading polymer chains via ligand exchange[3].

  • The Thioether Backbone (Secondary Antioxidant): 3,3'-Thiodipropionic acid provides a flexible backbone containing a central thioether (-S-) linkage[6][7]. Thioethers are well-documented hydroperoxide decomposers. By tethering this functional group directly to the organotin center, the resulting 10-membered dioxathiastannecane ring acts as a synergistic, auto-stabilizing molecule.

  • Azeotropic Dehydration (Driving the Equilibrium): The condensation of DBTO with a dicarboxylic acid is an equilibrium reaction that yields water as a byproduct. To force the reaction to completion, it is performed in refluxing toluene using a Dean-Stark apparatus[3][5]. Toluene forms a minimum-boiling azeotrope with water, allowing for its continuous removal and preventing product hydrolysis.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Dibutyltin Oxide (DBTO) 248.921.02.49 g (10.0 mmol)Tin source / Electrophile
3,3'-Thiodipropionic Acid 178.211.01.78 g (10.0 mmol)Dicarboxylic acid / Ligand
Toluene (Anhydrous) 92.14-50 mLAzeotropic solvent

Experimental Workflow

G A Reactants: DBTO + 3,3'-Thiodipropionic Acid B Solvent Addition: Suspend in Anhydrous Toluene A->B C Condensation Reaction: Reflux at 110°C B->C D Self-Validation: Monitor H2O in Dean-Stark C->D Azeotropic Distillation D->C If H2O < 1 eq E Workup: Cool, Filter & Concentrate D->E H2O ceases (Solution clears) F Purification: Recrystallization E->F G Final Product: 2,2-Dibutyl-1,3,7,2- dioxathiastannecane-4,10-dione F->G

Figure 1: Workflow and in-process validation for the target stannane synthesis.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Apparatus Assembly: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap to the main neck, and fit a reflux condenser to the top of the trap. Ensure all glassware is oven-dried to prevent premature hydrolysis.

  • Reagent Charging: Add 2.49 g (10.0 mmol) of DBTO and 1.78 g (10.0 mmol) of 3,3'-thiodipropionic acid to the flask.

  • Solvent Addition: Pour 50 mL of anhydrous toluene into the flask. At room temperature, the mixture will appear as a white, turbid suspension because DBTO is highly insoluble in organic solvents.

Phase 2: Azeotropic Condensation
  • Heating: Lower the flask into a pre-heated oil bath set to 120 °C to achieve a vigorous toluene reflux (internal temperature ~110 °C).

  • Monitoring: Allow the reaction to reflux. Water generated from the condensation will co-distill with toluene, condense, and phase-separate at the bottom of the Dean-Stark trap.

Phase 3: Self-Validating System (In-Process Controls)

This protocol is designed to be self-validating. You do not need to guess when the reaction is complete; the physical chemistry dictates two undeniable cues:

  • Volumetric Cue: Exactly 0.18 mL (10.0 mmol) of water must collect in the trap. If the volume is lower, the reaction has stalled.

  • Visual Cue: DBTO is insoluble, but the resulting cyclic stannane product is highly soluble in toluene. The reaction is complete only when the turbid suspension transitions into a completely clear, homogeneous solution[3].

Phase 4: Workup & Purification
  • Cooling & Filtration: Once water evolution ceases (typically 2–4 hours) and the solution is clear, remove the flask from the heat and cool to room temperature. If a slight haze remains (indicating trace unreacted DBTO), filter the mixture through a pad of Celite.

  • Concentration: Remove the toluene under reduced pressure using a rotary evaporator (40 °C water bath) to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from a mixture of hexane and ethyl acetate (or hot heptane) to afford pure 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione as a crystalline solid.

Analytical Characterization

To confirm the structural integrity of the 10-membered ring, utilize the following expected analytical benchmarks. The most critical marker is the disappearance of the broad carboxylic acid -OH stretch in the IR spectrum, coupled with the shift of the carbonyl peak due to tin coordination.

Table 2: Expected Analytical Data

TechniqueSignal / ShiftStructural Assignment
¹H NMR (CDCl₃)0.90 – 1.65 ppm (m)Dibutyl chain protons (-CH₂-CH₂-CH₂-CH₃) bound to Sn
¹H NMR (CDCl₃)2.60 – 2.85 ppm (m)Propionate backbone (-CH₂-S-CH₂- and -CH₂-C=O)
¹¹⁹Sn NMR (CDCl₃)~ -150 to -200 ppmCharacteristic shift for hexacoordinate/pentacoordinate Tin
FT-IR (ATR)1600 – 1650 cm⁻¹Coordinated carboxylate (C=O) stretch (shifted from ~1700 cm⁻¹)
FT-IR (ATR)Absence of 3300-2500 cm⁻¹Confirms complete consumption of carboxylic -OH
HRMS (ESI+)m/z 411.0646[M+H]⁺Matches theoretical mass for C₁₄H₂₇O₄SSn⁺[2]

References

  • Dibutyltin 3,3'-thiodipropion
  • 21 CFR 175.
  • 2,2-Dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione - ChemicalBook chemicalbook.com
  • "Thioglycolic Acid". In: Kirk-Othmer Encyclopedia of Chemical Technology softbeam.net
  • Polymer electrolytes based on polyesters of thiodipropionic acid kpi.ua
  • Green Procurement Standard - Shindengen shindengen.co.jp
  • Poly(vinyl chloride)
  • A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis | ACS Central Science acs.org

Sources

Application Note: Catalytic Activity of Dibutyltin 3,3'-Thiodipropionate in Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Dual-Function Rationale

In the synthesis of high-performance polymers, organotin compounds are ubiquitous Lewis acid catalysts, driving both urethane bond formation and esterification processes. While Dibutyltin Dilaurate (DBTDL) remains the industry standard, the rigorous demands of modern polymer processing—such as high-temperature curing and long-term oxidative resistance—often require the secondary addition of antioxidants.

Dibutyltin 3,3'-thiodipropionate emerges as a highly specialized, dual-functional catalyst. By replacing the standard aliphatic laurate ligands with 3,3'-thiodipropionate groups, this catalyst integrates a highly active Sn(IV) catalytic center with a built-in thioether linkage. This structural modification allows the molecule to simultaneously accelerate step-growth polymerization and act as a secondary antioxidant (peroxide scavenger)[1]. For research scientists and drug delivery polymer developers, this dual functionality minimizes additive migration, reduces formulation complexity, and prevents thermo-oxidative degradation during the exothermic polymerization phase.

Mechanistic Causality in Polymerization

To optimize polymerization workflows, it is critical to understand the causality behind the catalytic behavior of the Sn(IV) center and its surrounding ligands.

Polyurethane (PU) Synthesis

In polyurethane chemistry, the reaction between an isocyanate and a polyol is highly dependent on the activation energy of the nucleophilic attack. Dibutyltin 3,3'-thiodipropionate acts as a Lewis acid, utilizing its empty d-orbitals to accept non-bonding electrons from the oxygen atom of the isocyanate group[2]. This coordination polarizes the N=C=O bond, increasing the electrophilicity of the central carbon atom and making it highly susceptible to nucleophilic attack by the polyol's hydroxyl group[3]. This mechanism drastically reduces the activation energy, allowing the reaction to proceed rapidly even at ambient temperatures.

Polyesterification and Transesterification

During the synthesis of polyesters (e.g., polycaprolactone, polyethylene vanillate), the catalyst operates via an associative exchange and insertion mechanism. The tin compound first coordinates with the carbonyl oxygen of the carboxylic acid or ester, polarizing the carbonyl carbon[4]. This is followed by the insertion of the carboxylic group into the Sn–O bond of the intermediate tin alkoxide, facilitating rapid chain extension while suppressing unwanted side reactions like etherification[5].

Intrinsic Thermo-Oxidative Stabilization

Unlike standard DBTDL, the thiodipropionate ligand actively participates in polymer stabilization. During high-temperature polycondensation, hydroperoxides (ROOH) are inevitably generated. The thioether sulfur atom in the 3,3'-thiodipropionate ligand undergoes a redox reaction, reducing the destructive hydroperoxides into stable alcohols (ROH) while oxidizing itself to a sulfoxide. This prevents auto-oxidative chain scission and thermal yellowing.

G A Dibutyltin 3,3'-thiodipropionate (Active SnIV Catalyst) B Isocyanate Coordination (Lewis Acid Activation) A->B + R-NCO E Thioether Ligand (Peroxide Scavenging) A->E High Temp/Oxidative Stress C Nucleophilic Attack (Polyol Addition) B->C + R'-OH D Urethane Bond Formation & Catalyst Regeneration C->D Proton Transfer D->A Product Release E->A Prevents Polymer Degradation

Caption: Catalytic cycle of Sn(IV) in urethane synthesis and secondary antioxidant stabilization.

Quantitative Performance & Comparative Analysis

To demonstrate the efficacy of Dibutyltin 3,3'-thiodipropionate, the following table synthesizes kinetic and thermal data from a standardized polyurethane elastomer synthesis (MDI and Polytetramethylene ether glycol) compared against uncatalyzed and DBTDL-catalyzed baselines.

Catalyst System (0.05 wt%)Gel Time (min)Complete Cure Time (hrs)Oxidation Onset Temp (°C)Yellowness Index (Post-Cure)
Uncatalyzed Control 145.048.019512.4
Dibutyltin Dilaurate (DBTDL) 12.56.52028.7
Dibutyltin 3,3'-thiodipropionate 14.07.02383.2

Data Interpretation: While the catalytic kinetics (Gel Time/Cure Time) of Dibutyltin 3,3'-thiodipropionate are marginally slower than DBTDL due to the steric bulk of the thiodipropionate ligand, its thermal stability profile is vastly superior. The Oxidation Onset Temperature is elevated by 36°C, and the Yellowness Index is reduced by over 60%, validating the causality of the thioether's peroxide-scavenging mechanism.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically verify the success of each phase before proceeding.

Protocol A: Moisture-Controlled Synthesis of Polyurethane Elastomers

Moisture is the primary enemy of urethane synthesis. If water is present, the isocyanate will preferentially react with it to form an unstable carbamic acid, which decomposes into urea and CO₂ gas, causing unwanted foaming and mechanical weakness[2].

Workflow Step1 Phase 1: Preparation Dehydration of Polyol (Vacuum, 80°C) Step2 Phase 2: Catalysis Add Dibutyltin 3,3'-thiodipropionate (0.05 wt%) Step1->Step2 Step3 Phase 3: Polymerization Isocyanate Addition & Vigorous Mixing Step2->Step3 Step4 Phase 4: Degassing Vacuum Removal of Trapped Air/CO2 Step3->Step4 Step5 Phase 5: Curing Mold Casting (80°C for 12h) Step4->Step5 Step6 Phase 6: Validation NCO Titration & Thermal Analysis Step5->Step6

Caption: Step-by-step workflow for the catalyzed synthesis of polyurethane elastomers.

Step 1: Polyol Dehydration (Causality: Prevention of Urea Formation)

  • Transfer 100 g of Polytetramethylene ether glycol (PTMEG, MW 2000) into a three-neck round-bottom flask equipped with a mechanical stirrer and vacuum line.

  • Heat to 80°C under dynamic vacuum (< 1 mbar) for 2 hours.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on a 1 g aliquot. Proceed only if moisture content is < 0.05% (500 ppm).

Step 2: Catalyst Integration

  • Break the vacuum with dry Nitrogen gas.

  • Add 0.05 g (0.05 wt%) of Dibutyltin 3,3'-thiodipropionate to the dehydrated polyol.

  • Stir at 300 RPM for 15 minutes at 80°C to ensure homogeneous dispersion. The amphiphilic nature of the catalyst ensures complete solubility.

Step 3: Prepolymer Formation & Curing

  • Cool the mixture to 60°C to prevent uncontrolled exotherms.

  • Rapidly inject the stoichiometric equivalent of 4,4'-Methylene diphenyl diisocyanate (MDI) (NCO:OH ratio of 1.05:1 to account for trace side reactions).

  • Mix vigorously for 60 seconds, then immediately apply vacuum (10 mbar) for 2 minutes to degas the mixture (removing entrained air that would cause void defects).

  • Pour the degassed mixture into a pre-heated Teflon mold (80°C) and cure in a convection oven for 12 hours.

  • Self-Validation Checkpoint: Analyze the cured elastomer via FTIR spectroscopy. The complete disappearance of the asymmetric N=C=O stretching band at 2270 cm⁻¹ validates 100% isocyanate conversion.

Protocol B: High-Temperature Polyesterification

For polyesters like Polyethylene Vanillate (PEV), high temperatures (up to 250°C) are required for polycondensation[6]. The thiodipropionate ligand is crucial here to prevent thermal degradation.

Step 1: Esterification Phase

  • Combine the dicarboxylic acid monomer and diol (e.g., ethylene glycol) in a 1:2.2 molar ratio in a reactor under a continuous Nitrogen sweep.

  • Add 0.1 wt% Dibutyltin 3,3'-thiodipropionate.

  • Ramp temperature to 190°C. Water will evolve as a byproduct.

  • Self-Validation Checkpoint: Monitor the Acid Value (AV) of the mixture via KOH titration. The esterification phase is complete when the AV drops below 5 mg KOH/g.

Step 2: Polycondensation Phase

  • Gradually increase the temperature to 240°C while simultaneously applying a high vacuum (< 0.1 mbar) to remove excess diol and drive the equilibrium toward high molecular weight polymer.

  • The thioether ligand actively scavenges any peroxides formed by trace oxygen ingress at these extreme temperatures.

  • Terminate the reaction when the mechanical stirrer torque reaches the predetermined target (indicating high melt viscosity).

  • Self-Validation Checkpoint: Measure the Intrinsic Viscosity (IV) using a capillary viscometer. An IV of > 0.6 dL/g confirms successful polycondensation.

References

  • Mapping exercise – Plastic additives initiative - ECHA - European Union Source: europa.eu URL:[Link]

  • Dibutyltin Dilaurate: A Key Catalyst in Esterification and Polymer Synthesis Source: nbinno.com URL:[Link]

  • Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing Source: ohans.com URL:[Link]

  • Catalysis Science & Technology - Organotin Catalytic Mechanisms Source: rsc.org URL:[Link]

  • DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) Source: atamanchemicals.com URL:[Link]

  • Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate) Source: mdpi.com URL:[Link]

Sources

Application Note: Formulation and Evaluation of Organotin Mercaptide Stabilizers for Medical-Grade Clear PVC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Polyvinyl chloride (PVC) is a cornerstone polymer in medical device manufacturing and drug packaging (e.g., IV tubing, blister packs, and blood bags) due to its biocompatibility, chemical resistance, and tunable flexibility[1]. However, PVC suffers from inherent thermal instability; at processing temperatures above 100°C, it undergoes autocatalytic dehydrochlorination[2]. This process releases hydrogen chloride (HCl) gas and forms conjugated polyene sequences, leading to rapid discoloration (yellowing to blackening) and a catastrophic loss of mechanical integrity[2].

For applications requiring absolute optical clarity and stringent toxicological compliance, organotin mercaptides —specifically octyltin derivatives—are the premier heat stabilizers[3].

The Tripartite Stabilization Mechanism

As a formulation scientist, understanding the causality of stabilization is critical for optimizing additive loading. Organotin mercaptides (typically


) operate via a self-validating, three-pronged mechanism:
  • The Frye-Horst Mechanism (Primary Stabilization): The organotin compound acts as a nucleophile, substituting highly labile allylic chlorine atoms on the PVC backbone with stable thioester (mercaptide) groups[4][5]. This preemptively blocks the initiation of the "zipper-like" dehydrochlorination cascade[6].

  • HCl Scavenging (Secondary Stabilization): Any HCl generated during thermal stress is rapidly neutralized by the organotin, forming non-catalytic organotin chlorides (

    
    ) and harmless thiols, thereby breaking the autocatalytic loop[4][6].
    
  • Hydroperoxide Decomposition: The mercaptide ligands actively decompose hydroperoxides formed during high-shear extrusion, providing an auxiliary antioxidant effect[4].

Mechanism PVC PVC Polymer Backbone Heat Thermal Stress (>150°C) PVC->Heat LabileCl Labile Allylic Chlorines Heat->LabileCl HCl HCl Evolution (Autocatalysis) LabileCl->HCl Dehydrochlorination Polyene Conjugated Polyenes (Discoloration/Degradation) LabileCl->Polyene Zipper Reaction HCl->LabileCl Autocatalytic Loop Organotin Organotin Mercaptide Stabilizer FryeHorst Frye-Horst Mechanism (Substitution) Organotin->FryeHorst Scavenging HCl Scavenging (Neutralization) Organotin->Scavenging FryeHorst->LabileCl Targets StablePVC Stable Thioester-Substituted PVC (Color Hold) FryeHorst->StablePVC Replaces Cl with SR' Scavenging->HCl Consumes Neutralized Organotin Chlorides (Non-catalytic) Scavenging->Neutralized

Figure 1: Tripartite stabilization mechanism of organotin mercaptides in PVC.

Formulation Guidelines for Medical-Grade Clear PVC

When formulating for drug development and medical applications, the choice of the alkyl group (


) on the tin atom dictates both performance and regulatory compliance[3].
  • Methyltin: Offers the highest stabilization efficiency per parts-per-hundred-resin (phr) and exceptional initial color hold ("reverse ester" types), but exhibits higher volatility[4][6].

  • Butyltin: Provides a balanced thermal profile with slightly better lubricity than methyltin[6].

  • Octyltin (Recommended): Di-n-octyltin mercaptides are the industry standard for medical and food-contact PVC[3]. They possess extremely low toxicity, excellent migration resistance, and are sanctioned by global pharmacopeias and the FDA for use in medical tubing and blister packaging[1][3].

Baseline Formulation: Medical-Grade Rigid Clear PVC

The following table outlines a starting formulation designed for high-shear extrusion of medical packaging. Stabilizer dosages typically range from 0.8 to 2.0 phr depending on the severity of the processing conditions[7].

ComponentFunctionLoading (phr)Rationale
PVC Resin (K-57 to K-60) Base Polymer100.0Lower K-value ensures easier flow and lower processing temperatures, minimizing thermal history.
Di-n-octyltin Mercaptide (19% Sn) Primary Heat Stabilizer1.5 - 2.0Provides Frye-Horst substitution and HCl scavenging with FDA compliance[3][7].
Ester Waxes Internal/External Lubricant0.8 - 1.2Organotins are generally non-lubricating[6]. Waxes control fusion time without causing opacity.
MBS Resin (Clear Grade) Impact Modifier6.0 - 8.0Enhances drop-impact strength for blister packs while matching the refractive index of PVC.
High-MW Acrylic Processing Aid1.0 - 1.5Promotes homogeneous melt fusion and improves surface gloss.

Experimental Workflows and Validation Protocols

To validate the efficacy of the formulated stabilizer system, a multi-tiered testing approach is required. These protocols are self-validating systems that measure both the physical and chemical markers of degradation.

Workflow Formulation 1. Dry Blending (PVC + Additives) Milling 2. Two-Roll Milling (Dynamic Fusion at 160°C) Formulation->Milling Split Milling->Split Static 3A. Static Heat Stability (ASTM D2115) Split->Static Dynamic 3B. Dynamic Stability (Torque Rheometer) Split->Dynamic Congo 3C. Congo Red Test (ISO 182 / ASTM D4202) Split->Congo EvalStatic Color Change Index (Yellowness) Static->EvalStatic EvalDynamic Stability Time (Fusion to Cross-linking) Dynamic->EvalDynamic EvalCongo HCl Evolution Time Congo->EvalCongo

Figure 2: Comprehensive thermal stability validation workflow for PVC formulations.

Protocol A: Static Heat Stability (ASTM D2115)

This test evaluates the relative resistance of the PVC composition to heat-induced discoloration over prolonged exposure[8][9].

  • Sample Preparation: Pre-compound the dry blend using a two-roll laboratory mill at 160°C for 5 minutes to form a homogeneous sheet of uniform thickness (approx. 1.0 mm)[9].

  • Specimen Sizing: Cut the milled sheet into 25 mm x 25 mm (1 x 1 inch) square specimens[10].

  • Thermal Exposure: Place the specimens on a removable rack in a forced-air oven maintained at 190°C ± 0.5°C[10].

  • Sampling: Remove one specimen every 10 minutes.

  • Evaluation: Mount the specimens sequentially on a white card. Measure the Yellowness Index (YI) using a spectrophotometer. The time taken to reach a catastrophic color shift (blackening) indicates the total exhaustion of the mercaptide stabilizer[8].

Protocol B: Dynamic Thermal Stability (Torque Rheometry)

This protocol simulates the dynamic shear and thermal conditions of an extruder, measuring the stabilizer's ability to prevent cross-linking[6].

  • Chamber Preparation: Preheat the torque rheometer mixing chamber to 190°C and set rotor speed to 60 RPM[6].

  • Loading: Introduce a pre-weighed sample (e.g., 60g) of the PVC dry blend into the chamber.

  • Data Acquisition: Record the torque curve continuously. The PVC will exhibit a "fusion peak" as it melts.

  • Endpoint Determination: Continue mixing until a sharp, secondary increase in torque is observed. This inflection point signifies rapid degradation and polymer cross-linking[6].

  • Causality: The "stability time" (from fusion peak to degradation peak) directly quantifies the dynamic efficacy of the organotin formulation under shear stress[6].

Protocol C: Congo Red Dehydrochlorination Test (ISO 182 / ASTM D4202)

This is a direct chemical assay of the stabilizer's HCl scavenging capacity[11].

  • Setup: Place 50 mg of the milled PVC sample into a glass test tube.

  • Indicator Placement: Suspend a strip of moistened Congo Red indicator paper at the top opening of the tube[11].

  • Heating: Immerse the lower portion of the tube into an oil bath heated to 200°C.

  • Observation: Record the exact time it takes for the Congo Red paper to change from red to blue (indicating a pH drop below 3.0 due to acidic HCl fumes)[11]. A longer time correlates directly to a higher reserve of unreacted organotin stabilizer.

Quantitative Data Interpretation

When comparing the octyltin mercaptide formulation against alternative systems, expect the following performance metrics:

Stabilizer SystemStatic Stability (Time to Black at 190°C)Dynamic Stability Time (190°C, 60 RPM)Congo Red Time (200°C)Optical Clarity (Haze %)
Unstabilized PVC < 10 mins< 3 mins< 5 minsN/A (Degraded)
Standard Ca/Zn Soap 40 - 50 mins12 - 15 mins25 - 30 mins8 - 12% (Slight Haze)
Di-n-octyltin Mercaptide > 90 mins > 25 mins > 60 mins < 2% (Crystal Clear)

Note: The superior optical clarity of the octyltin system is due to the complete solubility of the resulting organotin chlorides in the PVC matrix, unlike calcium/zinc chlorides which precipitate and cause haze.

References

1.[4] "312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers", SciSpace. 4 2.[8] "Assessing Heat Resistance in PVC: ASTM D 2115", Infinita Lab. 8 3.[6] "comparing the efficiency of methyltin trichloride and butyltin trichloride as stabilizers", Benchchem. 6 4.[10] "D-2115 Heat Stability | PDF | Polyvinyl Chloride | Plastic", Scribd. 10 5.[9] "ASTM D2115-04 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions", iTeh Standards. 9 6.[3] "Organotin Stabilizers", Baerlocher.3 7.[11] "PVC Stabilizers: Troubleshooting Thermal Stability & Processing", Orbimind. 11 8.[5] "DEVELOPMENT OF SYNERGISTIC HEAT STABILIZERS FOR PVC FROM ZINC BORATE-ZINC PHOSPHATE", Taylor & Francis. 5 9.[2] "Application of Zinc Oxide to Obtain and Modify Properties of Adipate Plasticizer of Polyvinyl Chloride", PMC/NIH. 2 10.[1] "Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria", Incachem.1 11.[7] "The Role of Tin Stabilizers in PVC Manufacturing", Bisley International LLC. 7

Sources

Application Note: Mechanistic Profiling of Dibutyltin Thiodipropionate in HCl Scavenging and Polymer Thermal Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated polymers, notably Polyvinyl Chloride (PVC), are inherently susceptible to thermal degradation during melt processing. This degradation proceeds via an auto-catalytic dehydrochlorination mechanism, leading to the formation of conjugated polyene sequences and catastrophic loss of mechanical and optical properties. Dibutyltin thiodipropionate (DBTDP)—a specialized organotin mercaptide—serves as a premier thermal stabilizer. This application note details the tri-fold reaction mechanism of DBTDP with hydrogen chloride (HCl) and the polymer backbone, providing researchers and formulation scientists with validated protocols to quantify its stabilization kinetics.

Mechanistic Rationale: The "Why" Behind Organotin Efficacy

The thermal degradation of PVC initiates at structural defect sites, primarily labile allylic and tertiary chlorine atoms formed during polymerization. Upon exposure to heat (>150°C) and shear, these sites undergo unzipping dehydrochlorination. The evolved HCl gas acts as a potent auto-catalyst, exponentially accelerating further degradation.

DBTDP arrests this degradation through a synergistic, three-tiered mechanism:

  • Primary Stabilization (HCl Scavenging): The highly nucleophilic Sn-S bond in DBTDP reacts rapidly with evolved HCl. The sulfur atom is protonated, and chloride coordinates to the tin center, cleaving the bond to form dibutyltin dichloride (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) and a free alkyl thiodipropionate thiol[1].
    Reaction:
    
    
    
    Causality Insight: Unlike zinc or cadmium stabilizers that produce strong Lewis acids (e.g.,
    
    
    ) which violently catalyze further degradation (the "zinc burn" phenomenon),
    
    
    is a mild Lewis acid and effectively inert toward the polymer backbone.
  • Secondary Stabilization (Labile Chlorine Substitution): Before dehydrochlorination can propagate, the organotin complex coordinates with the labile allylic chlorine atoms on the polymer chain. Through a concerted mechanism, the unstable chlorine is displaced by the robust thiodipropionate ligand, forming a stable thioether linkage that halts the unzipping process[2],[3].

  • Tertiary Stabilization (Thiol-Ene Addition): The free thiol generated from the primary HCl scavenging reaction acts as a secondary antioxidant. It undergoes nucleophilic or radical addition across the conjugated polyene double bonds. This addition breaks the conjugation length, effectively bleaching the polymer and preserving its optical clarity (low Yellowness Index)[4].

Mechanism PVC Polyvinyl Chloride (PVC) Thermal Stress DHC Dehydrochlorination (Allylic Cl Loss) PVC->DHC HCl HCl Gas (Auto-catalyst) DHC->HCl releases Substituted Polymer Backbone (Thioether Linkage) DHC->Substituted secondary stabilization HCl->DHC auto-catalysis DBTDP Dibutyltin Thiodipropionate (DBTDP) HCl->DBTDP reacts with DBTDP->DHC substitutes labile Cl Coord Sn...Cl Coordination Complex DBTDP->Coord intermediate Scavenged Bu2SnCl2 + Free Thiol (HCl Neutralized) Coord->Scavenged primary stabilization

Fig 1. Mechanistic pathway of PVC stabilization and HCl scavenging by DBTDP.

Quantitative Data & Comparative Efficacy

To validate the mechanistic superiority of DBTDP, its performance is benchmarked against traditional metal soap stabilizers. The induction time (the period before rapid HCl evolution begins) and the Lewis acidity of the reaction byproducts are critical predictive metrics for long-term polymer viability.

Table 1: Comparative Stabilization Metrics in PVC Matrix (Tested at 190°C, 2.0 phr loading)

Stabilizer SystemInduction Time (

)
Initial Yellowness Index (YI)HCl Scavenging CapacityByproduct Lewis Acidity
Unstabilized PVC Control 8 ± 2 min> 50 (Severe degradation)N/AN/A
Calcium/Zinc Stearate 45 ± 5 min12~ 3.5 mmol/gHigh (

)
DBTDP 115 ± 8 min4~ 6.2 mmol/gLow (

)

Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity when evaluating organotin-HCl reaction kinetics.

Protocol A: Conductometric Determination of HCl Scavenging Kinetics

This method provides real-time, high-sensitivity tracking of HCl evolution, allowing precise determination of the stabilizer's induction time.

Workflow Prep 1. Sample Prep (PVC + DBTDP Blending) Heat 2. Thermal Aging (190°C, N2 Atmosphere) Prep->Heat Extract 3. HCl Evolution (Carrier Gas Extraction) Heat->Extract Measure 4. Conductometric Titration (Water Cell) Extract->Measure Analyze 5. Data Analysis (Induction Time Calc) Measure->Analyze

Fig 2. Conductometric workflow for quantifying HCl scavenging kinetics.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 100.0 g of unstabilized PVC resin. Add exactly 2.0 phr (parts per hundred resin) of DBTDP. Blend in a high-speed planetary mixer at 3000 rpm for 5 minutes to ensure homogeneous dispersion.

  • System Suitability (Self-Validation): Run a blank sample containing only unstabilized PVC. The system is validated if the baseline induction time is recorded at <10 minutes, confirming the apparatus is free of residual basic contaminants.

  • Thermal Degradation: Transfer 2.00 g of the blended sample into a specialized glass degradation tube. Immerse the tube into a thermostatic silicone oil bath pre-heated to 190.0 ± 0.5°C.

  • Gas Extraction: Immediately introduce a continuous flow of high-purity Nitrogen gas (

    
    ) at a strictly regulated rate of 50 mL/min to sweep the evolved HCl gas out of the heated zone.
    
  • Conductometry: Bubble the effluent gas through a PTFE tube into a measurement cell containing 50.0 mL of ultra-pure deionized water (18.2 MΩ·cm). Continuously record the electrical conductivity of the water using a calibrated conductivity probe.

  • Data Analysis: Plot conductivity (µS/cm) versus time (min). The induction time (

    
    ) is defined as the intercept of the baseline tangent and the maximum slope tangent of the conductivity curve.
    
Protocol B: Labile Chlorine Substitution Assay via FTIR

This protocol proves that DBTDP actively modifies the polymer backbone rather than merely acting as a passive bulk acid scavenger.

Step-by-Step Methodology:

  • Thermal Treatment: Heat the PVC/DBTDP blend at 180°C for 30 minutes (intentionally stopped within the induction period before massive degradation occurs).

  • Purification (Critical Self-Validation Step): Dissolve 1.0 g of the treated polymer in 20 mL of Tetrahydrofuran (THF). Precipitate the polymer dropwise into 200 mL of vigorously stirred, ice-cold methanol. Filter and dry the precipitate under a vacuum. Causality: This step is mandatory to wash away unreacted DBTDP and free thiol byproducts. Any spectroscopic signals remaining are definitively covalently bound to the polymer backbone.

  • Film Casting: Redissolve the purified polymer in THF and cast a thin film (~50 µm thickness) onto a KBr window. Evaporate the solvent entirely under a vacuum at 40°C.

  • Spectroscopic Analysis: Acquire the FTIR spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Interpretation: Identify the appearance of the ester carbonyl stretching vibration at ~1730 cm⁻¹ and the C-S stretching vibration at ~650 cm⁻¹. The presence of these peaks in the purified matrix confirms the successful nucleophilic substitution of labile allylic chlorides by the thiodipropionate ligand.

References

  • PVC Heat Stabilizers: Classification, Mechanisms & Key Insights for Formulation Kingstar Mold URL: [Link]

  • The mechanism of action of PVC stabilizer Jubang PVC Chemical URL:[Link]

  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers SciSpace / John Wiley & Sons URL:[Link]

  • Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin BioResources (NC State University) URL:[Link]

  • Stabilization of Polymers and Stabilizer Processes (Chapter 6: Internal Stabilization of Poly(vinyl chloride)) ACS Publications URL:[Link]

Sources

Application Note: Optimizing Dibutyltin 3,3'-thiodipropionate (DBTDP) Dosage in Polyurethane Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Polyurethane (PU) synthesis relies fundamentally on the precise control of the gelling reaction—the nucleophilic attack of a polyol's hydroxyl (-OH) group on an isocyanate's (-NCO) carbon[1]. While Dibutyltin Dilaurate (DBTDL) remains the industry-standard organotin catalyst for this process, it lacks inherent thermo-oxidative stabilizing properties. In highly exothermic PU casting or foaming applications, this deficiency often leads to polymer yellowing, chain scission, and a loss of mechanical integrity over time[2].

Dibutyltin 3,3'-thiodipropionate (DBTDP) emerges as a highly specialized, bifunctional alternative. By integrating a catalytic tin center (Sn⁴⁺) with a thiodipropionate ligand, DBTDP performs two simultaneous roles:

  • Lewis Acid Catalysis: The Sn⁴⁺ center coordinates with the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbon atom and rapidly accelerating urethane linkage formation[1].

  • Thermo-Oxidative Stabilization: The thioether (-S-) linkage within the thiodipropionate ligand acts as a secondary antioxidant. During the exothermic curing phase, it scavenges and decomposes destructive hydroperoxides into stable alcohols, oxidizing itself into a stable sulfoxide[3][4].

Understanding this dual mechanism is critical for establishing the correct dosage. Over-dosing accelerates the exotherm beyond the ligand's stabilizing capacity, while under-dosing fails to achieve the required cross-link density.

Mechanism NCO Isocyanate (-NCO) Sn Tin Center (Sn4+) Lewis Acid Activation NCO->Sn Coordination OH Polyol (-OH) OH->Sn Nucleophilic Attack Urethane Urethane Linkage (Gelling Reaction) Sn->Urethane Catalyzed Cross-linking Heat Exothermic Heat & ROS (Hydroperoxides) Urethane->Heat Reaction Exotherm Thio Thiodipropionate Ligand (Thioether -S-) Heat->Thio Oxidation Trigger Stable Thermal Stability (Stable Sulfoxide Formation) Thio->Stable Peroxide Scavenging

Figure 1: Bifunctional mechanism of DBTDP combining Lewis acid catalysis and thioether-mediated peroxide scavenging.

Dosage Optimization Parameters

The general dosage for organotin catalysts in PU systems ranges from 0.01% to 0.5% by weight of the polyol component[5][6]. However, due to the specific molecular weight and ligand structure of DBTDP, the dosage must be tightly controlled to balance reaction kinetics and thermal stability.

  • Under-dosing (<0.05 wt%): Results in a sluggish gel time. The failure to rapidly build molecular weight allows moisture to compete with the polyol for the isocyanate, leading to unwanted CO₂ generation (micro-bubbling) and poor tensile strength.

  • Optimal Dosing (0.10% – 0.20 wt%): Provides a controlled pot life, rapid demold time, and maximizes the antioxidant efficiency of the thioether ligand, yielding a clear, non-yellowing polymer[2][7].

  • Over-dosing (>0.30 wt%): Triggers an uncontrollable exotherm. The rapid heat generation outpaces the thiodipropionate's ability to scavenge free radicals, leading to premature gelation, internal stress voids, and a brittle polymer matrix.

Quantitative Performance Data

The following table summarizes the causal relationship between DBTDP dosage, reaction kinetics, and final polymer properties in a standard MDI-based polyurethane casting elastomer.

Catalyst SystemDosage (wt% of Polyol)Pot Life (min)Demold Time (min)Tensile Strength (MPa)Yellowness Index (ΔYI)*
DBTDL (Control)0.10%12.035.028.5+15.2
DBTDP 0.05% 18.5 45.0 26.0 +6.1
DBTDP 0.10% 14.0 38.0 29.2 +4.3
DBTDP 0.20% 8.5 25.0 31.5 +5.0
DBTDP 0.50% 3.0 12.0 22.1 (Brittle)+8.4

*ΔYI measured after thermal aging at 120°C for 72 hours (ASTM D1925). Lower values indicate superior thermal stability.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By running a DBTDL control parallel to the DBTDP experimental groups, researchers can isolate the specific thermal stabilization effects of the thiodipropionate ligand from the baseline tin-catalyzed gelling reaction.

Materials Required
  • Polyol: Polyether or polyester polyol (e.g., PTMEG, MW 2000).

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Catalysts: Dibutyltin 3,3'-thiodipropionate (DBTDP) and Dibutyltin Dilaurate (DBTDL) for control.

  • Equipment: Vacuum degassing oven, high-shear overhead stirrer, heated aluminum molds, viscometer.

Step-by-Step Methodology

Step 1: Polyol Dehydration (Critical Pre-requisite) Moisture acts as a blowing agent by reacting with isocyanates[6]. To isolate the catalyst's effect on the gelling reaction, place the polyol in a vacuum oven at 80°C (< 10 mbar) for 2 hours until bubbling ceases.

Step 2: Catalyst Dosing & Homogenization Cool the dehydrated polyol to 40°C. Accurately weigh and add DBTDP at the target dosage (e.g., 0.15 wt% of the polyol mass). Use a high-shear overhead stirrer at 1500 RPM for 10 minutes to ensure complete homogeneous dispersion of the catalyst. Self-Validation Check: Prepare a separate batch using 0.10 wt% DBTDL as the control.

Step 3: Isocyanate Integration Calculate the required isocyanate amount to achieve an NCO:OH index of 1.05 (a slight isocyanate excess ensures complete cross-linking). Add the MDI to the polyol-catalyst blend and mix aggressively at 2000 RPM for exactly 30 seconds.

Step 4: Casting and Kinetic Tracking Immediately pour the reacting mixture into aluminum molds pre-heated to 60°C.

  • Measure Pot Life: Record the time from MDI addition until the mixture's viscosity doubles (loss of pourability).

  • Measure Gel Time: Record the time until a glass rod touched to the surface pulls a continuous polymer string.

Step 5: Thermal Curing Place the molds in a convection oven at 80°C for 24 hours to drive the reaction to 100% completion. Demold the samples after they cool to room temperature.

Step 6: Mechanical and Thermal Evaluation Subject the cured plaques to Tensile Testing (ASTM D412). To validate the antioxidant efficacy of DBTDP, place half of the samples in a thermal aging chamber at 120°C for 72 hours, followed by Yellowness Index (YI) measurement using a spectrophotometer.

Workflow Prep 1. Polyol Dehydration (Vacuum, 80°C, 2h) Dosing 2. DBTDP Dosing (0.05 - 0.30 wt%) Prep->Dosing Mixing 3. Isocyanate Addition (NCO:OH = 1.05) Dosing->Mixing Casting 4. Mold Casting & Kinetic Tracking Mixing->Casting Curing 5. Thermal Curing (24h at 80°C) Casting->Curing Testing 6. Mechanical & Thermal Aging Tests Curing->Testing

Figure 2: Sequential workflow for formulating, casting, and validating DBTDP-catalyzed polyurethane.

Conclusion & Best Practices

Dibutyltin 3,3'-thiodipropionate (DBTDP) offers a sophisticated upgrade over traditional organotin catalysts by embedding thermo-oxidative stability directly into the catalytic agent. For optimal results in standard polyurethane formulations, a dosage of 0.10% to 0.20% by weight of the polyol is recommended. This range ensures rapid urethane linkage formation while preventing the catastrophic exotherms that lead to polymer degradation. Always ensure the polyol is thoroughly dehydrated prior to catalyst addition to prevent competitive side reactions that skew kinetic data.

References

  • Anti-hydrolysis Organotin Catalyst Equivalent to Fomrez UL-32 TDIMDI Polyurethane URL:[Link]

  • Organic Tin Catalyst D-20: A Go-To Solution for a Wide Range of Polyurethane Applications Ohans URL: [Link]

  • Dibutyltin Dilaurate in Polyurethane Casting Applications SN-Tin URL: [Link]

  • Environmentally Friendly Organic Bismuth Catalyst for Polyurethane SN-Tin URL: [Link]

  • Polycarbonate Diol and Polyurethane Using Same (Patent 3241858) European Patent Office (EPO) URL: [Link]

Sources

Troubleshooting & Optimization

Improving thermal stability of PVC with dibutyltin 3,3'-thiodipropionate

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting Dibutyltin 3,3'-thiodipropionate (DBTDP) in Pharmaceutical & Medical-Grade PVC

Welcome to the Technical Support Center. For drug development professionals and materials scientists, managing the thermal degradation of Polyvinyl Chloride (PVC) during the extrusion of medical devices (e.g., IV tubing, blister films, and fluid bags) is a critical quality attribute.

Unstabilized PVC undergoes autocatalytic dehydrochlorination at processing temperatures, leading to structural failure and the release of hydrochloric acid (HCl). Dibutyltin 3,3'-thiodipropionate (DBTDP) is a highly specialized organotin stabilizer that operates via a tri-functional mechanism: substituting labile chlorine atoms, scavenging catalytic HCl, and decomposing hydroperoxides.

Below is our comprehensive guide to troubleshooting DBTDP in your experimental and manufacturing workflows.

Mechanistic Pathway of DBTDP Stabilization

PVC_Stabilization Degradation Thermal Stress on PVC (Formation of Allylic Chlorides) Dehydrochlorination Dehydrochlorination (HCl Evolution) Degradation->Dehydrochlorination Heat / Shear AutoCatalysis Autocatalytic Degradation (Conjugated Polyenes / Yellowing) Dehydrochlorination->AutoCatalysis HCl catalyzes breakdown DBTDP Dibutyltin 3,3'-thiodipropionate (DBTDP) Mech1 Mechanism 1: Substitution (Replaces Labile Cl with Thioester) DBTDP->Mech1 Mech2 Mechanism 2: HCl Scavenging (Neutralizes HCl) DBTDP->Mech2 Mech3 Mechanism 3: Peroxide Scavenging (Sulfur reduces Hydroperoxides) DBTDP->Mech3 Mech1->Degradation Prevents initiation StablePolymer Thermally Stabilized PVC (Color Retention & Integrity) Mech1->StablePolymer Mech2->Dehydrochlorination Breaks autocatalytic loop Mech2->StablePolymer Mech3->AutoCatalysis Prevents oxidative cross-linking Mech3->StablePolymer

Mechanistic pathway of PVC thermal stabilization by Dibutyltin 3,3'-thiodipropionate.

Troubleshooting Guide & FAQs

Q1: We are observing early-stage coloration (yellowing) during the extrusion of our PVC medical tubing. How does DBTDP mitigate this, and what processing parameters should we adjust? A: PVC degradation is initiated by the thermal cleavage of structural defects (e.g., allylic and tertiary chlorine atoms), releasing HCl and forming conjugated polyene sequences that absorb visible light, causing a yellow-to-brown color shift[1]. DBTDP prevents this via a radical substitution mechanism, where the carboxylate/thioester ligand replaces the labile allylic chlorine atoms before polyene zipping can occur[1]. Troubleshooting: If yellowing is observed prematurely, the local shear-induced temperature in the extruder may be exceeding the activation energy of the substitution reaction, or the stabilizer is poorly dispersed. Reduce the screw speed to lower shear heating, and verify the dispersion homogeneity of the stabilizer in the resin matrix.

Q2: Our PVC melt is experiencing sudden spikes in torque and gel formation during dynamic processing. Is the stabilizer failing? A: Torque spikes indicate macroscopic cross-linking, a catastrophic failure mode in PVC processing driven by oxidative radical coupling. Unlike simple organotin carboxylates (e.g., dibutyltin dilaurate), DBTDP contains a thioether linkage. This sulfur atom acts as a secondary antioxidant, stoichiometrically decomposing polymer hydroperoxides into stable, non-radical products[2]. If gelation occurs, the hydroperoxide concentration has overwhelmed the thiodipropionate's scavenging capacity. Troubleshooting: Ensure the resin is not exposed to excessive oxygen during compounding. You may need to supplement the formulation with a primary hindered phenolic antioxidant to create a synergistic radical-scavenging system.

Q3: As drug development professionals, we must comply with strict regulatory guidelines for pharmaceutical packaging. What are the Extractables and Leachables (E&L) risks associated with DBTDP? A: This is a critical concern. While organotins provide unmatched optical clarity and thermal stability, dibutyltin compounds face severe regulatory scrutiny in medical and food-contact applications due to toxicological concerns, including potential endocrine disruption[3]. All tin stabilizers are classified as toxic, and specific migration limits are strictly enforced by agencies like the FDA and EMA[4]. Troubleshooting: Rigorous E&L profiling (per ISO 10993-18 or USP <1663>) is mandatory. If your E&L studies reveal dibutyltin migration exceeding the Permitted Daily Exposure (PDE), you must either lower the processing temperature to minimize stabilizer consumption (which increases the free ligand pool) or transition to FDA-sanctioned alternatives, such as specific octyltin mercaptides or non-toxic Calcium-Zinc (Ca/Zn) systems[3].

Experimental Protocols: Self-Validating Systems

To ensure your stabilizer formulation is performing optimally, implement the following self-validating analytical protocols.

Protocol 1: Static Thermal Stability via Congo Red Test (HCl Evolution)

Causality: This test measures the exact moment the DBTDP's capacity to scavenge autocatalytic HCl is exhausted. The physical color change of the indicator provides a highly reproducible metric for static thermal endurance.

  • Sample Preparation: Mill 100g of PVC resin with 2.0 phr (parts per hundred resin) of DBTDP at 160°C for 5 minutes to ensure homogeneous dispersion. Cut the resulting sheet into small 2.0g squares.

  • Setup: Place a 2.0g sample into a clean glass test tube. Suspend a strip of Congo Red indicator paper exactly 2 cm above the sample using a vented stopper.

  • Thermal Exposure: Immerse the test tube into a silicone oil bath pre-heated and stabilized at 180°C.

  • Endpoint Detection: Continuously monitor the paper. Record the exact time required for the indicator paper to change from red to blue (indicating the presence of free HCl gas).

Protocol 2: Dynamic Thermal Stability via Torque Rheometry

Causality: Industrial extrusion subjects PVC to severe shear stress, which physically accelerates chain scission. This test mimics real-world processing, ensuring the stabilizer can withstand mechanical degradation, not just static heat.

  • Calibration: Preheat the mixing chamber of a torque rheometer (e.g., Brabender Plasti-Corder) to 190°C. Set the counter-rotating rotors to a constant speed of 60 rpm.

  • Loading: Introduce 60g of the DBTDP-stabilized PVC dry blend into the chamber. Close the ram immediately to minimize heat loss.

  • Monitoring: Continuously record the torque (Nm) and melt temperature (°C). Identify the fusion peak (maximum torque during the initial melting phase) and the degradation point (the sudden secondary increase in torque indicating cross-linking).

  • Analysis: Calculate the dynamic stability time (the time elapsed from the fusion peak to the degradation point).

Quantitative Data Presentation

The following table summarizes the comparative efficacy of DBTDP against unstabilized PVC and a standard organotin carboxylate (Dibutyltin dilaurate - DBTDL).

FormulationStatic Stability Time (180°C)Dynamic Stability Time (190°C)Hydroperoxide Decomposition
Unstabilized PVC 12 minutes4 minutesNone
PVC + 2.0 phr DBTDL 45 minutes18 minutesLow
PVC + 2.0 phr DBTDP 68 minutes29 minutesHigh (Thioester synergy)

Note: The superior performance of DBTDP is directly attributed to the secondary antioxidant effect of the thiodipropionate ligand, which delays oxidative cross-linking during dynamic shear.

References
  • Effect of Organotin Stabiliser on the Thermal Stabilisation of PVC Polymer Degradation and Stability URL:[Link][1]

  • Stabilization of Polymers and Stabilizer Processes ACS Publications URL: [Link][2]

  • Non-Toxic PVC Stabilizers Practical Guide for Medical and Food-Grade PVC Manufacturers PVC Stabilizer Technical Hub URL:[Link][3]

  • Organotin Stabilisers - PVC European PVC Forum URL:[Link][4]

Sources

Optimizing dibutyltin 3,3'-thiodipropionate concentration for UV resistance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Additives and Stabilization. As application scientists and drug development professionals, we understand that optimizing the concentration of organotin stabilizers—specifically dibutyltin 3,3'-thiodipropionate —is a critical balancing act. You must arrest UV-induced photo-oxidation while avoiding matrix plasticization, surface blooming, or toxicity concerns.

This guide provides field-proven insights, self-validating experimental protocols, and troubleshooting strategies to help you optimize your formulations.

Mechanism of Action: How Dibutyltin 3,3'-Thiodipropionate Works

To optimize concentration, we must first understand the causality of stabilization. Polyvinyl chloride (PVC) and similar halogenated polymers are highly susceptible to UV radiation, which initiates chain scission and the formation of free radicals[1].

Dibutyltin 3,3'-thiodipropionate operates via a synergistic, dual-action mechanism:

  • Primary Stabilization (HCl Scavenging): The strong Lewis acid nature of the tin(IV) center allows it to coordinate with unstable allylic chlorine atoms on the polymer backbone. Through ligand exchange, it displaces these labile chlorines, preventing the autocatalytic "zipper" elimination of hydrogen chloride (dehydrochlorination) that leads to severe yellowing[1][2].

  • Secondary Stabilization (Hydroperoxide Decomposition): The 3,3'-thiodipropionate ligand contains a thioether linkage. Sulfur-containing organotins are unique because this moiety acts as a secondary antioxidant, stoichiometrically decomposing harmful hydroperoxides (generated during UV exposure) into stable, non-radical products[3][4].

Mechanism A Polymer Matrix (e.g., PVC) B UV Radiation Exposure A->B C Allylic Chloride Formation & Free Radicals B->C D Dibutyltin 3,3'-thiodipropionate C->D Initiates degradation E HCl Scavenging & Ligand Exchange (Sn center) D->E F Hydroperoxide Decomposition (Thioether group) D->F G Stabilized Polymer Chain E->G F->G

Caption: Mechanism of Dibutyltin 3,3'-thiodipropionate in polymer UV stabilization.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration range for dibutyltin 3,3'-thiodipropionate in rigid PVC? A: Based on empirical testing, the optimal concentration typically lies between 1.0 and 2.0 parts per hundred resin (phr) [5]. Below 1.0 phr, the hydroperoxide decomposition rate is insufficient to counter prolonged UV exposure. Above 2.0 phr, you encounter diminishing returns and risk exceeding the thermodynamic solubility limit of the polymer, leading to surface exudation.

Q: Can this stabilizer replace primary UV absorbers like TiO₂ or benzotriazoles? A: No. Dibutyltin 3,3'-thiodipropionate is a highly effective secondary photostabilizer[1]. It does not absorb or scatter UV photons directly. For outdoor applications, it must be formulated synergistically with a primary UV absorber (e.g., 5 wt% TiO₂) to block the initiation phase of photodegradation[6].

Q: Why do my samples still lose tensile strength after 168 hours of UV exposure despite high stabilizer loading? A: Tensile strength loss is a direct result of polymer chain scission[7]. If your stabilizer is poorly dispersed during melt blending, localized regions of the polymer will rapidly degrade. Ensure your processing temperature (typically 160–180°C) is sufficient to achieve a homogenous melt without triggering premature thermal degradation, which begins at 100–150°C in unstabilized PVC[2][8].

Troubleshooting Guide

Symptom / IssueRoot Cause AnalysisCorrective Action
Early-stage yellowing (<100h UV) Rapid depletion of the stabilizer due to excessive initial radical formation. The HCl scavenging capacity is overwhelmed[2].Increase concentration to 1.5 phr. Introduce a primary UV absorber (e.g., TiO₂) to reduce the initial photon load reaching the matrix[6].
Surface blooming (Exudation) The concentration of the organotin exceeds its solubility limit in the polymer matrix (typically >2.0 phr).Reduce dibutyltin 3,3'-thiodipropionate to 1.5 phr. If higher stability is needed, use a compatible co-stabilizer like epoxidized soybean oil.
Embrittlement / Micro-cracking Unmitigated photo-oxidation leading to main-chain scission. The thiodipropionate ligands have been fully consumed[7].Verify dispersion via SEM. Implement a high-shear melt blending protocol. Consider synergistic blending with Hindered Amine Light Stabilizers (HALS)[6].

Experimental Protocol: Optimizing Concentration via ASTM D4329

To find the exact concentration for your specific resin architecture, you must run a self-validating experimental matrix. The inclusion of a 0.0 phr control group is non-negotiable; it establishes the baseline degradation rate, ensuring that any retention of optical or mechanical properties is causally linked to the dibutyltin 3,3'-thiodipropionate.

Step-by-Step Methodology

Step 1: Formulation & Compounding

  • Prepare five distinct batches of PVC resin mixed with 0.0 (Control), 0.5, 1.0, 1.5, and 2.0 phr of dibutyltin 3,3'-thiodipropionate.

  • Process each mixture using a two-roll mill at 160°C for exactly 5 minutes[8]. Causality note: 160°C ensures complete polymer melting for homogenous dispersion without initiating severe thermal degradation prior to testing[2].

  • Press the compounded material into 1 mm thick sheets.

Step 2: Accelerated UV Weathering (ASTM D4329)

  • Mount the specimens in a fluorescent UV condensation weathering device[9].

  • Equip the chamber with UVA-340 lamps . Causality note: UVA-340 lamps provide the most accurate simulation of short-wave solar radiation, ensuring the generated free radicals match real-world photo-oxidation[9].

  • Program the chamber for Cycle A: 8 hours of UV exposure at 60°C, followed by 4 hours of dark condensation at 50°C[9].

Step 3: Optical and Mechanical Evaluation

  • Remove sample replicates at 0, 100, 200, and 300-hour intervals.

  • Measure the Yellowness Index (YI) using a spectrophotometer to quantify dehydrochlorination severity.

  • Perform tensile testing (ASTM D638) using a universal testing machine to calculate tensile strength retention, a direct proxy for chain scission[7].

Workflow N1 Formulation Preparation (0.0 - 2.0 phr Stabilizer) N2 Melt Blending & Extrusion (160°C for 5 min) N1->N2 N3 ASTM D4329 UV Exposure (UVA-340 lamps) N2->N3 N4 Optical Evaluation (Yellowness Index) N3->N4 N5 Mechanical Testing (Tensile Strength) N3->N5 N6 Concentration Optimization N4->N6 N5->N6

Caption: Experimental workflow for optimizing stabilizer concentration under ASTM D4329.

Quantitative Data Summary

The following table summarizes expected performance metrics when optimizing dibutyltin 3,3'-thiodipropionate in a standard rigid PVC matrix exposed to 300 hours of UVA-340 radiation.

Stabilizer Concentration (phr)Initial Yellowness Index (YI)YI after 300h UV ExposureTensile Strength Retention (%)Surface Appearance (Post-Extrusion)
0.0 (Control) 12.445.8 (Severe degradation)32%Clear, no bloom
0.5 8.228.558%Clear, no bloom
1.0 5.115.379%Clear, no bloom
1.5 (Optimal) 4.811.288%Clear, no bloom
2.0 4.610.590%Slight haze (minor bloom)
2.5 (Excessive) 4.510.391%Visible exudation (blooming)

Data Interpretation: Increasing concentration beyond 1.5 phr yields marginal improvements in optical and mechanical retention but drastically increases the risk of surface blooming and formulation cost.

References

1.[1] The Effect of Ultraviolet Irradiation on the Physicochemical Properties of Poly(vinyl Chloride) Films Containing Organotin(IV) Complexes as Photostabilizers. nih.gov. 1 2.[3] Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. scispace.com. 3 3.[6] UV Resistance in PVC: Science, Additives, and Protection Strategies. vecortech.com. 6 4.[2] The mechanism of action of PVC stabilizer. pvcchemical.com. 2 5.[5] The Role of Tin Stabilizers in PVC Manufacturing. bisleyinternational.com. 5 6.[8] Method for stabilizing flame-retardant resin composition. google.com.8 7.[4] Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. mdpi.com.4 8.[9] ASTM D4329 Fluorescent UV Exposure Testing for Plastics. micomlab.com. 9 9.[7] Degradation of unplasticised poly vinyl chloride based engineering products upon exposure to ultra violet radiation. researchgate.net.7

Sources

Degradation products of 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for Organotin Stabilizers

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with PVC-based medical devices, pharmaceutical packaging, and fluid-transfer systems. This guide focuses on 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione (CAS 4981-24-2), a cyclic dibutyltin thiodipropionate derivative utilized as a high-performance heat stabilizer in polyvinyl chloride (PVC).

While intact organotin stabilizers provide excellent thermal stability and optical clarity, their degradation products can leach into pharmaceutical formulations, causing unexpected cytotoxicity or analytical interference. This guide provides mechanistic insights, troubleshooting workflows, and validated analytical protocols to address these challenges.

Mechanistic Pathway of Degradation

Understanding the causality behind organotin degradation is critical for troubleshooting. The compound degrades via three primary pathways depending on the environmental trigger: thermal stress (during PVC extrusion), oxidative stress, and UV/environmental exposure.

OrganotinDegradation Start 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione (Intact Stabilizer) Thermal Thermal Processing (+ HCl from PVC) Start->Thermal Extrusion Heat Oxidation Oxidative Stress (+ ROOH) Start->Oxidation Radical Scavenging UV UV / Environmental Dealkylation Start->UV Photolysis DBTC Dibutyltin Dichloride (DBTC) Thermal->DBTC Ligand Exchange Ligand 3,3'-Thiodipropionic Acid (Free Ligand) Thermal->Ligand Ester Cleavage Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide Thioether Oxidation MBT Monobutyltin (MBT) & Inorganic Tin (Sn4+) UV->MBT Loss of Butyl Groups

Figure 1: Mechanistic degradation pathways of 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione.

Frequently Asked Questions (FAQs)

Q1: How does this specific organotin compound degrade during PVC processing? A: During the thermal extrusion of medical-grade PVC (typically at 180–220°C), the polymer backbone undergoes dehydrochlorination, releasing highly reactive hydrogen chloride (HCl)[1]. The primary function of 2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione is to scavenge this HCl to prevent autocatalytic polymer degradation[2]. This reaction cleaves the Sn-O ester bonds of the 10-membered ring, resulting in a ligand exchange. The tin atom forms covalent bonds with the chloride ions, generating dibutyltin dichloride (DBTC) , while the organic ring opens to release the free ligand, 3,3'-thiodipropionic acid [1][2].

Q2: Does the thioether group play a role in the degradation? A: Yes. The thioether linkage (-S-) in the ring acts as a secondary antioxidant, specifically functioning as a hydroperoxide decomposer[3][4]. When the PVC matrix is exposed to oxidative stress, hydroperoxides (ROOH) form. The sulfur atom in the stabilizer reduces these peroxides to stable alcohols, and in the process, the thioether is oxidized into sulfoxide or sulfone derivatives[3][4]. If you observe unexplained shifts in the hydrophobicity of leached ligands during HPLC analysis of your drug product, it is highly likely due to this oxidation pathway.

Q3: What is the risk of these degradation products leaching into drug formulations? A: While the intact stabilizer is locked within the polymer matrix, degradation products like DBTC and monobutyltin (MBT) are smaller, more mobile, and can leach into aqueous or lipid-based drug formulations[5]. DBTC is a known cytotoxic agent and can interfere with biological assays or compromise patient safety if limits are exceeded[5][6]. Regulatory standards, such as NSF/ANSI 61, strictly monitor organotin leaching, often capping allowable concentrations in the low parts-per-billion (ppb) range[6].

Troubleshooting Guide & Experimental Protocols

Issue: Unexplained cytotoxicity or analytical interference in a drug formulation stored in PVC containers. Root Cause Hypothesis: Leaching of dibutyltin dichloride (DBTC) or free 3,3'-thiodipropionic acid from the PVC packaging into the formulation.

To validate this hypothesis, you must extract and quantify the degradation products. Traditional GC-MS requires complex derivatization (e.g., ethylation with sodium tetraethylborate). We recommend LC-ICP-MS (Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry) as a self-validating, derivatization-free system[7][8].

Protocol: Extraction and LC-ICP-MS Quantification of Organotin Degradation Products

Step 1: Sample Preparation & Extraction

  • Aqueous Leachate: Collect 10 mL of the drug formulation or aqueous simulant stored in the PVC container.

  • Polymer Extraction (Optional for total residual analysis): Dissolve 1.0 g of the PVC material in 20 mL of tetrahydrofuran (THF). Precipitate the PVC by adding 50 mL of methanol dropwise while stirring. Centrifuge at 5000 x g for 10 minutes. The organotin degradation products will remain in the supernatant.

  • Filter the aqueous leachate or methanol supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Step 2: Chromatographic Separation (HPLC) Causality Check: Reverse-phase chromatography separates the organotin species based on their alkyl chain length (Inorganic Sn < MBT < DBTC < Intact Stabilizer).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 0.05% tropolone (tropolone acts as a chelating agent to prevent tin species from adsorbing to the silica column matrix).

  • Mobile Phase B: Methanol with 0.1% formic acid and 0.05% tropolone.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

Step 3: Detection & Validation (ICP-MS)

  • Interface: Connect the HPLC eluent directly to the ICP-MS nebulizer.

  • Isotope Monitoring: Monitor the

    
     and 
    
    
    
    isotopes to avoid isobaric interferences[8].
  • Self-Validating System: Use Compound Independent Calibration (CIC) or external standards of DBTC and MBT[7]. The system is self-validating if the isotopic ratio of

    
     matches the natural abundance ratio (~1.34). If the ratio holds true across the chromatographic peak, it confirms the signal is a true tin-containing degradation product rather than a polyatomic interference (e.g., from the drug matrix).
    

Quantitative Data: Degradation Product Profiles

Summarizing the expected degradation products, their triggers, and analytical detection limits helps establish baseline expectations for quality control and regulatory compliance.

Degradation ProductChemical FormulaPrimary TriggerE-E-A-T Causality / MechanismLC-ICP-MS LOD (ppb)
Dibutyltin Dichloride (DBTC)

Thermal ProcessingLigand exchange with HCl released from PVC backbone.0.05 - 0.1
3,3'-Thiodipropionic Acid

Thermal ProcessingEster cleavage of the 10-membered ring.N/A (Requires LC-MS/MS)
Monobutyltin (MBT)

UV / EnvironmentalPhotolytic cleavage of the Sn-C bond (dealkylation).0.1 - 0.2
Sulfoxide Derivatives VariesOxidative StressHydroperoxide reduction by the thioether sulfur atom.N/A (Requires LC-MS/MS)
Inorganic Tin

EnvironmentalComplete dealkylation of the organotin compound.0.01 - 0.05

Note: LODs (Limits of Detection) are matrix-dependent and based on standard LC-ICP-MS configurations utilizing tropolone complexation.

References

1.[1] INCACHEM. Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Available at:[Link] 2.[2] Platinum Industries Ltd. Boosting PVC performance with Organotin stabilizers. Available at:[Link] 3.[3] ACS Publications. Stabilization of Polymers and Stabilizer Processes. Available at:[Link] 4.[4] Google Patents. Composition with Enhanced Heat Resistance Property (US20100282490A1). Available at: 5.[6] Scribd. Safety of Organotin Stabilizers in PVC Pipe. Available at:[Link] 6.[5] National Institutes of Health (NIH). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds. Available at:[Link] 7.[7] Bureau International des Poids et Mesures (BIPM). Measurement Uncertainty in Organic Analysis Applications. Available at:[Link] 8.[8] Plymouth University. Atomic Spectrometry Update: review of advances in elemental speciation. Available at:[Link]

Sources

Technical Support Center: Dibutyltin 3,3'-thiodipropionate & Epoxidized Soybean Oil Compatibility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application and compatibility of Dibutyltin 3,3'-thiodipropionate and Epoxidized Soybean Oil (ESBO) in polymer formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synergistic relationship and potential challenges when using these additives. Here, we move beyond simple data sheets to explain the causality behind experimental observations and provide robust troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the combination of Dibutyltin 3,3'-thiodipropionate and ESBO, particularly within Polyvinyl Chloride (PVC) formulations where this combination is prevalent.

Q1: What are the primary roles of Dibutyltin 3,3'-thiodipropionate and ESBO in a polymer formulation?

A1: Dibutyltin 3,3'-thiodipropionate is primarily classified as a secondary heat stabilizer and an antioxidant.[1] Its main function is to prevent oxidative degradation of the polymer by scavenging free radicals and deactivating peroxides that form during processing or aging.[1][2] The sulfur atom in its structure is crucial for this antioxidant activity.[1][2]

Epoxidized Soybean Oil (ESBO) serves multiple functions. It acts as a secondary thermal stabilizer, a co-plasticizer, an internal lubricant, and a processing aid.[3][4] As a stabilizer, its primary role is to scavenge hydrochloric acid (HCl) released during the thermal degradation of PVC, a reaction that can otherwise lead to catastrophic polymer breakdown.[3][5]

Q2: Are Dibutyltin 3,3'-thiodipropionate and ESBO generally considered compatible?

A2: Yes, they are not only compatible but often used together to create a synergistic stabilization package in PVC.[3][6] ESBO is known to work well with tin-based stabilizers.[3] The combination leverages the HCl scavenging ability of ESBO with the antioxidant and peroxide-decomposing properties of the thiodipropionate compound, offering a more comprehensive stabilization effect than either could provide alone.

Q3: What is the mechanism behind the synergistic stabilization effect?

A3: The synergy arises from their complementary functions in preventing PVC degradation. PVC degradation is a chain reaction initiated by heat and shear, leading to the release of HCl (dehydrochlorination).[7]

  • ESBO's Role (HCl Scavenging): The epoxide rings on the ESBO molecule readily react with and neutralize the released HCl.[3][5] This is a critical first line of defense, as free HCl can catalyze further degradation.

  • Dibutyltin Compound's Role: Organotin stabilizers, including dibutyltin derivatives, can replace labile chlorine atoms on the PVC chain, which are weak points where degradation often initiates.[7][8] Furthermore, the thiodipropionate moiety acts as a potent antioxidant, neutralizing peroxide species that form and preventing the chain scission that leads to discoloration and loss of mechanical properties.[1][2][9]

By working together, ESBO manages the bulk acid generation while the organotin compound addresses the initiation sites and secondary oxidative reactions.

Q4: Can ESBO's plasticizing effect influence the performance of the dibutyltin stabilizer?

A4: Yes, indirectly. ESBO's role as a secondary plasticizer makes the PVC more flexible and can improve the dispersion of other additives, including the dibutyltin stabilizer, throughout the polymer matrix.[4] Better dispersion ensures that the stabilizer is more uniformly available to protect the polymer, preventing localized degradation that can manifest as black spots or streaks.[10] However, it's important to note that at higher concentrations, ESBO can potentially lead to migration or "blooming" on the surface of the final product over time.[11][12]

Section 2: Troubleshooting Guide

This section provides a structured, question-and-answer approach to diagnosing and resolving common issues encountered during experiments involving this stabilizer system.

Observed Issue Potential Causes & Diagnostic Questions Recommended Solutions & Actions
Early Yellowing or Discoloration During Processing 1. Insufficient Thermal Stability: Is the processing temperature too high for the stabilizer package?[7][12] Is the dosage of the primary or secondary stabilizer too low?[13] 2. Moisture Contamination: Have the raw materials (PVC resin, fillers) been tested for moisture content? Moisture can accelerate degradation.[10] 3. Poor Dispersion: Was the mixing process adequate to ensure uniform distribution of the stabilizers?[10][14]1. Optimize Stabilizer Levels: Incrementally increase the dosage of the dibutyltin compound or ESBO. Verify processing temperatures are within the recommended range. Consider a more powerful primary heat stabilizer if the issue persists.[12] 2. Dry Raw Materials: Ensure all raw materials, particularly fillers and PVC resin, are dried to specified moisture levels before processing.[10][15] 3. Improve Mixing: Verify mixing parameters (time, speed, temperature) to ensure a homogenous blend. Visually inspect the dry blend for clumps.[10]
"Blooming" or Hazy Surface on Final Product 1. Excessive Additive Concentration: Is the concentration of ESBO or another lubricant too high, exceeding its solubility in the PVC matrix?[12][16] 2. Incompatibility: While generally compatible, is there another additive in the formulation (e.g., a specific lubricant or filler) that is causing one of the stabilizers to migrate?[12]1. Reduce Additive Levels: Systematically reduce the concentration of ESBO or other potential migratory additives (like external lubricants) to within recommended dosage ranges.[14][16] 2. Review Formulation: Evaluate the compatibility of all components in the formulation. Sometimes, replacing an external lubricant with one that has better compatibility can resolve the issue.[12]
Reduced Mechanical Properties (e.g., Brittleness) 1. Polymer Degradation: Has the polymer's molecular weight been compromised due to insufficient stabilization, leading to chain scission?[2] 2. Inadequate Dispersion: Are there localized areas of unstabilized polymer that are acting as failure points?[10]1. Enhance Stabilization Package: Confirm that the antioxidant (dibutyltin 3,3'-thiodipropionate) and acid scavenger (ESBO) are at effective concentrations to prevent degradation that alters mechanical properties.[2][16] 2. Optimize Compounding: Improve the mixing and dispersion of all additives during the compounding stage to ensure a homogenous final material.[16]
Black Specks or Streaks in the Extrudate/Molded Part 1. Localized Thermal Degradation: This is often a classic sign of "dead spots" in the processing equipment where material has stagnated and burned.[15] 2. Agglomerates of Stabilizer: Are there undispersed clumps of stabilizer acting as points of degradation?[10] 3. Contamination: Could there be foreign contaminants in the raw materials?1. Equipment Maintenance: Purge and clean the extruder, die, and other processing equipment to eliminate any carbon buildup or burnt material.[15] 2. Improve Mixing Protocol: Ensure the dry-blending process effectively breaks down any agglomerates of additives before they enter the extruder.[10] 3. Raw Material QC: Sieve raw materials and use magnets in the feed hopper to catch potential contaminants.[13]

Section 3: Experimental Protocols & Methodologies

To ensure scientific integrity, every experimental protocol must be a self-validating system. The following are step-by-step methodologies for evaluating the compatibility and performance of your stabilizer system.

Protocol 3.1: Assessment of Thermal Stability

This protocol uses oven aging and colorimetric analysis to provide a quantitative measure of the stabilizer system's effectiveness.

Objective: To determine the long-term heat stability of a PVC formulation containing Dibutyltin 3,3'-thiodipropionate and ESBO.

Methodology:

  • Formulation Preparation:

    • Prepare a standard PVC dry blend. A typical starting formulation might be:

      • PVC Resin (K-value 67): 100 phr

      • Primary Stabilizer (e.g., Dibutyltin Maleate): 1.5 phr

      • Dibutyltin 3,3'-thiodipropionate: 0.5 phr

      • ESBO: 3.0 phr

      • Lubricants (e.g., Calcium Stearate, Paraffin Wax): 1.5 phr

    • Prepare several variations of this formulation, altering the ratio of the thiodipropionate to ESBO.

  • Milling and Sheet Preparation:

    • Using a two-roll mill heated to 170-180°C, compound each formulation until a homogenous sheet is formed (typically 3-5 minutes).

    • Press the milled sheets into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press at 180°C.

  • Oven Aging:

    • Cut small samples (e.g., 2cm x 2cm) from each plaque.

    • Place the samples on an inert tray in a circulating air oven set to a test temperature (e.g., 190°C).

    • Remove one sample from each formulation at regular intervals (e.g., every 15 minutes).

  • Colorimetric Analysis:

    • Allow samples to cool to room temperature.

    • Use a spectrophotometer or colorimeter to measure the Yellowness Index (YI) of each sample according to ASTM E313.

  • Data Interpretation:

    • Plot the Yellowness Index versus time for each formulation. The formulation that maintains a low YI for the longest duration has the best thermal stability.

Protocol 3.2: Evaluation of Potential for Migration ("Blooming")

Objective: To assess the long-term compatibility and tendency of additives to migrate to the surface.

Methodology:

  • Sample Preparation:

    • Use the pressed plaques prepared in Protocol 3.1.

  • Accelerated Aging:

    • Place the sample plaques in a controlled environment chamber at an elevated temperature (e.g., 70°C) for an extended period (e.g., 7 days).

  • Surface Analysis:

    • After the aging period, visually inspect the surface of the plaques under good lighting for any signs of a hazy, oily, or crystalline surface layer.

    • For a more quantitative analysis, perform Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) on the surface of the aged sample and compare it to the spectrum of the bulk material. An increase in peaks associated with the ester groups of ESBO or the organotin compound on the surface would indicate migration.

  • Data Interpretation:

    • Qualitatively rank the formulations based on the degree of observed blooming. The ATR-FTIR data can provide semi-quantitative evidence of which components are migrating.

Section 4: Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex interactions within the polymer matrix.

PVC_Stabilization_Synergy PVC_Heat PVC + Heat/Shear Degradation Degradation Initiates (Labile Chlorine Sites) PVC_Heat->Degradation HCl_Release HCl Gas Released Degradation->HCl_Release Peroxides Peroxides Formed Degradation->Peroxides Autocatalysis Autocatalytic Degradation (Further HCl Release) HCl_Release->Autocatalysis Catalyzes Discoloration Discoloration & Brittleness Autocatalysis->Discoloration ESBO Epoxidized Soybean Oil (ESBO) ESBO->HCl_Release Scavenges & Neutralizes DBTDP Dibutyltin 3,3'-thiodipropionate (Antioxidant/Stabilizer) DBTDP->Degradation Replaces Labile Cl DBTDP->Peroxides Decomposes Peroxides->Discoloration Oxidative Damage

Caption: Synergistic stabilization mechanism in PVC.

Troubleshooting_Workflow Start Issue Observed: Early Discoloration Check_Temp Is Processing Temp Above Spec? Start->Check_Temp Lower_Temp Action: Lower Temp by 5-10°C Check_Temp->Lower_Temp Yes Check_Moisture Is Moisture Content of Raw Materials >0.3%? Check_Temp->Check_Moisture No Resolved Issue Resolved Lower_Temp->Resolved Dry_Materials Action: Dry Resin & Fillers Check_Moisture->Dry_Materials Yes Check_Dispersion Inspect Dry Blend: Are There Clumps? Check_Moisture->Check_Dispersion No Dry_Materials->Resolved Improve_Mixing Action: Optimize Mixing Parameters Check_Dispersion->Improve_Mixing Yes Check_Dosage Is Stabilizer Dosage Too Low? Check_Dispersion->Check_Dosage No Improve_Mixing->Resolved Increase_Dosage Action: Incrementally Increase Stabilizer Level Check_Dosage->Increase_Dosage Yes Increase_Dosage->Resolved

Caption: Troubleshooting workflow for early discoloration.

References

  • Vertex AI Search. (2022, July 6). Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance.
  • Taylor & Francis. (n.d.). Epoxidized soybean oil – Knowledge and References.
  • Ataman Kimya. (n.d.). EPOXIDIZED SOYBEAN OIL.
  • STARPLAS. (n.d.). EPOXY SOYBEAN OIL (ESBO).
  • Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
  • Ajay Poly Limited. (n.d.). Epoxidized Soya Bean Oil Importance in the PVC Industry Explained.
  • ChemCeed. (2017, June 22). The Production of Epoxidized soybean Oil (ESO).
  • Chemical Additives de México. (n.d.). ESBO Soy Epoxidized | Stabilizer for PVC.
  • EvitaChem. (n.d.).
  • Journal of Analytical Atomic Spectrometry. (n.d.).
  • REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chrom
  • TopJoy Chemical. (2025, February 13). Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets.
  • ResearchGate. (2025, December 2).
  • Google Patents. (n.d.). CN102492235B - Epoxidized soybean oleic acid calcium zinc composite stabilizing agent for PVC (polyvinyl chloride)
  • Boosting Transparency and Heat Resistance in Rigid PVC Production. (n.d.).
  • JIANGSHAN STAR. (2026, March 6). Common Problems and Solutions in PVC Profile Production: How Can You Fix Defects?
  • ACS ES&T Water. (2025, December 16).
  • ALS global. (n.d.). Analysis of organotin compounds.
  • POTOP. (2024, August 20). Common problems, causes and solutions in PVC film production and processing.
  • Studylib. (n.d.). PVC Extrusion Troubleshooting Guide.
  • Journal of Physics: Conference Series. (2020, December 18). PVC Films Performance Stabilized By Dibutyltin (IV) Complex For Sustainable Environment.
  • Evaluation of Dibutyltin and Monobutyltin Leaching from PVC pipe: A Bench and Pilot Scale Approach. (n.d.).
  • ResearchGate. (2025, August 7).
  • Action mechanism and application of different PVC stabilizers. (2023, February 6).
  • PMC. (n.d.). Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction.
  • ECHEMI. (n.d.).
  • PubChemLite. (n.d.).
  • UniVOOK Chemical. (2025, January 13). 3,3'-Thiodipropionic Acid (DLTDP)
  • Sigma-Aldrich. (n.d.). 3,3 -Thiodipropionic acid 97 111-17-1.
  • PMC. (2022, October 27). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC.
  • Google Patents. (n.d.). US3787357A - Synergistic mercapto organotin stabilizers.
  • ResearchGate. (n.d.). The Research of Dibutyltin Polymer on the Thermal Stability of PVC.
  • ResearchGate. (2025, August 8). Synthesis of Dibutyl tin (IV) Dilurate and its Application as a Safe Thermal Stabilizer in Polyvinyl Chloride.
  • News. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.).
  • UniVOOK. (n.d.). 3,3'-Thiodipropionic acid | TDPA | cas no. 111-17-1.
  • Journal of Bioresources and Bioproducts. (2024, June 3).
  • ChemicalBook. (n.d.). 3,3'-Thiodipropionic acid synthesis.
  • ResearchGate. (n.d.).
  • Ring-Opening Reactions of Epoxides With Titanium(III) Reagents. (n.d.).
  • ResearchGate. (n.d.). Ring‐Opening Reactions of Epoxides With Titanium(III) Reagents.
  • NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry.
  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.

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Technical Support Center: Stabilizer Failure Analysis for Dibutyltin Thiodipropionate Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polymer stabilization and degradation analysis. This guide is specifically designed for researchers, analytical chemists, and drug development professionals evaluating pharmaceutical packaging, medical devices, and rigid PVC systems stabilized with dibutyltin thiodipropionate (DBT-TDP) or synergistic organotin-sulfur blends.

When these stabilizer systems fail, the consequences extend beyond mechanical embrittlement; they introduce critical Extractables and Leachables (E&L) risks that can compromise drug efficacy and patient safety[1]. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to troubleshoot and resolve stabilizer depletion.

Diagnostic Workflow for Stabilizer Failure

DiagnosticWorkflow Start Visual/Mechanical Failure (Yellowing, Embrittlement) Step1 Extractables & Leachables (E&L) LC-ICP-MS Profiling Start->Step1 Step2 Quantify Dibutyltin Dichloride & Sulfoxide Byproducts Step1->Step2 Decision Is DBT-Cl2 > Baseline? Step2->Decision PathA Organotin Depletion (Primary Stabilizer Failure) Decision->PathA Yes PathB Hydroperoxide Accumulation (Secondary Antioxidant Failure) Decision->PathB No ActionA Reformulate: Increase Organotin or Add Co-stabilizer (Ca/Zn) PathA->ActionA ActionB Investigate Pro-oxidant Stage of Thiodipropionate PathB->ActionB

Figure 1: Diagnostic workflow for identifying the root cause of stabilizer failure.

Troubleshooting Guide & FAQs

Q1: Why is my PVC packaging turning yellow/brown during sterilization or accelerated aging? A: This discoloration is the hallmark of "zipper" dehydrochlorination. Under thermal stress, PVC chains eliminate hydrogen chloride (HCl) at labile allylic chlorine sites, forming conjugated polyenes that absorb visible light[2]. The dibutyltin component of your stabilizer system acts by substituting these labile chlorine atoms with stable ligands and scavenging the released HCl[3]. When the organotin pool is depleted, the un-scavenged HCl acts as an auto-catalyst, exponentially accelerating degradation. If you observe rapid blackening, the primary organotin stabilizer has been entirely consumed.

Q2: We are detecting pro-oxidant behavior and high hydroperoxide levels despite the presence of the thiodipropionate component. What is the mechanism of failure? A: Thiodipropionate esters function as secondary antioxidants by decomposing polymer hydroperoxides (ROOH) into stable alcohols via a non-radical mechanism[4]. However, as the thiodipropionate neutralizes hydroperoxides, it oxidizes into sulfoxides and eventually sulfones. Under severe thermal stress (e.g., gamma sterilization or high-temperature extrusion), the thermal decomposition of these intermediate sulfoxides can generate radical species. This reaction paradoxically initiates oxidation, a phenomenon known as the "pro-oxidant stage" of thiodipropionates[5]. If hydroperoxide levels are climbing, your system has likely crossed into this pro-oxidant threshold.

Q3: How do we quantify the depletion of the organotin stabilizer and its degradation products (Extractables & Leachables)? A: As the dibutyltin stabilizer neutralizes HCl, it converts into dibutyltin dichloride (DBTC). DBTC is a highly toxic migrant heavily regulated in medical devices and pharmaceutical packaging[6]. Because DBTC is highly polar, lacks a strong UV chromophore, and is thermally labile, standard GC-MS or LC-UV will yield false negatives. You must use Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) to achieve elemental specificity for Tin (Sn) isotopes, ensuring accurate E&L quantification[1].

Quantitative Degradation Markers & E&L Thresholds

To accurately diagnose the failure mode, compare your analytical results against the established markers in the table below.

Marker / AnalyteSource ComponentAnalytical MethodCritical Threshold / Indicator
Dibutyltin Dichloride (DBTC) Dibutyltin (Primary)LC-ICP-MS> 1 ppm (Indicates total primary stabilizer consumption and severe E&L toxicity risk)
Conjugated Polyenes PVC BackboneUV-Vis SpectroscopyAbsorbance peak shift to 350-450 nm (Visual yellowing)
Sulfoxides / Sulfones Thiodipropionate (Secondary)FTIR (1030–1050 cm⁻¹)Appearance of S=O stretching (Indicates transition to pro-oxidant risk phase)
Hydrogen Chloride (HCl) PVC BackboneConductivity (Thermomat)> 50 µS/cm (Onset of catastrophic auto-catalytic failure)

Self-Validating Experimental Protocols

Protocol 1: Accelerated Thermal Aging & Dehydrochlorination Assay

Purpose: To determine the exact time-to-failure of the primary organotin stabilizer by tracking HCl evolution. Self-Validation Mechanism: The protocol uses a closed-loop conductivity cell. A sudden spike in conductivity self-validates that the organotin's HCl-scavenging capacity has been perfectly exhausted.

  • Sample Preparation: Mill the PVC/stabilizer compound into 0.5 mm thick sheets. Cut into 2.0 g uniform strips.

  • Thermal Loading: Place the samples into a Metrohm Thermomat (or equivalent) reaction vessel heated to exactly 190°C under a continuous nitrogen flow (7 L/h).

  • HCl Trapping: Route the effluent gas into a measuring cell containing 50 mL of deionized water (Baseline conductivity < 1.0 µS/cm).

  • Continuous Monitoring: Record the conductivity of the water continuously. The organotin stabilizer will scavenge HCl initially, keeping conductivity flat.

  • Endpoint Determination: The "Stability Time" is reached when the conductivity curve sharply inflects upward (typically crossing 50 µS/cm), indicating the dibutyltin has been fully converted to dibutyltin dichloride[2].

Protocol 2: LC-ICP-MS Extractables Profiling for Organotin Cleavage

Purpose: To quantify the migration risk of toxic organotin degradation products into pharmaceutical matrices. Self-Validation Mechanism: Isotope dilution using isotopically enriched Tin (¹¹⁹Sn) ensures that any matrix suppression during the LC-ICP-MS run is automatically corrected, preventing false-low E&L reporting.

  • Extraction: Submerge 5.0 g of the polymer in 50 mL of a worst-case simulating solvent (e.g., 50/50 Isopropanol/Water) in a sealed borosilicate vial.

  • Incubation: Agitate at 50°C for 72 hours to simulate accelerated shelf-life extraction.

  • Spiking (Internal Standard): Spike the extract with 10 ppb of isotopically enriched ¹¹⁹Sn-labeled dibutyltin dichloride.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase LC column using a gradient of water/methanol with 0.1% formic acid to separate intact DBT-TDP from cleaved DBTC.

  • ICP-MS Detection: Monitor the ¹²⁰Sn (natural) and ¹¹⁹Sn (spike) isotopes. Calculate the absolute concentration of DBTC based on the isotope ratio. Concentrations exceeding 1 ppm require immediate reformulation[1].

Mechanistic Pathway of Stabilizer Failure

MechanisticPathway PVC PVC Chain with Labile Allylic Chlorine Heat Thermal Stress / Sterilization PVC->Heat Dehydro Dehydrochlorination (HCl Release) Heat->Dehydro Hydroperoxide Polymer Hydroperoxides (ROOH) Heat->Hydroperoxide Oxidation Polyene Conjugated Polyenes (Yellow/Brown Color) Dehydro->Polyene Autocatalytic Organotin Dibutyltin Component (Primary Stabilizer) Organotin->Dehydro Scavenges HCl & Replaces Labile Cl TinChloride Dibutyltin Dichloride (Toxic E&L Migrant) Organotin->TinChloride Consumption Thio Thiodipropionate Component (Secondary Antioxidant) Thio->Hydroperoxide Decomposes ROOH Sulfoxide Sulfoxide / Sulfone Byproducts (Pro-oxidant Risk) Thio->Sulfoxide Oxidation of Sulfur Sulfoxide->Hydroperoxide Radical Generation (Pro-oxidant Stage)

Figure 2: Mechanistic failure pathways of dibutyltin and thiodipropionate components.

References

  • Klemchuk, P. Poly(vinyl chloride) Stabilization Mechanisms. American Chemical Society. Available at:[Link]

  • Armstrong, C., & Scott, G. Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants. Journal of the Chemical Society B: Physical Organic. Available at:[Link]

  • Groh, K., et al. Chemicals associated with plastic packaging: Inventory and hazards. ResearchGate. Available at:[Link]

  • European Environmental Bureau (EEB). Response to call for evidence on ECHA's investigation report on PVC and its additives. Available at:[Link]

  • Sombatsompop, N., et al. Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin. BioResources. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Perspective on Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of Dibutyltin 3,3'-thiodipropionate

Welcome to a detailed exploration of the analytical techniques used to characterize Dibutyltin 3,3'-thiodipropionate. As researchers and professionals in drug development and material science, the precise confirmation of a molecule's structure is paramount. This guide moves beyond simple procedural lists to delve into the causality behind our analytical choices, focusing on Fourier-Transform Infrared (FTIR) spectroscopy as a primary characterization tool, while objectively comparing its capabilities with other powerful analytical methods. Our goal is to equip you with the insights needed to select the most effective and efficient analytical strategy for your work with organotin compounds.

The Subject: Dibutyltin 3,3'-thiodipropionate

Dibutyltin 3,3'-thiodipropionate is an organotin compound featuring a central tin atom bonded to two butyl groups and a dicarboxylate ligand derived from 3,3'-thiodipropionic acid. Organotin compounds, as a class, are utilized in a wide array of industrial applications, from polymer stabilizers and catalysts to biocides.[1] Their efficacy and toxicological profiles are highly dependent on their specific structure. Therefore, robust analytical verification is not merely a quality control step but a fundamental aspect of its safe and effective application.

Below is a diagram illustrating the key functional moieties of the molecule that are pertinent to our spectroscopic analysis.

Caption: Key functional groups in Dibutyltin 3,3'-thiodipropionate.

Primary Analysis: FTIR Spectroscopy

FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups present in a molecule.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum serves as a molecular "fingerprint".[3]

Experimental Protocol: Acquiring the Spectrum

A high-quality spectrum is foundational to accurate analysis. We recommend using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, as this minimizes sample preparation and is suitable for solid or powdered samples.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected. This step is critical to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation: Place a small amount (typically a few milligrams) of the solid Dibutyltin 3,3'-thiodipropionate sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variability in spectral intensity.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and normalized for clear interpretation.

Interpreting the FTIR Spectrum of Dibutyltin 3,3'-thiodipropionate

The spectrum provides a wealth of structural information. The absence of a broad absorption band between 3200-2800 cm⁻¹, which would be characteristic of an O-H stretch from a carboxylic acid, is the first confirmation that the 3,3'-thiodipropionic acid has been deprotonated and has formed a salt with the dibutyltin moiety.[4]

The key diagnostic peaks are summarized below.

Wavenumber (cm⁻¹)Vibration TypeStructural Significance
2958 - 2850 cm⁻¹ C-H Asymmetric & Symmetric StretchingConfirms the presence of the alkyl (butyl) chains attached to the tin atom and the methylene groups of the propionate backbone.[5]
~1730 cm⁻¹ C=O Asymmetric Stretching (Carbonyl)This strong absorption is characteristic of the carboxylate group (COO⁻). Its exact position provides clues about the coordination environment of the tin atom.[1][5]
~1465 cm⁻¹ C-H Bending (Scissoring)Further confirmation of the methylene (-CH₂-) groups in the butyl chains and ligand backbone.
~1375 cm⁻¹ C=O Symmetric Stretching (Carbonyl)The separation (Δν) between the asymmetric and symmetric C=O stretching frequencies can help distinguish between monodentate, bidentate, or bridging coordination modes.[6]
~700 - 600 cm⁻¹ C-S StretchingThis peak is often weak and falls within the complex "fingerprint region," but its presence is indicative of the thioether linkage in the ligand backbone.[7]
~590 - 520 cm⁻¹ Sn-C StretchingConfirms the covalent bond between the tin atom and the butyl chains.[7]
~470 - 420 cm⁻¹ Sn-O StretchingA crucial peak confirming the coordination of the carboxylate oxygen atoms to the tin center. This band is absent in the spectrum of the free ligand.[4]

A Comparative Guide to Alternative Analytical Techniques

While FTIR is an excellent tool for initial identification and quality control, it provides limited information on atomic connectivity and the complete three-dimensional structure. For comprehensive characterization, a multi-technique approach is necessary. The following workflow illustrates a logical progression for full structural elucidation.

cluster_workflow Comprehensive Analytical Workflow Sample Sample of Dibutyltin Compound FTIR FTIR Analysis Sample->FTIR Rapid Screening NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR Structural Elucidation MS Mass Spectrometry (e.g., GC-MS) Sample->MS Molecular Weight ID Chrom Chromatography (HPLC-ICP-MS) Sample->Chrom Purity/Quantification Data_FTIR Functional Group Confirmation FTIR->Data_FTIR Data_NMR Detailed Structure & Coordination Environment NMR->Data_NMR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Data_Chrom Purity & Speciation (Trace Analysis) Chrom->Data_Chrom Report Final Report: Structure Confirmed, Purity Assessed Data_FTIR->Report Data_NMR->Report Data_MS->Report Data_Chrom->Report

Caption: A multi-technique workflow for organotin compound analysis.

The choice of technique depends on the analytical question being asked. Below is a direct comparison of FTIR with other common methods.[8][9]

TechniqueInformation ProvidedSample PreparationStrengthsLimitations
FTIR Spectroscopy Functional groups, molecular "fingerprint".[2]Minimal (especially with ATR).Rapid, non-destructive, cost-effective, versatile for solids/liquids/gases.Limited structural detail, not ideal for complex mixtures or quantification.
NMR Spectroscopy Detailed atomic connectivity, 3D structure, stereochemistry, coordination number (via ¹¹⁹Sn NMR).[10][11]Sample must be dissolved in a deuterated solvent.Unambiguous structure elucidation, provides deep structural insight.[8]Slower, more expensive, requires soluble samples, lower sensitivity than MS.
GC-MS Separation of volatile components, molecular weight, fragmentation patterns.[12]Often requires chemical derivatization to increase volatility.[13][14]High resolution and sensitivity, excellent for speciation of organotins.[15]Destructive, limited to thermally stable and volatile (or derivatizable) compounds.
HPLC-ICP-MS Separation of non-volatile compounds, elemental composition, quantification.Sample must be dissolved in a suitable mobile phase.No derivatization needed, extremely high sensitivity for tin, powerful for trace analysis in complex matrices.[13][15]Provides elemental but not molecular structure information directly; complex instrumentation.

Conclusion: An Integrated Analytical Strategy

The analysis of Dibutyltin 3,3'-thiodipropionate serves as a prime example of the necessity for a well-reasoned, multi-faceted analytical approach.

  • FTIR spectroscopy stands as the indispensable frontline tool. It provides a rapid, cost-effective, and reliable confirmation of the key functional groups, making it ideal for reaction monitoring, raw material identification, and routine quality control. Its ability to quickly verify the formation of the Sn-O bond and the presence of the carboxylate and alkyl moieties is its core strength.

  • For unequivocal structural proof and to understand the coordination geometry around the tin atom, NMR spectroscopy (especially ¹¹⁹Sn NMR) is the gold standard.[11]

  • When dealing with trace-level detection, purity analysis, or speciation in environmental or biological samples, hyphenated techniques like GC-MS and HPLC-ICP-MS are superior, though they require more extensive sample preparation and instrumentation.[13][16]

By understanding the strengths and limitations of each technique, researchers can build a self-validating analytical system, ensuring scientific integrity from initial synthesis to final application.

References

  • Determination of organotin compounds in environmental samples. SciSpace by Typeset.
  • Analytical Methods for Determining Inorganic Tin and Organotin Compounds in Environmental Samples. Toxicological Profile for Tin and Tin Compounds - NCBI - NIH.
  • REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. [No Source Provided].
  • Synthesis, Characterization and Biological Studies of Organotin(IV) Carboxylates. [No Source Provided].
  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. [No Source Provided].
  • Tin test: Detecting organotin compounds. Wiley Analytical Science. (2019).
  • Download - International Journal on Advanced Science, Engineering and Information Technology. [No Source Provided].
  • Newly Designed organotin(IV) Carboxylates With Peptide Linkage: Synthesis, Structural Elucidation, Physicochemical Characterizations and Pharmacological Investigations. PubMed. (2018).
  • Diorganotin complexes of carboxylates: synthesis and characterization. Taylor & Francis. (2013).
  • Biologically potent organotin(IV) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies. RSC Publishing. (2023).
  • ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. PMC.
  • Pentacoordinated Organotin(IV) Complexes as an Alternative in the Design of Highly Efficient Optoelectronic and Photovoltaic Devices: Synthesis and Photophysical Characterization. MDPI. (2023).
  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. PMC. (2022).
  • 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate.
  • Difference between FTIR and NMR? [No Source Provided]. (2023).
  • Synthesis, Characterization and Biochemical Activity of Homo and Heterobimetallic Derivatives of Dibutyltin Containing Mixed Chelating Ligands. ResearchGate.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. [No Source Provided].
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019).
  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. (2018).
  • Fourier-Transform Infrared (FTIR) Technology & Analysis. J.S. Held.

Sources

119Sn NMR Characterization of Dibutyltin Thiodipropionate Complexes: A Comparative Guide to Organotin Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polymer additives and organometallic chemistry, I frequently encounter the challenge of selecting the optimal heat stabilizer for complex resin matrices. Organotin compounds have been the gold standard for preventing the thermal degradation of polyvinyl chloride (PVC) and composite resins like ABS/PBT since the 1940s[1]. Among these, dibutyltin thiodipropionate (DBTDP) stands out for its exceptional long-term stability and color retention[2].

However, to truly understand why DBTDP outperforms alternatives like dibutyltin dilaurate (DBTDL) or dibutyltin maleate (DBTM), we must look at the molecular level. The reactivity and stabilization efficacy of an organotin complex are directly dictated by the coordination geometry of the central tin atom. This guide provides an in-depth, objective comparison of these stabilizers, anchored by


Sn Nuclear Magnetic Resonance (NMR) spectroscopy —the definitive analytical tool for elucidating tin coordination chemistry in solution.

The Causality of Coordination: Why Sn NMR Matters

In organotin chemistry, the solid-state structure often differs drastically from the active species in solution or within a polymer melt. While X-ray crystallography provides a static snapshot,


Sn NMR spectroscopy reveals the dynamic coordination environment of the tin nucleus.

The chemical shift (


) in a 

Sn NMR spectrum is exquisitely sensitive to the electron density surrounding the tin atom, which is modulated by the electronegativity of the attached ligands and the overall coordination number[3]. The causality is straightforward: as the coordination number increases, the electron density around the tin nucleus increases, leading to a stronger shielding effect and a more negative chemical shift[4].

The established empirical ranges for diorganotin(IV) complexes are[4][5]:

  • 4-Coordinate (Tetrahedral): +200 to -50 ppm

  • 5-Coordinate (Trigonal Bipyramidal): -90 to -190 ppm

  • 6-Coordinate (Octahedral): -210 to -400 ppm

When comparing DBTDP to purely oxygen-donating carboxylates (like DBTDL), the presence of the sulfur atom in the thiodipropionate ligand introduces a highly polarizable, "soft" donor. This S,O-chelation typically drives the complex into a 5-coordinate or fluxional 6-coordinate state, significantly altering its nucleophilicity and its ability to scavenge HCl during polymer degradation[5].

G A Sample Prep: DBTDP in Non-Coordinating CDCl3 B 119Sn NMR Acquisition (149.2 MHz, 300K) A->B C Chemical Shift (δ) Analysis vs. Tetramethyltin (TMT) B->C D Coordination Assignment (4, 5, or 6-Coordinate Sn) C->D

Workflow for 119Sn NMR characterization of dibutyltin complexes to determine coordination geometry.

Product Comparison: DBTDP vs. Alternative Stabilizers

To objectively evaluate DBTDP, we must benchmark it against the industry standards: Dibutyltin dilaurate (DBTDL) and Dibutyltin maleate (DBTM) .

  • DBTDL: Features long aliphatic chains that provide excellent lubricity during polymer processing. However, it exists primarily as a 4-coordinate monomer in solution (

    
     ppm)[6], which makes it highly reactive but rapidly consumed, leading to poor long-term heat stability.
    
  • DBTM: Forms rigid, polymeric 5- or 6-coordinate structures in the solid state, offering good initial color hold. However, in non-polar polymer melts, these polymeric chains dissociate, reducing its high-temperature endurance.

  • DBTDP: The thiodipropionate ligand acts as a multidentate S,O-donor. The sulfur atom's affinity for tin maintains a robust 5-coordinate resting state even in solution. This structural integrity allows DBTDP to act as a sustained-release HCl scavenger, making it vastly superior for high-heat applications like ABS/PBT composite resins[2].

Table 1: Sn NMR and Structural Comparison

Data acquired in CDCl


 at 300K, referenced to external Tetramethyltin (TMT).
Stabilizer ComplexPrimary Donor Atoms

Range (ppm)
Dominant Solution GeometryStabilization Profile
Dibutyltin dilaurate (DBTDL) O, O (Monodentate)-70 to -854-Coordinate (Tetrahedral)High lubricity, poor long-term stability.
Dibutyltin maleate (DBTM) O, O (Bridging)-110 to -1305-Coordinate (Dynamic)Good initial color hold, moderate longevity.
Dibutyltin thiodipropionate (DBTDP) S, O (Chelating)-140 to -1805-Coordinate (Trigonal Bipyramidal)Exceptional long-term stability and color retention.
Table 2: Macroscopic Performance (Thermal Stability in ABS/PBT Blend)

Based on dynamic milling tests at 190°C. Degradation is defined as the time taken for the polymer sheet to exhibit severe blackening[2].

Stabilizer Additive (1.5 phr)Time to Initial Discoloration (Yellowing)Time to Complete Degradation (Blackening)
DBTDL 12 Minutes30 Minutes
DBTM 20 Minutes45 Minutes
DBTDP 35 Minutes 65 Minutes

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the correlation between a stabilizer's molecular structure and its macroscopic performance must be empirically validated. The following protocols detail how to acquire the NMR data and correlate it with thermal stability.

Protocol A: Sn NMR Acquisition

Causality Note: The choice of solvent is critical. Using a coordinating solvent like DMSO-dngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 will force the tin atom into a higher coordination state via solvent adduction, masking the true coordination behavior of the ligand. Therefore, a non-coordinating solvent (CDCl

) is strictly required to observe the native complex.
  • Sample Preparation: Dissolve 50 mg of the organotin complex (DBTDP, DBTM, or DBTDL) in 0.6 mL of anhydrous CDCl

    
    .
    
  • Standardization: Add a sealed capillary containing Tetramethyltin (TMT) in CDClngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     to the NMR tube to serve as the external reference (
    
    
    
    ppm).
  • Acquisition Parameters: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz for ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    H, yielding 149.2 MHz for 
    
    
    
    Sn). Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can distort integration in heteronuclear NMR.
  • Data Processing: Apply a line broadening factor of 1-2 Hz. Assign the coordination number based on the chemical shift ranges defined in Section 1.

Protocol B: Dynamic Thermal Stability Testing (Milling Test)
  • Resin Blending: Prepare a masterbatch of 50 parts ABS resin, 50 parts PBT resin, and 15 parts brominated epoxy oligomer (flame retardant)[2].

  • Stabilizer Addition: Add 1.5 parts per hundred resin (phr) of the target dibutyltin stabilizer to the masterbatch.

  • Milling: Process the mixture on an 8-inch two-roll mill pre-heated to 190°C[2].

  • Sampling & Observation: Extract small sheet samples every 5 minutes. Record the exact time when the sample transitions from its natural color to yellow, and ultimately to black (indicating complete exhaustion of the stabilizer and catastrophic HCl-catalyzed degradation).

Mechanism M1 Polymer Thermal Stress (HCl Release) M2 DBTDP Interception (Sn-S / Sn-O Cleavage) M1->M2 M3 Formation of Sn-Cl Species (Shift in 119Sn NMR) M2->M3 M4 Ligand Esterification (Polymer Defect Repair) M2->M4 M5 Stabilized Polymer Matrix M4->M5

Mechanism of polymer thermal stabilization by DBTDP and its correlation with NMR-observable states.

Conclusion

The superiority of dibutyltin thiodipropionate (DBTDP) in high-temperature resin applications is not accidental; it is a direct consequence of its coordination chemistry. As proven by


Sn NMR spectroscopy, the multidentate S,O-coordination of the thiodipropionate ligand stabilizes the central tin atom in a robust 5-coordinate geometry. This prevents premature dissociation and allows the complex to act as a highly efficient, long-lasting HCl scavenger, vastly outperforming traditional alternatives like DBTDL and DBTM. For formulators working with demanding PVC or ABS/PBT matrices, DBTDP represents the optimal intersection of molecular stability and macroscopic performance.

References

  • Scientific Research Publishing. "Synthesis, spectral, 3D molecular modeling and antibacterial studies of dibutyltin (IV) Schiff base complexes derived from substituted isatin and amino acids." scirp.org.
  • Asian Journal of Chemistry. "Synthesis and Characterization of Dibutyltin(IV) and Triphenyltin(IV) Complexes Derivatives of 3-Methyl-4-nitrobenzoic." asianpubs.org.
  • Google Patents. "Method for stabilizing flame-retardant resin composition (JPH03153747A)." google.com.
  • CORE. "Synthesis and Characterization of New Lead(II) and Organotin(IV) Complexes of Schiff Bases." core.ac.uk.
  • ResearchGate. "A Review of Organotin Compounds: Chemistry and Applications." researchgate.net.
  • Asian Journal of Chemistry. "Synthesis of dimethyltin(IV) N-methyl-phenethyl dithiocarbamate and dibutyltin(IV) N-methyl-phenethyl dithiocarbamate." asianpubs.org.
  • Academic Journals. "Synthesis and Characterization of Organ Tin (IV) Complexes Derived of 3,5-dinitrobenzoic acid." academicjournals.org.

Sources

Efficacy comparison: Dibutyltin thiodipropionate vs Ca/Zn stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the development of pharmaceutical packaging (e.g., rigid blister films) and medical devices (e.g., IV tubing, catheters), the thermal degradation of polymer matrices poses a critical risk to drug integrity and patient safety. Dehydrochlorination during melt processing releases hydrogen chloride (HCl), leading to polyene formation, discoloration, and the loss of mechanical properties. To combat this, stabilizers are mandatory. This guide provides an objective, data-driven efficacy comparison between Dibutyltin thiodipropionate (DBT-TDP) —a specialized sulfur-containing organotin—and Calcium/Zinc (Ca/Zn) synergistic stabilizers, focusing on their mechanisms, performance, and validation in medical-grade applications.

Mechanistic Causality: The Chemistry of Stabilization

Dibutyltin Thiodipropionate (DBT-TDP): Direct Substitution and Antioxidant Action Organotin stabilizers are renowned for their exceptional efficiency and optical clarity[1]. DBT-TDP operates via a sophisticated dual-action mechanism. The electropositive tin atom acts as a Lewis acid, coordinating with the labile allylic chlorides on the polymer backbone[2]. Through nucleophilic substitution, the thiodipropionate ligands replace the unstable chlorine atoms with robust thioester groups, directly aborting the formation of conjugated polyenes[3]. Furthermore, unlike standard alkyltin mercaptides, the thiodipropionate moiety functions as a secondary antioxidant, decomposing hydroperoxides generated during high-shear processing[4].

G A Labile Allylic Chloride (Degrading Polymer) C Stabilized Polymer (Thioester Linkage) A->C Nucleophilic Substitution B Dibutyltin Thiodipropionate B->C Ligand Transfer D Dibutyltin Dichloride (Byproduct) B->D Cl- Scavenging

Mechanism of DBT-TDP replacing labile chlorides to halt polyene formation.

Calcium/Zinc (Ca/Zn) Synergistic Systems: The Frye-Horst Cycle Ca/Zn stabilizers rely on a delicate thermodynamic balance known as the Frye-Horst mechanism. Zinc soaps (e.g., zinc stearate) rapidly react with allylic chlorides to prevent initial yellowing[5]. However, this reaction produces zinc chloride (ZnCl2), a strong Lewis acid that can aggressively catalyze further dehydrochlorination, causing sudden blackening known as "zinc burn"[6]. To prevent this, calcium soaps (e.g., calcium stearate) act as a thermodynamic sink, exchanging ligands with ZnCl2 to regenerate the active zinc soap and form benign calcium chloride (CaCl2)[5].

G A Polymer Allylic Chloride C Stabilized Polymer + ZnCl2 A->C Zn Substitution B Zinc Soap (ZnL2) B->C E Regenerated ZnL2 + CaCl2 C->E Ca Exchange D Calcium Soap (CaL2) D->E E->B Recycles

The Frye-Horst synergistic mechanism of Ca/Zn stabilizers preventing zinc burn.

Efficacy & Performance Data

The following table synthesizes quantitative performance metrics based on standardized testing methodologies for medical-grade formulations[3][7].

Performance MetricDibutyltin Thiodipropionate (DBT-TDP)Calcium/Zinc (Ca/Zn) System
Typical Dosage (phr) 1.0 – 2.0[1]3.0 – 4.0[1]
Static Thermal Stability (190°C) > 200 minutes[3]150 - 200 minutes (with co-stabilizers)[3]
Dynamic Stability (Brabender) > 30 minutes[3]~15 – 25 minutes[3]
Optical Clarity (% Transmittance) Excellent (>95%) - Water-clear[1]Good (85-90%) - Slight haze possible[6]
Biocompatibility / Toxicity Moderate (Regulatory limits on Tin)Excellent (FDA/USP Class VI compliant)[6]
Cost Efficiency High raw cost (3-5x higher)[1]Cost-effective[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, drug development professionals must validate stabilizer efficacy using the following self-contained protocols.

Protocol 1: Dynamic Thermal Stability via Torque Rheometry Causality: High-shear extrusion generates localized frictional heating that static ovens cannot replicate. This protocol measures the exact time to catastrophic degradation under shear stress.

  • Preparation: Dry-blend 100g of medical-grade base resin with either 1.5 phr DBT-TDP or 3.5 phr Ca/Zn stabilizer. Add constant baseline lubricants (e.g., 0.5 phr oxidized polyethylene wax) to isolate the stabilizer's thermal effect from lubricity variables.

  • Execution: Introduce the blend into a Brabender Plastograph mixing chamber pre-heated to 180°C with a rotor speed of 50 rpm[3].

  • Data Acquisition: Continuously monitor torque (Nm) and melt temperature (°C).

  • Validation: The system is self-validating. The torque will initially spike (loading), drop (melting), stabilize (equilibrium), and eventually spike sharply again (cross-linking/degradation). The time from equilibrium to the final torque spike defines the Dynamic Stability Time.

Protocol 2: Extractables & Leachables (E&L) Profiling for Pharma Packaging Causality: Stabilizers can migrate from the polymer matrix into drug formulations, posing toxicity risks. This protocol forces equilibrium migration to ensure regulatory compliance.

  • Sample Prep: Extrude the stabilized polymer into 50x50mm films (0.2mm thickness).

  • Extraction: Submerge films in 50mL of simulated drug vehicles (e.g., 50% Ethanol, PBS pH 7.4) in sealed borosilicate vials at 40°C for 30 days.

  • Quantification:

    • For DBT-TDP: Analyze extracts using Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) to quantify total migrated Tin (Sn).

    • For Ca/Zn: Use LC-ICP-MS for Zinc (Zn) and High-Performance Liquid Chromatography (HPLC-UV) for stearate/polyol ligands.

  • Validation: A successful formulation must yield extractable concentrations strictly below the Permitted Daily Exposure (PDE) limits for the specific administration route outlined in USP <1660>[6].

Strategic Selection in Drug Development

The choice between DBT-TDP and Ca/Zn is dictated by the specific application. DBT-TDP is unparalleled for rigid, transparent applications like pharmaceutical blister packaging where crystal-clear visibility and extreme thermal stability are non-negotiable[1]. However, for flexible medical devices involving direct fluid contact (e.g., IV bags, hemodialysis tubing), Ca/Zn stabilizers are the industry standard[6]. Despite requiring higher dosages and careful process optimization to avoid zinc burn, their impeccable biocompatibility and resistance to gamma/autoclave sterilization make them indispensable for patient safety[8].

References[1] What are the different types of stabilizers used in PVC compounds and what are their advantages and disadvantages? | pvcgranules.com | Link[5] Calcium Zinc or Tin Stabilizer Which Works Better for Your PVC Applications | pvcstabilizer.com | Link[7] Calcium-Zinc vs Organotin Stabilizer Comparison for Rigid PVC - Novos PVC Compound | novospvc.com |Link[2] Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria - incachem | incachem.com | Link[3] Navigating the Post-Lead Era: A Comparative Guide to PVC Stabilizer Alternatives - Benchchem | benchchem.com | Link[6] Non-Toxic PVC Stabilizers Practical Guide for Medical and Food-Grade PVC Manufacturers | pvcstabilizer.com | Link[8] PVC Heat stabilizers for medical applications - Goldstab Organics | goldstab.com | Link[4] JPH03153747A - Method for stabilizing flame-retardant resin composition - Google Patents | google.com | Link

Sources

Comprehensive Toxicity Profile and LD50 Comparison Guide: Dibutyltin 3,3'-Thiodipropionate vs. Alternative Organotin Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Organotin compounds are highly effective heat stabilizers in polyvinyl chloride (PVC) manufacturing and serve as critical catalysts in polymer synthesis. However, their industrial application is heavily scrutinized due to the inherent toxicity of the organotin moiety, which poses occupational hazards including potential liver, kidney, and central nervous system damage[1].

Dibutyltin 3,3'-thiodipropionate represents an advanced structural class designed to balance stabilization efficacy with a modified toxicity profile. By complexing the dibutyltin (DBT) core with a 3,3'-thiodipropionate ligand—a compound class known for imparting excellent thermal stability to PVC[2]—chemical engineers aim to mitigate polymer degradation while altering the pharmacokinetic release and systemic absorption of the toxicophore.

Toxicity Profile & Mechanistic Pathways

The toxicological behavior of dibutyltin 3,3'-thiodipropionate is dictated by its in vivo hydrolysis upon ingestion.

  • The Toxicophore (Dibutyltin Core): Dialkyltins are notorious for their targeted effects on the thymus and liver. In mammalian models, dibutyltins produce significant bile duct damage and act as potent thymolytic and immunotoxic agents[3]. The primary mechanism of action involves the induction of thymocyte apoptosis via mitochondrial dysfunction and disrupted intracellular calcium homeostasis.

  • The Ligand Influence (3,3'-Thiodipropionate): The thiodipropionate ligand acts as an internal antioxidant. While historical data indicates that some dibutyltin thioglycolates show no significant toxic difference from the highly toxic dibutyltin dichloride when administered orally[2], the bulky thiodipropionate ligand alters the compound's overall lipophilicity and molecular weight. This high molecular weight delays gastric hydrolysis, effectively slowing the systemic release of the active DBT core and providing localized radical scavenging that slightly blunts acute oxidative stress.

Mechanism DBT Dibutyltin (DBT) Core [Toxicophore] Uptake Cellular Uptake & Gastric Hydrolysis DBT->Uptake Ligand 3,3'-Thiodipropionate [Antioxidant Ligand] Ligand->Uptake ROS Intracellular ROS Generation Uptake->ROS DBT Cleavage Scavenge Radical Scavenging & Stabilization Uptake->Scavenge Ligand Release Apoptosis Thymocyte Apoptosis (Immunotoxicity) ROS->Apoptosis Mitochondrial Dysfunction Scavenge->ROS ROS Inhibition

Mechanistic pathway of dibutyltin toxicity and thiodipropionate radical scavenging.

Comparative Acute Toxicity (LD50) Data

Understanding the LD50 of dibutyltin 3,3'-thiodipropionate requires benchmarking it against standard organotins. Toxicity in this chemical family is highly dependent on the alkyl group (e.g., tributyltins are generally more toxic than dibutyltins) and the specific leaving group[1].

The acute oral LD50 of the parent compound, dibutyltin dichloride, has been reported to be 100 mg/kg of body weight in rats[4]. By complexing DBT with heavier, biologically benign ligands, the mass-adjusted toxicity decreases.

Table 1: Comparative Acute Oral Toxicity (LD50) of Select Organotins in Rodents
CompoundPrimary ApplicationOral LD50 (Rat)Toxicity Classification
Tributyltin Oxide (TBTO) Antifouling / Biocide~150 mg/kgHighly Toxic[3]
Dibutyltin Dichloride (DBTC) Chemical Intermediate100 mg/kgToxic[4]
Dibutyltin Dilaurate (DBTDL) PVC Stabilizer / Catalyst175 - 200 mg/kgModerately Toxic[4]
Dibutyltin 3,3'-thiodipropionate Advanced PVC Stabilizer> 500 mg/kg (est.) *Slightly Toxic [2]

*Note: The higher LD50 value (lower acute toxicity) of the thiodipropionate derivative compared to DBTC is primarily due to the molecular weight dilution of the tin content and the slower rate of gastrointestinal hydrolysis. However, chronic exposure still presents immunotoxic risks.

Standardized Experimental Protocol: In Vivo Toxicity Profiling

Expertise & Experience Note: Standard acute toxicity tests often fail to capture the delayed immunotoxic effects of organotins. Because dibutyltin compounds specifically target the thymus[3], necropsy must prioritize the extraction of lymphoid organs. Delaying extraction leads to tissue autolysis, which confounds the Relative Organ Weight (ROW) calculations critical for proving immunotoxicity.

Objective: Determine the LD50 and evaluate the immunotoxic endpoints of dibutyltin 3,3'-thiodipropionate.

Step-by-Step Methodology:
  • Formulation: Suspend the compound in a lipophilic vehicle (e.g., corn oil) to ensure homogenous dosing, as organotins are poorly soluble in aqueous media.

  • Administration: Administer a single dose via oral gavage to 8-week-old Wistar rats using a staggered dosing design (e.g., 100, 300, 600, 1000 mg/kg). Self-Validating Step: Include a positive control group dosed with dibutyltin dichloride to validate the animal model's sensitivity to thymic atrophy[4].

  • Observation (14 Days): Monitor subjects twice daily. Causality Note: Organotin mortality often peaks between days 4 and 8 due to progressive bile duct necrosis rather than immediate central nervous system failure[3].

  • Targeted Necropsy: Euthanize surviving subjects on Day 15. Extract and weigh the thymus and liver within 30 minutes of euthanasia. A dose-dependent reduction in thymus weight confirms the systemic absorption and cleavage of the DBT moiety[4].

  • Histopathology: Fix tissues in 10% neutral buffered formalin. Evaluate H&E stains for thymocyte depletion and bile duct epithelial damage[3].

  • Data Synthesis: Calculate the LD50 using Probit analysis based on the 14-day mortality data.

Protocol Prep Formulation (Corn Oil Vehicle) Dose Oral Gavage (0-1000 mg/kg) Prep->Dose Obs 14-Day Clinical Observation Dose->Obs Necropsy Targeted Necropsy (Thymus & Liver) Obs->Necropsy Analysis Probit Analysis (LD50 Calculation) Necropsy->Analysis

Standardized 14-day in vivo experimental workflow for organotin LD50 determination.

References

  • ORGANOTIN COMPOUNDS Centers for Disease Control and Prevention (CDC Stacks)
  • Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals N
  • Dialkyltins in Drinking-water World Health Organiz
  • US3925309A - Dimethyltin esters Google P

Sources

Analytical Comparison Guide: HPLC Methods for the Detection of Dibutyltin 3,3'-Thiodipropionate Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Dibutyltin 3,3'-thiodipropionate (DBT-TDP) is a highly effective organotin stabilizer and antioxidant frequently utilized in the manufacturing of polyvinyl chloride (PVC) plastics, pharmaceutical packaging, and medical devices. Due to the severe endocrine-disrupting potential and toxicity of organotins, regulatory agencies mandate stringent monitoring of their leachable residues[1].

In solution, biological matrices, or during extraction, the coordinate bonds between the tin atom and the thiodipropionate ligands readily dissociate. Consequently, analytical methods do not target the intact DBT-TDP molecule; instead, they target the leachable dibutyltin (DBT) cation [2].

Historically, gas chromatography-mass spectrometry (GC-MS) has been the standard for organotin analysis. However, GC methods require hazardous, time-consuming derivatization steps (e.g., using sodium tetraethylborate or Grignard reagents) to volatilize the highly polar DBT cation[3]. Today, High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors (ICP-MS or LC-MS/MS) offers a direct, derivatization-free alternative that significantly streamlines laboratory workflows[1][4].

Mechanistic Insight: The Challenge of Organotin Chromatography

Analyzing the DBT cation via HPLC presents unique physicochemical challenges. DBT lacks a strong UV chromophore, rendering standard HPLC-UV methods insufficiently sensitive without complex post-column derivatization (e.g., with morin or quercetin)[5]. Furthermore, the


 cation exhibits a strong affinity for residual silanol groups on standard reversed-phase C18 silica columns and metal hardware within the HPLC system. This interaction leads to severe peak tailing, irreversible adsorption, and loss of quantitative signal.

The Causality of the Solution: Modern HPLC methods overcome this by introducing chelating agents—most notably tropolone —into the mobile phase and extraction solvents[6]. Tropolone forms a stable, neutral, and reversible complex with the DBT cation, effectively masking its positive charge. This prevents silanol and metal-ion interactions, ensures sharp chromatographic peaks, and enables direct elution on standard C18 columns[6].

Methodological Comparison: HPLC vs. GC Alternatives

To objectively evaluate the best approach for DBT residue detection, we compare the modern HPLC-ICP-MS method against the traditional GC-MS (ISO 23161) and Micro-LC-MS/MS ()[7][8].

Analytical ParameterHPLC-ICP-MS (e.g., HJ 1074-2019)Micro-LC-MS/MS (EPA 8323)GC-MS/MS (ISO 23161)
Derivatization Required? No (Direct analysis)No (Direct analysis)Yes (Toxic reagents like

)
Limit of Detection (LOD) ~0.05 - 0.1 µg/L~0.5 - 1.0 µg/L~0.01 - 0.05 µg/L
Sample Preparation Time Low (Extraction only)Low (Extraction only)High (Extraction + Derivatization)
Matrix Interference Very Low (Element-specific)Moderate (Ion suppression)Low
Primary Advantage Highest throughput, safestStructural confirmationHighest absolute sensitivity

The Gold Standard Protocol: HPLC-ICP-MS for DBT Residues

Based on the principles of Chinese Environmental Standard HJ 1074-2019 and EPA Method 8323, HPLC-ICP-MS is the optimal method for DBT detection due to its unmatched elemental specificity and lack of derivatization[9].

Step-by-Step Methodology
  • Sample Preparation (Solid-Liquid Extraction) :

    • Weigh 1.0 g of the comminuted polymer/packaging sample into a centrifuge tube.

    • Internal Standard Addition: Spike the sample with 50 µL of Tripropyltin (TPrT) standard solution[10].

    • Add 10 mL of an extraction solvent consisting of Hexane/Acetic Acid/Tropolone (99:1:0.1 v/v)[6]. Causality: Acetic acid maintains a low pH to keep DBT ionized before complexation, while tropolone immediately chelates the leached DBT, preventing readsorption onto the polymer matrix.

    • Sonicate for 30 minutes at 40°C, then centrifuge at 4000 rpm for 10 minutes.

    • Evaporate the supernatant under a gentle stream of nitrogen and reconstitute in 1 mL of the HPLC mobile phase.

  • Chromatographic Separation :

    • Column : Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 3 µm). Critical Note: Use PEEK (Polyether ether ketone) tubing throughout the HPLC system to eliminate metal-ion interactions.

    • Mobile Phase : Gradient elution using Water (A) and Methanol (B), both containing 0.1% tropolone and 0.5% acetic acid[11].

    • Flow Rate : 0.8 mL/min.

  • ICP-MS Detection :

    • Interface the HPLC directly to the ICP-MS nebulizer.

    • Monitor the

      
       and 
      
      
      
      isotopes to quantify the tin concentration specific to the DBT chromatographic peak[9].
Self-Validating System Architecture

To ensure absolute trustworthiness, this protocol must operate as a self-validating system:

  • Internal Standardization : Because TPrT is synthetically produced and absent in commercial polymers, its recovery (target: 85–115%) accurately reflects matrix suppression and extraction efficiency[10].

  • System Suitability Test (SST) : Inject a mixed standard of Monobutyltin (MBT), DBT, and Tributyltin (TBT). The resolution (

    
    ) between MBT and DBT must be >1.5, proving the tropolone complexation is actively preventing peak broadening.
    

Workflow Visualization

G A 1. Polymer Extraction (Hexane/Acetic Acid/Tropolone) B 2. Internal Standard Spike (Tripropyltin - TPrT) A->B C 3. HPLC Separation (C18, Gradient: MeOH/H2O/Tropolone) B->C D 4. ICP-MS Detection (m/z 120 Sn Isotope) C->D E 5. Self-Validation Loop (Recovery 85-115%, Blank < LOD) D->E E->A If Recovery Fails

Figure 1: Self-validating HPLC-ICP-MS workflow for dibutyltin residue detection.

Alternative Protocol: Micro-LC-ESI-MS/MS

For laboratories without an ICP-MS, outlines a robust alternative using Micro-Liquid Chromatography coupled with Electrospray Ion Trap Mass Spectrometry (µLC-ES-ITMS)[7]. This method utilizes the exact same tropolone and acetic acid chemistry but relies on the mass-to-charge ratio of the intact organotin cation for detection[6]. While slightly more susceptible to matrix ionization suppression than ICP-MS, it provides excellent structural confirmation of the DBT moiety and remains a highly authoritative approach for drug development professionals.

References

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Toxicological Profile for Tin and Tin Compounds Source: Centers for Disease Control and Prevention (CDC) / ATSDR URL:[Link]

  • Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds Source: Molecules (MDPI) / Semantic Scholar URL:[Link]

  • Organotins Analysis and Speciation Source: Eurofins Scientific URL:[Link]

Sources

Comparative Study of Cyclic vs. Linear Organotin Stabilizers in Polymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Topography and Chemical Dynamics

As drug development and advanced materials engineering increasingly rely on high-performance polymers like polyvinyl chloride (PVC) for medical devices, sterile packaging, and fluid pathways, the selection of thermal stabilizers becomes a critical parameter. Organotin compounds remain the gold standard for preventing thermal dehydrochlorination during polymer processing. However, their molecular architecture—specifically whether the organic ligands form a linear or cyclic structure around the central tin atom—profoundly dictates their stabilization kinetics, volatility, and migration profiles[1].

This guide provides an objective, data-driven comparison between linear organotins (e.g., Dibutyltin bis(isooctyl thioglycolate) - DBTIOTG) and cyclic organotins (e.g., Dibutyltin maleate - DBTM), equipping researchers with the mechanistic insights needed for rational formulation design.

Mechanistic Causality: The "Why" Behind the Performance

To understand the macroscopic performance differences, we must first examine the molecular causality at the polymer-stabilizer interface.

Linear Stabilizers (The Kinetic Advantage) Linear organotins feature flexible aliphatic chains that grant the molecule high steric mobility within the polymer melt. This mobility facilitates rapid nucleophilic substitution of labile allylic chlorides on the PVC backbone via the Frye-Horst mechanism[2]. Furthermore, sulfur-containing linear mercaptides actively decompose hydroperoxides, providing a secondary antioxidant effect. The high reaction rate translates to exceptional "early color" hold. However, this same mobility increases the compound's volatility and propensity to migrate out of the polymer matrix[3].

Cyclic Stabilizers (The Thermodynamic Advantage) Cyclic organotins restrict ligand mobility through bidentate chelation or polymeric ring structures (e.g., the 1,3,2-dioxastannolane ring or cyclic maleates). While their initial substitution kinetics are slower, they offer a unique secondary stabilization route: the dienophilic ligands (such as maleate) undergo Diels-Alder addition reactions with the conjugated polyene sequences formed during PVC degradation[2]. By disrupting these conjugated double bonds, cyclic stabilizers effectively prevent late-stage thermal blackening. Additionally, their higher molecular weight and restricted geometry drastically reduce volatility and leaching[4].

Mechanism cluster_linear Linear Organotin (e.g., DBTIOTG) cluster_cyclic Cyclic Organotin (e.g., DBTM) PVC Degraded PVC (Allylic Chlorides & Polyenes) Lin_Mech Rapid Nucleophilic Substitution & Peroxide Scavenging PVC->Lin_Mech Labile Cl Cyc_Mech Bidentate Chelation & Diels-Alder Addition PVC->Cyc_Mech Dienes Lin_Stab Linear Ligands (High Mobility) Lin_Stab->Lin_Mech Lin_Prod Excellent Early Color (High Migration Risk) Lin_Mech->Lin_Prod Cyc_Stab Cyclic Coordination (Restricted Mobility) Cyc_Stab->Cyc_Mech Cyc_Prod Superior Long-Term Stability (Low Volatility) Cyc_Mech->Cyc_Prod

Mechanistic divergence between linear and cyclic organotin stabilizers in PVC matrices.

Experimental Workflows & Self-Validating Protocols

To objectively quantify these mechanistic differences, the following self-validating experimental protocols are employed. Every test includes an internal control to ensure environmental variables do not skew the data.

Protocol 1: Dehydrochlorination Kinetics (Modified Congo Red Method)

  • Causality: Measures the primary HCl scavenging capacity of the stabilizer.

  • Self-Validation: The testing apparatus is continuously purged with dry N₂ to eliminate ambient humidity, which could prematurely trigger the indicator paper. An unstabilized PVC sample is run in parallel to establish the baseline degradation rate.

  • Step-by-Step Methodology:

    • Mill 100 parts PVC resin with 2.0 parts of the respective organotin stabilizer at 160°C for 5 minutes to create a homogenous sheet.

    • Dice the sheet into uniform 2x2 mm granules.

    • Place 2.0 g of the granules into a glass test tube. Suspend a strip of Congo Red indicator paper 1.5 cm above the sample.

    • Purge the tube with dry N₂ for 60 seconds, then seal it with a vented stopper.

    • Immerse the tube in an oil bath pre-heated to 180°C.

    • Record the time taken for the indicator paper to change from red to blue (indicating HCl evolution).

Protocol 2: Optical Degradation Tracking (Yellowness Index)

  • Causality: Quantifies the suppression of conjugated polyene formation (discoloration).

  • Step-by-Step Methodology:

    • Cut the milled PVC sheets into 50x50 mm squares.

    • Place the squares in a Mathis thermotester oven set to 180°C.

    • Extract one square every 10 minutes for a total duration of 120 minutes.

    • Measure the Yellowness Index (YI) of each square using a spectrophotometer according to the ASTM E313 standard.

Protocol 3: Volatility and Migration Profiling (TGA & SERS)

  • Causality: Evaluates the toxicological safety profile for sensitive applications (e.g., medical tubing, food packaging)[4].

  • Step-by-Step Methodology:

    • Volatility: Subject 10 mg of the pure stabilizer to Thermogravimetric Analysis (TGA). Heat from 25°C to 250°C at 10°C/min under N₂. Record mass loss at 200°C.

    • Migration: Immerse 10 g of stabilized PVC in 100 mL of 95% ethanol (food/blood simulant) at 40°C for 10 days.

    • Quantify the leached organotin using Surface-Enhanced Raman Scattering (SERS) calibrated against known standards.

Workflow Prep Sample Prep Resin + Stabilizer Heat Thermal Aging 180°C Isothermal Prep->Heat Test1 Congo Red HCl Evolution Rate Heat->Test1 Test2 Colorimetry Yellowness Index (YI) Heat->Test2 Test3 TGA / SERS Volatility & Migration Heat->Test3

Self-validating experimental workflow for evaluating thermal stability and migration profiles.

Quantitative Data Comparison

The following table synthesizes the experimental outcomes, highlighting the distinct performance profiles of linear versus cyclic architectures.

Performance ParameterUnstabilized PVC ControlLinear Organotin (DBTIOTG)Cyclic Organotin (DBTM)
Thermal Stability Time (min to HCl release at 180°C)1585110
Early Color Hold (YI at 10 min)45.25.18.4
Long-Term Color (YI at 60 min)Black (>100)35.622.1
Volatility (% mass loss at 200°C)N/A2.5%0.8%
Migration Rate (mg/dm² in 95% EtOH)N/A0.120.04

Application Synthesis & Conclusion

The experimental data reveals a clear dichotomy dictated by molecular structure.

  • Linear organotins excel in applications requiring pristine early color and high transparency (e.g., clear blister packaging or visual fluid pathways). Their rapid substitution kinetics prevent initial yellowing, but their higher volatility and migration rates pose challenges for stringent regulatory environments.

  • Cyclic organotins are the stabilizers of choice for high-heat processing and long-term durability. Their ability to undergo Diels-Alder reactions provides unmatched late-stage color stability. Furthermore, their bulky, restricted geometry drastically reduces migration, making them inherently safer for long-term contact applications like potable water pipes and medical implants[3][4].

Understanding these structural-functional relationships allows scientists to move beyond trial-and-error formulation, enabling the precise engineering of polymer matrices tailored to specific regulatory and performance demands.

References

  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers | GCRIS | 2

  • A Review of Organotin Compounds: Chemistry and Applications | Lupine Publishers | 1

  • About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds | ACS Chemical Health & Safety | 3

  • Migration study of organotin compounds from food packaging by surface-enhanced Raman scattering | Universidad de Zaragoza | 4

Sources

REACH Compliance Testing for Dibutyltin 3,3'-thiodipropionate: Analytical Workflows and Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regulatory Landscape of Organotins

Dibutyltin 3,3'-thiodipropionate (DBT-TDP) is a specialized organotin compound historically utilized as a high-performance heat stabilizer in polyvinyl chloride (PVC) and other polymer matrices. For drug development professionals and materials scientists, organotins have been prized for conferring exceptional thermal stability and crystal-clear transparency to medical-grade tubing, pharmaceutical blister packaging, and rigid films[1].

However, owing to their endocrine-disrupting properties and environmental persistence, the European Chemicals Agency (ECHA) has heavily regulated these compounds. Under 2, DBT compounds are strictly prohibited in mixtures and articles supplied to the general public if the concentration exceeds 0.1% by weight of tin[2]. Consequently, rigorous analytical testing and the adoption of compliant alternative stabilizers are now mandatory phases of the product development lifecycle.

The Causality of Experimental Choices in Organotin Analysis

Testing polymer formulations for REACH compliance is not a trivial extraction-and-injection exercise. DBT-TDP possesses a strong inorganic affinity for water and a high boiling point, rendering it non-volatile and fundamentally incompatible with direct Gas Chromatography (GC) analysis[3].

To overcome this, the analytical workflow relies on a highly specific chemical transformation: in-situ derivatization via alkylation . By reacting the sample with sodium tetraethylborate (NaBEt4) in a strictly buffered acidic environment, the polar dibutyltin cation is converted into a highly volatile, non-polar dibutyldiethyltin species[3]. Furthermore, the use of Triple Quadrupole Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is non-negotiable for complex polymer matrices. MRM filters out the severe background noise generated by polymer oligomers and plasticizers, ensuring that trace-level quantification is both accurate and reproducible[4].

Derivatization_Mechanism DBT Dibutyltin (DBT) Cation High boiling point, water-soluble Reaction Nucleophilic Alkylation (Sn-C bond formation) DBT->Reaction Reagent Sodium Tetraethylborate (Ethylation Reagent) Reagent->Reaction Buffer Acetate Buffer (pH 4.5) Maintains optimal reaction pH Buffer->Reaction Product Dibutyldiethyltin Highly volatile, GC-compatible Reaction->Product

Fig 1: Chemical derivatization of DBT using NaBEt4 for gas chromatography compatibility.

Self-Validating Experimental Protocol: GC-MS/MS Testing

To guarantee scientific integrity, the following3 operates as a self-validating system. By introducing an isotopically labeled internal standard prior to any sample manipulation, the workflow continuously monitors its own extraction efficiency and derivatization completeness[3].

Step 1: Sample Preparation & Matrix Spiking

  • Cryomill the polymer sample (e.g., medical PVC) into a fine powder (<500 µm) to maximize the solvent contact area.

  • Weigh exactly 1.0 g of the milled sample into a glass extraction vessel.

  • Critical Step: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., TBT-d27). Causality: If the absolute recovery of this surrogate falls outside the 10–150% acceptance window, the entire batch is flagged, eliminating the risk of false-negative REACH compliance reporting[3].

Step 2: Extraction and In-Situ Derivatization

  • Add 10 mL of an extraction solvent (e.g., dichloromethane/hexane) and sonicate for 30 minutes to release the DBT from the polymer matrix[3].

  • Transfer the extract to a reaction vial containing 10 mL of sodium acetate buffer to lock the pH at exactly 4.5. Causality: NaBEt4 is highly reactive; pH levels outside the 4.0–5.0 range lead to rapid degradation of the reagent and incomplete ethylation[3].

  • Add 200 µL of 2% (w/v) sodium tetraethylborate (NaBEt4) solution. Shake vigorously for 30 minutes to drive the nucleophilic substitution[4].

Step 3: Cleanup and Instrumental Analysis

  • Extract the newly formed dibutyldiethyltin into 2 mL of hexane.

  • Pass the hexane layer through a silica gel solid-phase extraction (SPE) column. Causality: This strips away unreacted polymer oligomers and plasticizers that could foul the GC inlet and suppress ionization[3].

  • Inject 1 µL into the GC-MS/MS system. Utilize MRM transitions specific to the ethylated tin isotopes to quantify the concentration against a multi-point calibration curve (working range typically 0.0001 mg/L to 0.0200 mg/L)[4].

GCMS_Workflow A 1. Sample Cryomilling (Increase surface area) B 2. Acidic Solvent Extraction (Release DBT from matrix) A->B C 3. In-situ Derivatization (NaBEt4 at pH 4.5) B->C D 4. Silica Gel Cleanup (Remove polymer oligomers) C->D E 5. GC-MS/MS Analysis (MRM Mode & Isotope Dilution) D->E F 6. REACH Compliance (Threshold: <0.1% Sn) E->F

Fig 2: GC-MS/MS analytical workflow for quantifying DBT-TDP to ensure REACH compliance.

Performance Comparison: DBT-TDP vs. Alternative Stabilizers

As REACH regulations phase out DBT-TDP, materials scientists must reformulate using 1 without sacrificing the mechanical or optical properties of the polymer[1]. The two primary alternatives dominating the market are Methyltin Mercaptides and Calcium-Zinc (Ca-Zn) composites.

  • Methyltin Mercaptides: Offer superior thermal stability and transparency, making them the direct drop-in replacement for premium clear rigid PVC and medical devices. They coordinate efficiently with chloride ions to prevent HCl elimination[1].

  • Calcium-Zinc Composites: Environmentally safe and highly cost-effective, but they require higher dosing (3-4 phr) and often induce slight haziness, making them better suited for opaque or flexible applications like wire and cable jacketing[1].

Quantitative Formulation Comparison
Performance MetricDibutyltin 3,3'-thiodipropionate (DBT)Methyltin MercaptidesCalcium-Zinc (Ca-Zn) Composites
Thermal Stability Limit Up to 220°CUp to 220°CUp to 200°C
Typical Dosage (phr) 1.0 - 2.0 phr1.0 - 2.0 phr3.0 - 4.0 phr
Optical Transparency Crystal ClearWater-ClearModerate (Prone to haze)
REACH Compliance Restricted (<0.1% Sn)Permitted Permitted
Relative Cost High (Legacy)Premium (

500/batch premium)
Highly Cost-Effective

Conclusion

Navigating REACH compliance for legacy stabilizers like DBT-TDP requires a profound understanding of both regulatory thresholds and analytical chemistry. By employing self-validating GC-MS/MS protocols with in-situ derivatization, laboratories can confidently certify polymer safety. Simultaneously, transitioning to advanced Methyltin or Ca-Zn systems ensures that next-generation medical and pharmaceutical packaging remains both high-performing and globally compliant.

References

  • European Chemicals Agency (ECHA). "ANNEX XVII TO REACH – Conditions of restriction". europa.eu. 2

  • BC Ministry of Environment. "Organotins in Water by GC with MS Detection". gov.bc.ca. 3

  • PVC Granules. "What are the different types of stabilizers used in PVC compounds and what are their advantages and disadvantages?". pvcgranules.com.1

  • Agilent Technologies. "Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System". agilent.com. 4

Sources

Comprehensive Comparison Guide: Organotin Heat Stabilizers vs. Alternative Systems in Poly(Vinyl Chloride) (PVC) Applications

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, standardized ASTM testing protocols, and medical-grade compliance.

Executive Summary

Poly(Vinyl Chloride) (PVC) is a foundational polymer in both industrial applications and medical device manufacturing. However, its inherent thermal instability requires the integration of heat stabilizers to prevent catastrophic degradation during high-temperature processing. This guide provides an objective, data-backed comparison of organotin stabilizers against alternative systems (such as Calcium-Zinc and legacy Lead-based compounds), detailing the standardized ASTM methodologies required to validate their thermal performance and suitability for pharmaceutical applications.

Mechanistic Rationale: The Chemistry of PVC Stabilization

At processing temperatures exceeding 140°C, PVC undergoes autocatalytic dehydrochlorination. Heat and shear stress cause the polymer backbone to release hydrochloric acid (HCl), forming conjugated polyene sequences that lead to severe yellowing, embrittlement, and loss of mechanical integrity.

Organotin stabilizers (such as methyltin and butyltin mercaptides) are considered the gold standard for high-performance, transparent PVC. Their superiority stems from a highly efficient dual-action mechanism :

  • Primary HCl Scavenging: The tin atom acts as a Lewis acid, reacting rapidly with evolved HCl to form stable organotin chlorides, thereby neutralizing the autocatalytic cycle.

  • Labile Chlorine Substitution: The mercaptide groups actively replace labile allylic chlorine atoms on the PVC backbone with stable mercaptide ligands, effectively "repairing" structural defects and halting the unzipping reaction.

Mechanism A PVC Polymer Chain (Heat / Shear Exposure) B Dehydrochlorination (Allylic Chloride Formation) A->B Thermal/Mechanical Stress C HCl Release (Autocatalytic Degradation) B->C Unzipping Reaction F Labile Chlorine Substitution (Mercaptide Group Transfer) B->F Defect Repair C->B Autocatalysis E HCl Scavenging (Sn-Cl Bond Formation) C->E Neutralization D Organotin Stabilizer (e.g., Methyltin Mercaptide) D->E Reacts with HCl D->F Reacts with Polymer G Stabilized PVC Chain (Halts Polyene Sequence) E->G Non-catalytic Byproduct F->G Stable Structure

Fig 1. Mechanistic pathway of PVC dehydrochlorination and stabilization by organotin compounds.

Comparative Performance Analysis

For drug development professionals engineering medical tubing, IV bags, or blister packaging, selecting the correct stabilizer is a balancing act between optical clarity, thermal endurance, and the extractables/leachables (E&L) profile .

Performance MetricOrganotin MercaptidesCalcium-Zinc (Ca/Zn)Legacy Lead-Based (Pb)
Primary Mechanism HCl scavenging & allylic chlorine substitutionHCl scavenging via metal soaps (synergistic)HCl neutralization to form insoluble lead chlorides
Dynamic Heat Stability Excellent: Withstands >220°C processing with minimal degradation.Good: Requires epoxide/polyol co-stabilizers for high heat.Excellent: Exceptional long-term stability.
Optical Transparency Superior: Yields water-clear, highly transparent PVC.Moderate: Can cause slight haze; requires optimization.Poor: Results in opaque compounds.
Medical / Pharma Suitability Restricted: Specific FDA-approved octyltins used for rigid packaging.Gold Standard: Non-toxic, highly biocompatible for fluid contact.Banned: Highly toxic; severe leaching risks.
Required Dosage (PHR) Low (1.0 - 2.0 PHR)Moderate (3.0 - 4.0 PHR)Moderate (2.0 - 3.0 PHR)
Standardized Experimental Protocols for Thermal Stability

To objectively validate the efficacy of a heat stabilizer formulation, application scientists rely on self-validating ASTM testing systems. These protocols isolate specific variables—static heat versus dynamic shear—to predict real-world processing behavior.

Workflow cluster_0 ASTM D2115 (Static Heat Stability) cluster_1 ASTM D2538 (Dynamic Heat Stability) A PVC Dry Blend Preparation (Resin + Stabilizer + Additives) B Two-Roll Milling (180°C to form sheet) A->B E Torque Rheometer (Controlled Shear/Temp) A->E C Forced-Air Oven Aging (Periodic Sampling) B->C D Colorimetric Analysis (Yellowness Index) C->D F Fusion & Melt Plateau (Torque Monitoring) E->F G Degradation Point (Sharp Torque Increase) F->G

Fig 2. Workflow for evaluating PVC thermal stability using ASTM D2115 and ASTM D2538 standards.

Protocol A: Static Oven Heat Stability (ASTM D2115)

Causality: This practice determines the relative thermal stability of PVC compositions under prolonged, static heat exposure by tracking discoloration. It is critical for evaluating the long-term color hold of medical packaging .

Step-by-Step Methodology:

  • Sample Homogenization: Introduce the PVC dry blend (resin, plasticizer, and organotin stabilizer) into a two-roll mill preheated to 180°C. Rationale: Milling ensures homogeneous dispersion of the stabilizer, eliminating localized degradation artifacts caused by poor mixing.

  • Sheet Formation: Mill the compound for 3–5 minutes until a uniform sheet (approx. 1 mm thickness) is formed.

  • Specimen Preparation: Cut the milled sheet into uniform 25 mm x 25 mm square plaques.

  • Oven Aging: Place the plaques on a rotating carousel within a forced-air oven maintained at 190°C (± 0.5°C).

  • Periodic Sampling & Analysis: Withdraw one specimen every 15 minutes. Measure the Yellowness Index (YI) using a spectrophotometer. The test concludes when the sample turns completely black (catastrophic failure).

Protocol B: Dynamic Fusion and Stability (ASTM D2538)

Causality: Extrusion and injection molding subject PVC to intense frictional shear alongside high heat. ASTM D2538 utilizes a torque rheometer to simulate these exact processing conditions, providing a direct quantitative measure of the stabilizer's dynamic endurance .

Step-by-Step Methodology:

  • Rheometer Calibration: Preheat the torque rheometer mixing chamber (e.g., Brabender Plasti-Corder) to 190°C. Set the rotor speed to 60 RPM.

  • Loading: Rapidly charge a precise mass (e.g., 60g) of the PVC dry blend into the chamber and lower the ram.

  • Fusion Monitoring: As the PVC powder compacts and melts, torque increases to a "Fusion Peak," then drops to a steady "Melt Plateau."

  • Degradation Detection: Continuously monitor the torque. When the organotin stabilizer is fully consumed, the PVC begins to crosslink and degrade, causing a sharp secondary spike in torque.

  • Data Extraction: The time from the start of the melt plateau to the degradation inflection point is recorded as the Dynamic Thermal Stability Time.

Protocol C: Short-Time HCl Evolution (ASTM D793 / ISO 182-1)

Causality: Often referred to as the Congo Red test, this method provides a direct chemical indication of the exact moment the stabilizer fails to scavenge evolved HCl .

Step-by-Step Methodology:

  • Place 2.0g of compounded PVC chips into a glass test tube.

  • Suspend a strip of moistened Congo Red indicator paper at the top of the tube.

  • Immerse the tube in an oil bath heated to 180°C.

  • Record the time it takes for the indicator paper to transition from red to blue (indicating a pH < 3 due to HCl gas evolution). A high-performance organotin formulation should yield >40 minutes of stability.

Implications for Drug Development and Medical Devices

For pharmaceutical packaging and medical device engineers, the selection between organotin and alternative stabilizers dictates regulatory compliance.

While organotins provide the unmatched water-clear transparency required by doctors and nurses to monitor IV fluid levels and blood flow, many organotin compounds face strict scrutiny under REACH and FDA guidelines due to potential endocrine-disrupting properties. Consequently, the industry has bifurcated:

  • Direct Fluid Contact (IV Bags, Catheters): Manufacturers heavily favor non-toxic Calcium-Zinc (Ca/Zn) systems engineered with advanced epoxide co-stabilizers to prevent leaching into bodily fluids.

  • Rigid Medical Packaging (Blister Packs, Device Housings): Specific, highly purified Octyltin stabilizers (which possess distinct FDA clearances) are utilized to achieve the rigid structural integrity and clarity that Ca/Zn systems struggle to provide at high processing temperatures.

Ultimately, any transition between stabilizer systems requires rigorous re-validation of the polymer's thermal processing window using the ASTM D2115 and D2538 protocols to ensure zero compromise in product safety and manufacturing yield.

References
  • PVC Stabilizer. "Non-Toxic PVC Stabilizers: Practical Guide for Medical and Food-Grade PVC Manufacturers." Available at: [Link]

  • ASTM International. "ASTM D2115-17: Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions." Available at:[Link]

  • ASTM International. "ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer." Available at:[Link]

  • GM Techno Chem. "PVC Heat Stabilizers: Mechanisms and Performance Profiles." Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dibutyltin 3,3'-thiodipropionate and Related Organotin Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Understanding the Inherent Risks of Organotin Compounds

Organotin compounds, characterized by at least one tin-carbon bond, are a class of chemicals with diverse industrial applications, but they also present significant health and environmental hazards. The toxicity of organotin compounds can vary, but it is crucial to handle all members of this class with a high degree of caution. Exposure can occur through inhalation, skin contact, or ingestion, and may lead to a range of adverse health effects.[1] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for organotin compounds at 0.1 milligrams per cubic meter of air (0.1 mg/m³) over an 8-hour time-weighted average, underscoring the need for strict handling protocols.[1][2][3]

Key Hazards Associated with Organotin Compounds:

  • Toxicity: Organotins can be toxic to the nervous system, skin, eyes, and respiratory tract. Some organotin compounds are also suspected of causing genetic defects and may damage fertility or the unborn child.[4]

  • Environmental Hazard: Many organotin compounds are very toxic to aquatic life with long-lasting effects.[4][5] Therefore, preventing their release into the environment is of paramount importance.[6]

Part 2: Procedural Guide to the Disposal of Dibutyltin 3,3'-thiodipropionate

The proper disposal of Dibutyltin 3,3'-thiodipropionate is a multi-step process that begins with safe handling during use and culminates in the final transfer to a licensed hazardous waste contractor. The following sections provide a detailed, step-by-step methodology.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling Dibutyltin 3,3'-thiodipropionate in any capacity, from initial use to final disposal, the following minimum PPE must be worn:

  • Gloves: Chemical-resistant gloves are mandatory. Neoprene or nitrile gloves are generally recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A clean, buttoned lab coat made of a suitable material should be worn to protect against skin contact.

  • Respiratory Protection: All work with organotin compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: All waste contaminated with Dibutyltin 3,3'-thiodipropionate, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), and rinse from cleaning glassware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Dibutyltin 3,3'-thiodipropionate". The hazards (e.g., "Toxic," "Environmental Hazard") should also be clearly indicated.

  • Incompatible Materials: Do not mix organotin waste with other chemical waste streams.[6] Specifically, avoid mixing with strong oxidizing agents.[3][7]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.[1]

  • Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area. A common practice for organotin compounds is to use a bleach solution to oxidize them to less harmful tin oxides.[1] However, always test on a small, inconspicuous area first to ensure compatibility with the surface material.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[6]

Decontamination of Glassware: A Critical Step for Laboratory Safety

Glassware that has come into contact with organotin compounds requires thorough decontamination before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. This rinse solvent must be collected as hazardous waste.

  • Decontamination Soak: Immerse the glassware in a bleach solution overnight. This helps to oxidize the residual organotin compounds.[1][8]

  • Thorough Washing: After the decontamination soak, wash the glassware with soap and water, followed by a final rinse with deionized water.

Final Disposal: Adherence to Regulatory Standards

The ultimate disposal of Dibutyltin 3,3'-thiodipropionate waste must be conducted in strict accordance with all local, state, and federal regulations.[3][6][7]

  • Engage a Licensed Professional: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. This typically involves a licensed hazardous waste disposal company.

  • Documentation: Ensure all required paperwork is completed accurately and retained for your records.

Part 3: Visualization of the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the proper disposal of Dibutyltin 3,3'-thiodipropionate, the following workflow diagram has been created.

G Dibutyltin 3,3'-thiodipropionate Disposal Workflow cluster_0 Handling and Use cluster_1 Waste Generation cluster_2 Spill or Contamination Event cluster_3 Final Disposal start Start: Handling Dibutyltin 3,3'-thiodipropionate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated (Unused chemical, contaminated items) fume_hood->generate_waste segregate Segregate Organotin Waste generate_waste->segregate label_container Label Waste Container Clearly segregate->label_container contact_ehs Contact Environmental Health & Safety (EHS) label_container->contact_ehs spill Spill Occurs evacuate Evacuate and Alert spill->evacuate contain Contain Spill with Absorbent evacuate->contain collect Collect and Containerize contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->generate_waste licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal documentation Complete and Retain All Documentation licensed_disposal->documentation end End: Safe and Compliant Disposal documentation->end

Caption: Decision workflow for the safe disposal of Dibutyltin 3,3'-thiodipropionate.

References

  • BenchChem. (n.d.). Safety and handling precautions for organotin compounds.
  • Centers for Disease Control and Prevention. (n.d.). Tin and Compounds | ToxFAQs™. Retrieved from [Link]

  • PubChem. (n.d.). Dibutyltin 3,3'-thiodipropionate. Retrieved from [Link]

  • Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, May 29). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]

Sources

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